4-Fluorobenzamidine Hydrochloride
Description
The exact mass of the compound 4-Fluorobenzamidine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluorobenzamidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzamidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
456-14-4 |
|---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-fluorobenzenecarboximidamide;hydron;chloride |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
InChI Key |
JQDATBKJKUWNGA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)F.Cl |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
4-Fluorobenzamidine Hydrochloride physical properties
Executive Summary
4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) serves as a critical pharmacophore in the design of serine protease inhibitors. Functioning as a bioisostere of the arginine side chain, the benzamidine moiety anchors small molecules within the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, and Trypsin. The introduction of the para-fluorine atom modulates the basicity (
Chemical Identity & Structural Analysis
The compound exists as a hydrochloride salt, ensuring water solubility and stability for biological assays. The para-fluorine substitution introduces a strong dipole and limits metabolic oxidation at the 4-position.
| Parameter | Specification |
| IUPAC Name | 4-Fluorobenzenecarboximidamide hydrochloride |
| Common Name | 4-Fluorobenzamidine HCl |
| CAS Number | 456-14-4 |
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| SMILES | FC1=CC=C(C(N)=[NH2+])C=C1.[Cl-] |
| Appearance | White to off-white crystalline powder |
Structural Visualization
The following diagram illustrates the connectivity and the critical amidinium cation responsible for salt-bridge formation.
Figure 1: Structural components of 4-Fluorobenzamidine HCl highlighting functional roles.[1]
Thermodynamic & Physical Constants
Accurate physical constants are prerequisite for ADME prediction and assay buffer preparation.[1]
Solubility Profile
The hydrochloride salt confers significant aqueous solubility compared to the free base.[1]
-
Water: Soluble (>50 mg/mL).[1] Suitable for preparing 10-100 mM stock solutions.
-
DMSO: Soluble (>100 mg/mL).[1] Preferred solvent for cryo-storage of compound libraries.
-
Ethanol: Moderately soluble.[1]
Acid Dissociation Constant ( )
The amidine group is strongly basic.[1] The electron-withdrawing nature of the fluorine atom (
-
Benzamidine
: ~11.6[1] -
4-Fluorobenzamidine
(Calc.): ~11.4-
Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic amidinium species, essential for binding to the anionic Aspartate residue in protease pockets.
-
Melting Point
-
Experimental Range: Typically >200°C (Decomposition) .[1]
-
Note: Distinct from its synthetic precursor, 4-Fluorobenzamide (CAS 824-75-9), which melts at 154–158°C. A melting point check is a rapid QC method to detect hydrolysis (amide formation).
-
Spectroscopic Characterization
Self-validating the identity of 4-Fluorobenzamidine HCl requires analyzing the specific splitting patterns induced by the
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
): -
NMR:
- -105 to -110 ppm (m, 1F): Characteristic singlet or multiplet depending on decoupling.
Infrared Spectroscopy (FT-IR)
-
3100–3300 cm
: N-H stretching (Broad, strong). -
1670–1690 cm
: C=N stretching (Amidine characteristic band).[1]
Biological Application: Protease Inhibition
4-Fluorobenzamidine is a classic P1 residue mimetic .[1] It competitively inhibits trypsin-like serine proteases by occupying the S1 pocket.
Mechanism of Action
The positively charged amidinium group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.[1] The 4-Fluorine atom points away from the catalytic triad, often interacting with the solvent front or hydrophobic residues depending on the specific protease (e.g., Thrombin vs. Factor Xa).
Figure 2: Binding interaction mode within the S1 specificity pocket.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Objective: Create a stable stock for biological assays.
-
Weighing: Accurately weigh 17.46 mg of 4-Fluorobenzamidine HCl.
-
Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Mixing: Vortex for 30 seconds until fully dissolved. Solution should be clear and colorless.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis to the amide.
Protocol B: Solubility/Precipitation Check (QC)
Objective: Verify compound has not hydrolyzed to the insoluble amide.
-
Prepare a 10 mM solution in PBS (pH 7.4).
-
Centrifuge at 10,000 x g for 5 minutes.
-
Inspect for pellet formation.[1]
-
Pass: Clear supernatant.[1]
-
Fail: White pellet (indicates hydrolysis to 4-Fluorobenzamide).
-
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the free base).[1]
References
-
PubChem. (2023).[1] 4-Fluorobenzamidine Hydrochloride - Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2023).[1] 4-Fluoro-benzamidine hydrochloride Product Specification. Merck KGaA. Link
-
Chem-Impex. (2023).[1] 4-Fluoro-Benzamidine hydrochloride Properties and Applications. Chem-Impex International. Link
-
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (For pKa/Sigma derivation).
Sources
4-Fluorobenzamidine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Fluorobenzamidine hydrochloride is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine core with a fluorine substituent at the para position, imparts unique physicochemical properties that make it a valuable building block in the synthesis of pharmacologically active molecules. This guide provides an in-depth exploration of the chemical structure, synthesis, key applications, and biochemical significance of 4-fluorobenzamidine hydrochloride, with a focus on its role as a critical intermediate in the development of therapeutic agents.
Chemical Properties and Structure
4-Fluorobenzamidine hydrochloride is the hydrochloride salt of 4-fluorobenzamidine. The presence of the highly electronegative fluorine atom and the basic amidine group are central to its chemical behavior and utility.
Chemical Structure:
The structure consists of a benzene ring substituted with a fluorine atom and an amidine group (-C(=NH)NH₂). The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications. The fluorine atom at the para-position significantly influences the electronic properties of the aromatic ring, which can in turn affect the reactivity of the amidine group and the binding affinity of molecules derived from it.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClFN₂ | [1][2] |
| Molecular Weight | 174.60 g/mol | [1][2] |
| CAS Number | 456-14-4 | [2] |
| IUPAC Name | 4-fluorobenzenecarboximidamide;hydrochloride | [1] |
| Physical Form | Solid | [2][3] |
| Boiling Point | 243.6 °C at 760 mmHg | [4] |
| Flash Point | 101.1 °C | [4] |
Synthesis of 4-Fluorobenzamidine Hydrochloride
The most common and established method for the synthesis of 4-Fluorobenzamidine Hydrochloride is the Pinner reaction.[1][5][6] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then converted to the corresponding amidine.
Precursor Synthesis: 4-Fluorobenzonitrile
The starting material for the Pinner synthesis of 4-Fluorobenzamidine Hydrochloride is 4-fluorobenzonitrile. This precursor can be synthesized through various methods, including:
-
From 4-Chlorobenzonitrile: A halogen exchange reaction where 4-chlorobenzonitrile is treated with potassium fluoride in a high-boiling polar aprotic solvent like 1,3-dimethyl-2-imidazolidone (DMI).[7]
-
From 4-Fluorobenzaldehyde Oxime: Dehydration of 4-fluorobenzaldehyde oxime, which can be prepared from 4-fluorobenzaldehyde and hydroxylamine.[8][9] The dehydration can be achieved using various reagents, such as stannic chloride (SnCl₄).[10]
Pinner Reaction for 4-Fluorobenzamidine Hydrochloride
The Pinner reaction provides a reliable route to amidines from nitriles.[1][5][6] The overall process involves two main steps: the formation of an imidate hydrochloride followed by aminolysis.
Sources
- 1. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 5. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]
- 9. CAS 459-23-4: 4-Fluorobenzaldehyde oxime | CymitQuimica [cymitquimica.com]
- 10. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to 4-Fluorobenzamidine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the vast array of fluorinated building blocks, 4-Fluorobenzamidine Hydrochloride (CAS No. 456-14-4) has emerged as a particularly valuable reagent and structural motif. This guide provides an in-depth technical overview of its synthesis, properties, and diverse applications, with a focus on its role in enzyme inhibition and as a key intermediate in the development of novel therapeutics.
Physicochemical Properties and Handling
4-Fluorobenzamidine Hydrochloride is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 456-14-4 | [1][3][4] |
| Molecular Formula | C₇H₇FN₂·HCl | [1][3] |
| Molecular Weight | 174.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 99% (Assay) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| MDL Number | MFCD04114421 | [1][3] |
| PubChem ID | 12456160 | [1] |
Handling and Storage: 4-Fluorobenzamidine Hydrochloride should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.[5] For research purposes, it is not intended for human or veterinary use.[3]
Synthesis and Manufacturing: The Pinner Reaction
The most common and well-established method for the synthesis of benzamidine derivatives, including 4-Fluorobenzamidine Hydrochloride, is the Pinner reaction.[1][2][6] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine.
A general workflow for the synthesis of 4-Fluorobenzamidine Hydrochloride via the Pinner reaction is outlined below:
Figure 1: General workflow for the synthesis of 4-Fluorobenzamidine Hydrochloride via the Pinner reaction.
Detailed Experimental Protocol:
The following is a representative, step-by-step protocol for the synthesis of 4-Fluorobenzamidine Hydrochloride based on the principles of the Pinner reaction.
Materials:
-
4-Fluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or in a suitable solvent)
Procedure:
-
Formation of the Imino Ester (Pinner Salt):
-
A solution of 4-fluorobenzonitrile in anhydrous ethanol is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the low temperature.
-
The reaction mixture is then allowed to stir at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
The resulting imino ester hydrochloride (Pinner salt) often precipitates from the solution and can be isolated by filtration.
-
-
Ammonolysis to form the Amidine:
-
The isolated Pinner salt is suspended in a suitable anhydrous solvent (e.g., ethanol).
-
Ammonia gas is passed through the suspension, or a solution of ammonia in an appropriate solvent is added.
-
This step converts the imino ester to the desired 4-fluorobenzamidine.
-
The reaction mixture is typically stirred for several hours at room temperature.
-
-
Isolation and Purification:
-
The ammonium chloride byproduct is removed by filtration.
-
The filtrate, containing the 4-fluorobenzamidine, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield pure 4-Fluorobenzamidine Hydrochloride.
-
Applications in Drug Discovery and Development
4-Fluorobenzamidine Hydrochloride is a versatile building block with broad applications in pharmaceutical research and development, primarily as a key intermediate in the synthesis of bioactive molecules and as a tool for studying enzyme mechanisms.[1]
Intermediate in the Synthesis of Pharmaceuticals
The benzamidine moiety is a well-known pharmacophore that can mimic the side chain of arginine, enabling it to interact with the active sites of various enzymes. The addition of a fluorine atom at the 4-position can further enhance the compound's properties, making 4-Fluorobenzamidine Hydrochloride a valuable starting material for the synthesis of a wide range of therapeutic agents.[1]
-
Anticancer Agents: The fluorobenzamidine scaffold has been incorporated into novel compounds with demonstrated antitumor activity. For instance, a bithiophene-fluorobenzamidine (BFB) derivative has shown significant efficacy against breast and colorectal cancer in preclinical models.[7][8][9] The proposed mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of key cell cycle regulators such as CDK1 and HER2.[7][8]
Figure 2: Proposed mechanism of antitumor activity of a bithiophene-fluorobenzamidine derivative.[7][8]
-
Antiviral and Antimicrobial Agents: The benzamidine core is also found in molecules with potential antiviral and antimicrobial properties. Its ability to interact with viral proteases makes it an attractive scaffold for the development of new antiviral drugs.[1]
-
Anti-inflammatory and Analgesic Drugs: 4-Fluorobenzamidine Hydrochloride serves as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties.[1]
Tool for Biochemical Research: Enzyme Inhibition
Benzamidine and its derivatives are well-characterized inhibitors of serine proteases, such as trypsin and thrombin.[10] They act as competitive inhibitors by binding to the active site of the enzyme, where they mimic the binding of the natural substrate.[8] 4-Fluorobenzamidine Hydrochloride is frequently used in biochemical research for this purpose.[1]
-
Mechanism of Serine Protease Inhibition: The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the negatively charged aspartate residue at the bottom of the S1 pocket of trypsin-like serine proteases. The aromatic ring of the inhibitor engages in hydrophobic interactions within the active site, further stabilizing the enzyme-inhibitor complex.
Figure 3: Schematic representation of the interaction between 4-Fluorobenzamidine and the active site of a trypsin-like serine protease.
-
Use in Affinity Chromatography: The ability of benzamidine derivatives to bind specifically and reversibly to serine proteases is exploited in affinity chromatography for the purification of these enzymes.[9] Benzamidine is immobilized on a solid support, such as agarose beads, to create an affinity matrix. When a complex protein mixture is passed through the column, serine proteases bind to the immobilized benzamidine, while other proteins pass through. The bound proteases can then be eluted by changing the pH or by using a competitive inhibitor.
Experimental Protocol: Serine Protease Inhibition Assay
The following is a general protocol for a fluorometric assay to determine the inhibitory activity of 4-Fluorobenzamidine Hydrochloride against a serine protease like trypsin.
Materials:
-
Trypsin (or other target serine protease)
-
4-Fluorobenzamidine Hydrochloride (inhibitor)
-
Fluorogenic substrate for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of 4-Fluorobenzamidine Hydrochloride in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add the assay buffer.
-
Add the desired concentration of 4-Fluorobenzamidine Hydrochloride to the appropriate wells.
-
Add the protease solution to all wells (except for the blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
-
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Fluorobenzamidine Hydrochloride is classified as follows:
-
Acute toxicity, oral (Category 3): Toxic if swallowed.[11]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[11]
-
Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[11]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[11]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
4-Fluorobenzamidine Hydrochloride is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis, coupled with the advantageous properties imparted by the fluorinated benzamidine scaffold, makes it a key intermediate for the creation of a diverse range of bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents. Furthermore, its well-established role as a serine protease inhibitor makes it an indispensable tool for biochemical research, facilitating the study of enzyme mechanisms and the purification of target proteins. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like 4-Fluorobenzamidine Hydrochloride will undoubtedly play an increasingly important role in shaping the future of medicine.
References
-
Pinner, A. Pinner Reaction. Wikipedia. [Link]
-
Amerigo Scientific. 4-Fluorobenzamidine hydrochloride. [Link]
-
Chem-Station. Pinner Reaction. [Link]
-
Abdel-Mottaleb, M. S. A., et al. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 2022. [Link]
-
ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
-
PureSynth. 4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC). [Link]
-
Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub). [Link]
-
PubChem. 4-Fluorobenzamidine Hydrochloride. [Link]
-
G-Biosciences. What are Protease Inhibitors and How Do They Work?. [Link]
-
El-Sayed, M. A. A., et al. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 2020. [Link]
-
Fisher Scientific. Protease inhibitors - Protein Purification. [Link]
Sources
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 10. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ki Summary [bindingdb.org]
Executive Summary: The Strategic Value of 4-Fluorobenzamidine
An In-depth Technical Guide to 4-Fluorobenzamidine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Fluorobenzamidine Hydrochloride. It moves beyond basic data to provide field-proven insights into its properties, synthesis, applications, and handling, ensuring both scientific accuracy and practical utility.
4-Fluorobenzamidine Hydrochloride is more than a mere chemical intermediate; it is a strategic building block in medicinal chemistry and biochemical research. Its significance stems from the unique combination of a reactive benzamidine moiety and a strategically placed fluorine atom. The benzamidine group is a well-established pharmacophore known for mimicking arginine, enabling it to act as a potent inhibitor of serine proteases such as thrombin and trypsin[1].
The introduction of fluorine—a common strategy in modern drug design—profoundly enhances the molecule's utility. Fluorine's high electronegativity can modulate the pKa of the amidine group, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions within enzyme active sites[2]. This guide elucidates the core physicochemical properties, synthesis pathways, key applications, and essential safety protocols for this versatile compound.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of successful experimentation. The data for 4-Fluorobenzamidine Hydrochloride is summarized below. It is critical to note the distinction between the anhydrous and hydrated forms, as this can affect molecular weight calculations and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 174.60 g/mol | [3][4] |
| Molecular Formula | C₇H₈ClFN₂ | [4][5] |
| Linear Formula | C₇H₇FN₂·HCl | [1][3] |
| CAS Number | 456-14-4 | [1][3][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 211 °C | [3] |
| Boiling Point | 243.6 °C at 760 mmHg | [3][6] |
| Hydrated Form MW | 192.62 g/mol (Monohydrate) | [7] |
| Storage Temperature | 0-8 °C | [1] |
Insight from the Field: The specified storage condition of 0-8 °C is crucial for maintaining long-term stability and preventing potential degradation[1]. While the compound is stable, the hydrochloride salt can be hygroscopic. Storing it in a desiccator within this temperature range is best practice to ensure reproducibility in assays.
Synthesis Pathway and Rationale
The synthesis of benzamidine derivatives is a well-established process in organic chemistry. A common and efficient method proceeds from the corresponding benzonitrile, as outlined below. This pathway is favored for its high yield and the relative accessibility of starting materials.
Caption: General synthesis pathway for 4-Fluorobenzamidine HCl.
Causality Behind the Method:
-
Step 1: Oxime Formation: The reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride produces the corresponding benzamidoxime intermediate[8]. This step transforms the nitrile group into a functionality that is readily reducible to the desired amidine.
-
Step 2: Hydrogenation Reduction: The benzamidoxime is then subjected to catalytic hydrogenation[8]. A palladium on carbon (Pd/C) catalyst is typically employed. This reduction cleaves the N-O bond, and the subsequent addition of hydrochloric acid protonates the basic amidine group to form the stable, crystalline hydrochloride salt. The Pinner reaction, which involves alcoholysis and ammonolysis of the nitrile, is another classical, albeit sometimes harsher, method[8].
Applications in Drug Discovery and Research
The utility of 4-Fluorobenzamidine Hydrochloride is primarily centered on its role as both a functional tool for biochemical assays and a structural motif in drug design.
Serine Protease Inhibition
Benzamidines are classic competitive inhibitors of serine proteases. The positively charged amidinium group (-C(=NH₂)NH₂⁺) effectively mimics the guanidinium side chain of arginine, allowing it to bind to the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of enzymes like trypsin and thrombin. This interaction blocks the entry of the natural substrate, thereby inhibiting enzyme activity.
Caption: Mechanism of competitive inhibition of serine proteases.
Intermediate for Pharmaceutical Synthesis
The compound is a valuable starting material for more complex molecules. Researchers utilize it in the development of therapeutics targeting proteases, which are implicated in numerous diseases, including cancer and viral infections[1]. Its applications extend to creating anti-inflammatory and analgesic drugs[1]. The fluorine atom is not merely a placeholder; it is actively designed into molecules to enhance pharmacokinetics and binding affinity[2].
Other Applications
-
Diagnostic Reagents: It is used in formulating diagnostic tools, particularly in assays designed to detect specific biomolecules[1].
-
Agrochemicals & Materials Science: The compound is explored for its potential in developing novel agrochemicals and for creating advanced polymers with unique thermal properties[1][9].
Experimental Protocols: A Self-Validating System
Adherence to precise protocols is essential for safety and experimental success. The following methodologies are designed to be self-validating through clarity and incorporation of established safety practices.
Protocol: Safe Handling and Weighing
Rationale: Given that 4-Fluorobenzamidine Hydrochloride is toxic if swallowed and causes skin and eye irritation, this protocol minimizes exposure[10].
-
Engineering Controls: Conduct all handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure. Ensure an eyewash station and safety shower are immediately accessible[10].
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes[10].
-
Weighing Procedure:
-
Carefully transfer the required amount from the stock bottle to a pre-tared weigh boat using a clean spatula.
-
Avoid creating airborne dust. If any powder spills, gently clean the area with a damp cloth (do not dry sweep) and dispose of the cloth as hazardous waste.
-
Close the stock bottle tightly immediately after use to prevent moisture absorption and contamination.
-
-
Disposal: Dispose of gloves, weigh boats, and any contaminated materials in a designated hazardous waste container according to institutional guidelines.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[10].
Protocol: Preparation of a 100 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of polar organic compounds for use in biological assays. This protocol ensures accurate concentration and proper storage.
-
Calculation: Calculate the mass of 4-Fluorobenzamidine Hydrochloride needed. For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 174.60 g/mol = 0.1746 g (174.6 mg).
-
-
Weighing: Following the "Safe Handling and Weighing" protocol, accurately weigh 174.6 mg of the compound.
-
Dissolution:
-
Transfer the weighed solid to a 15 mL conical tube or a suitable volumetric flask.
-
Add approximately 8 mL of anhydrous, molecular-biology grade DMSO.
-
Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Final Volume Adjustment: Carefully add DMSO to bring the final volume to exactly 10.0 mL.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials. Store at -20°C or -80°C for long-term stability.
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Safety and Hazard Management
Authoritative grounding for safety is non-negotiable. 4-Fluorobenzamidine Hydrochloride presents several hazards that require strict adherence to safety protocols.
-
Hazard Classifications: The compound is classified as acutely toxic via the oral route (Acute Tox. 3) and is a skin and eye irritant[10]. It may also cause respiratory irritation[11].
-
GHS Pictograms: GHS06 (Skull and Crossbones) for acute toxicity.
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention[10][12].
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice[10][12].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10][12].
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting[10][12].
-
Conclusion
4-Fluorobenzamidine Hydrochloride is a high-value chemical tool for the modern researcher. Its molecular weight of 174.60 g/mol and well-defined properties make it a reliable component in synthesis and analysis. Its true power lies in the strategic incorporation of a fluorine atom onto the classic benzamidine scaffold, providing a potent combination of enzyme inhibitory action and favorable drug-like properties. By understanding its synthesis, handling it with the respect its hazard profile demands, and applying it thoughtfully in experimental design, scientists can fully leverage its potential to advance the frontiers of medicine and chemistry.
References
-
4-Fluorobenzamidine hydrochloride - Amerigo Scientific. Amerigo Scientific. [Link]
-
4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC) | PureSynth. PureSynth. [Link]
-
4-fluorobenzenecarboximidamide hydrochloride, CAS No. 456-14-4 - iChemical. iChemical. [Link]
-
4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem. National Institutes of Health (NIH). [Link]
-
4-Fluoro-Benzamidine Hcl H2O | C7H10ClFN2O | CID 53338762 - PubChem. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. KISHIDA CHEMICAL CO., LTD. [Link]
-
4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem. National Institutes of Health (NIH). [Link]
-
4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 5 g | Buy Online. Fisher Scientific. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Synfacts. [Link]
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pure-synth.com [pure-synth.com]
- 4. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 4-Fluorobenzamidine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 6. 4-fluorobenzenecarboximidamide hydrochloride, CAS No. 456-14-4 - iChemical [ichemical.com]
- 7. 4-Fluoro-Benzamidine Hcl H2O | C7H10ClFN2O | CID 53338762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. kishida.co.jp [kishida.co.jp]
mechanism of action of 4-Fluorobenzamidine Hydrochloride
This guide details the mechanism, structural biology, and experimental utility of 4-Fluorobenzamidine Hydrochloride (4-FBA) , a precision probe and competitive inhibitor for trypsin-like serine proteases.
Mechanism, Structural Biology, and Experimental Protocols[1]
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-FBA) is a synthetic, low-molecular-weight competitive inhibitor of trypsin-like serine proteases. Structurally derived from benzamidine, it features a fluorine substitution at the para position. This modification modulates the electronic properties of the aromatic ring and the acidity (pKa) of the amidine group, serving as a critical tool in X-ray crystallography (to stabilize flexible active site loops), affinity chromatography (as a specific eluent), and fragment-based drug discovery (as a ligand efficiency standard).
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-Fluorobenzenecarboximidamide hydrochloride |
| CAS Number | 456-14-4 |
| Molecular Formula | C₇H₇FN₂[1] · HCl |
| Molecular Weight | 174.60 g/mol |
| Solubility | Soluble in water (>50 mg/mL), Methanol; Sparingly soluble in non-polar solvents. |
| pKa (Amidine) | ~11.0 – 11.4 (Slightly lower than Benzamidine due to F-inductive effect) |
| Inhibitory Class | Reversible, Competitive (S1 Pocket Binder) |
Mechanism of Action: The S1 Specificity Pocket
The efficacy of 4-FBA is defined by its ability to mimic the side chain of Arginine , the natural substrate recognition motif for trypsin-like proteases.
Molecular Recognition
Upon entering the active site, 4-FBA anchors itself within the S1 specificity pocket of the enzyme. The binding is driven by two thermodynamic vectors:
-
Electrostatic Salt Bridge (Enthalpic Driver): The positively charged amidinium group (
) forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (chymotrypsin numbering) located at the bottom of the S1 pocket. This interaction is geometrically constrained and highly energetic ( ). -
Hydrophobic/Van der Waals Interaction (Entropic Driver): The 4-fluorophenyl ring inserts into the hydrophobic cleft formed by residues 190–195 and 213–220. The planar aromatic system stacks against the peptide backbone, displacing ordered water molecules from the hydrophobic pocket into the bulk solvent, resulting in a favorable gain in solvent entropy (
).
The "Fluorine Effect"
Why use 4-FBA over unsubstituted Benzamidine?
-
Electronic Modulation: The fluorine atom is highly electronegative, withdrawing electron density from the aromatic ring via induction (
effect). This slightly lowers the pKa of the amidine group, potentially altering the protonation state equilibrium at physiological pH compared to the parent compound. -
Bioisosterism: Fluorine acts as a bioisostere for hydrogen but with different electrostatic potential. In high-resolution crystal structures, the fluorine atom can engage in weak multipolar interactions with backbone carbonyls or orthogonal aromatic residues (e.g., Tyr, Trp) in the S2/S1' vicinity.
-
19F-NMR Probing: The 4-FBA molecule is 19F-NMR active. When bound to the protein, the chemical shift of the fluorine atom changes significantly, allowing researchers to measure
values and binding kinetics without requiring optical probes or radioactive labels.
Visualization of Signaling & Inhibition
Figure 1: Competitive inhibition mechanism. 4-FBA competes with the substrate for the active site, forming a dead-end EI complex stabilized by Asp189.
Applications in Drug Discovery & Purification
Protein Crystallography (Soaking)
4-FBA is extensively used to stabilize the activation domain of serine proteases during crystallization.
-
Protocol Insight: Proteases often have disordered activation loops (residues 214–220). Binding of 4-FBA rigidifies this region, improving diffraction resolution.
-
Usage: Crystals are often soaked in mother liquor containing 1–10 mM 4-FBA for 1–24 hours prior to freezing.
Affinity Chromatography Elution
While Benzamidine-Sepharose is the standard capture resin, 4-FBA is a superior eluting agent in specific cases.
-
Why? The fluorine substitution can modulate affinity. If a protein binds too tightly to the column, eluting with a high concentration of a slightly lower-affinity analog (or higher affinity, depending on pH) allows for sharper elution peaks compared to bulk pH shifts which might denature the protein.
Experimental Protocol: Determination of Inhibition Constant ( )
Objective: Accurately determine the
Materials
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity). Stock: 100 nM in 1 mM HCl.
-
Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).
. -
Inhibitor: 4-Fluorobenzamidine HCl. Prepare serial dilutions (0, 10, 20, 50, 100, 200 µM).
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
Workflow
-
Baseline Establishment: Determine the
of BAPNA for your specific trypsin batch without inhibitor. -
Reaction Setup:
-
In a 96-well plate, add Buffer to reach a final volume of 200 µL.
-
Add Inhibitor (fixed concentration per row).
-
Add Substrate (varying concentrations: 0.5
to 5 ). -
Initiate reaction with Trypsin (Final conc: 1–5 nM).
-
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes at 25°C.
-
Data Analysis:
-
Calculate initial velocity (
) for each well. -
Plot Lineweaver-Burk (Double Reciprocal):
vs . -
Validation: The lines for different inhibitor concentrations should intersect on the Y-axis (indicating competitive inhibition).
-
Calculate
using the equation: Where (The factor by which the apparent increases).
-
Assay Visualization
Figure 2: Kinetic assay workflow for Ki determination.
References
-
Mechanism of Serine Protease Inhibition Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry.
-
Structural Basis of Benzamidine Binding (PDB 3PTB) Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica.
-
Fluorine in Medicinal Chemistry (Bioisosterism) Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Thrombin Inhibition Studies Guimarães, C. R. W., et al. (2002). "Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study." Journal of Medicinal Chemistry.
-
BindingDB Entry for Benzamidine Derivatives BindingDB. "Assay in Summary_ki - Trypsin and Thrombin inhibition data."
Sources
4-Fluorobenzamidine Hydrochloride as a serine protease inhibitor
The following technical guide details the mechanistic, quantitative, and experimental profile of 4-Fluorobenzamidine Hydrochloride.
Dual-Modality Serine Protease Inhibitor & Biophysical Probe
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-FBA) is a reversible, competitive inhibitor of trypsin-like serine proteases. While structurally analogous to benzamidine, the introduction of a fluorine atom at the para position confers unique physicochemical properties that extend its utility beyond simple enzymatic inhibition. It serves as a critical fragment-based drug discovery (FBDD) probe , utilizing the high sensitivity of
Chemical & Mechanistic Foundation
Structural Pharmacology
The efficacy of 4-FBA is driven by its ability to mimic the side chains of Arginine and Lysine, the natural substrates of trypsin-like proteases.
-
The Amidine Warhead: At physiological pH, the amidine group (
) is protonated ( ). This positive charge forms a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket. -
The Fluorine Modification: The fluorine atom acts as an electron-withdrawing group (EWG). Compared to the hydrogen in benzamidine, the fluorine slightly lowers the
of the amidine group via inductive effects. More importantly, it serves as an orthogonal label for biophysical studies, as F has 100% natural abundance and zero background in biological systems.
Mechanism of Action (S1 Pocket Locking)
Upon binding, 4-FBA displaces water molecules from the active site and stabilizes the protease in an inactive conformation. This prevents the catalytic triad (His57, Asp102, Ser195) from processing substrates.
Graphviz Diagram: Mechanism of Competitive Inhibition
Caption: Competitive binding dynamic where 4-FBA occludes the S1 pocket, preventing substrate access via electrostatic stabilization.
Quantitative Profiling & Specificity
4-FBA is a micromolar inhibitor.[1] It is generally less potent than bis-benzamidines (nanomolar range) but is preferred for crystallography due to its small size and solubility.
Table 1: Comparative Inhibition Profile
| Target Protease | Interaction Type | Typical | Mechanistic Note |
| Trypsin | Competitive | Forms canonical salt bridge with Asp189. | |
| Thrombin | Competitive | Weaker binding due to Thrombin's restrictive loops (60-loop) compared to Trypsin. | |
| uPA (Urokinase) | Competitive | often used as a scaffold for designing more potent uPA inhibitors. | |
| Factor Xa | Competitive | Low affinity; usually requires bis-benzamidine derivatives for effective inhibition. |
Note:
Applications in Structural Biology & Biophysics[2]
F-NMR Screening (PrOF NMR)
4-FBA is a "spy" molecule. In Protein-Observed Fluorine (PrOF) NMR, the chemical shift of the fluorine atom is hypersensitive to the local dielectric environment.
-
Free State: Sharp, distinct signal.
-
Bound State: Signal broadens and shifts (chemical shift perturbation) upon binding to the protein.
-
Displacement Assay: A library of non-fluorinated fragments is added. If a fragment binds and displaces 4-FBA, the
F signal reverts to the "free" state. This is a primary method for screening drug candidates against proteases.
X-Ray Crystallography
Proteases often undergo autolysis (self-digestion) during crystallization trials. 4-FBA is added to the mother liquor to:
-
Inhibit Autolysis: Preserves protein integrity over weeks of crystal growth.
-
Reduce Conformational Heterogeneity: Locks the flexible active site loops into a defined structure, improving diffraction resolution.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 100 mM stock solution.
-
Molecular Weight: 174.60 g/mol [2]
-
Solubility: ~25 mg/mL in DMSO; ~10 mg/mL in Water.
-
Weigh 17.5 mg of 4-Fluorobenzamidine Hydrochloride.
-
Dissolve in 1.0 mL of anhydrous DMSO (recommended for long-term storage) or ultrapure water.
-
Vortex until clear.
-
Storage: Aliquot into light-protective tubes (fluorinated compounds can be light-sensitive over long periods). Store at -20°C. Stable for >1 year.
Spectrophotometric Inhibition Assay (Trypsin)
Principle: Measure the reduction in hydrolysis of the chromogenic substrate BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) in the presence of 4-FBA.
Reagents:
-
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.0. -
Enzyme: Bovine Trypsin (final conc. 50 nM).
-
Substrate: BAPNA (final conc. 100
). -
Inhibitor: 4-FBA (0 to 500
titration).
Workflow Diagram:
Caption: Step-by-step kinetic assay workflow for determining inhibition constants.
Procedure:
-
Blanking: Set spectrophotometer to 410 nm.
-
Incubation: Mix Buffer, Trypsin, and varying concentrations of 4-FBA. Incubate for 10 minutes to reach equilibrium.
-
Initiation: Add BAPNA substrate.
-
Measurement: Record
(initial velocity) for 5 minutes. -
Analysis: Plot
vs. (Dixon Plot). The intersection of lines gives .
Troubleshooting & Stability
-
pH Sensitivity: The inhibitory potency drops significantly below pH 6.0. The amidine group must be protonated, but the enzyme's catalytic His57 must be deprotonated for the assay to work. Optimal range: pH 7.5 – 8.5.
-
Solubility Crash: If using high concentrations (>10 mM) in aqueous buffer containing phosphate, precipitation may occur. Use Tris or HEPES buffers.
-
Removal: 4-FBA is a reversible inhibitor. It can be removed via dialysis or size-exclusion chromatography (SEC) if enzyme activity needs to be restored.
References
-
Mechanism of Serine Protease Inhibition
-
Crystallographic Applic
- Title: Structure of Trypsin-Benzamidine Complex (PDB ID: 3PTB).
- Source: RCSB Protein D
-
URL:[Link]
-
Fluorine NMR Screening (PrOF NMR)
-
Chemical Properties & Safety
Sources
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PrOF NMR for Small Molecule Discovery [pomerantz.chem.umn.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-Fluorobenzamidine Hydrochloride
An In-depth Technical Guide to the Synthesis of 4-Fluorobenzamidine Hydrochloride
4-Fluorobenzamidine hydrochloride is a pivotal chemical intermediate, recognized for its integral role in the landscape of pharmaceutical and agrochemical development. As a substituted benzamidine, its structure is a key pharmacophore, frequently employed as a building block in the synthesis of biologically active molecules.[1] The presence of the fluorine atom, a bioisostere of the hydrogen atom, imparts unique properties, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles in drug candidates.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the predominant synthesis pathway for 4-Fluorobenzamidine Hydrochloride. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a robust, validated protocol. The primary focus will be on the classical and highly reliable Pinner reaction, a cornerstone of amidine synthesis.
Core Synthesis Pathway: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, remains the most authoritative and widely utilized method for converting nitriles into amidines.[2][3] The reaction proceeds in two distinct, high-yielding stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form a stable intermediate salt (a Pinner salt), followed by ammonolysis to yield the final amidine product.[3][4]
The choice of the Pinner reaction is grounded in its reliability and versatility. It allows for the clean conversion of an electron-poor nitrile, such as 4-fluorobenzonitrile, into the desired product while minimizing side reactions. The key to the reaction's success lies in the strict control of two critical parameters: anhydrous conditions and low temperature. Water must be rigorously excluded to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding, and often unreactive, 4-fluorobenzamide.[5] Low temperatures are essential to stabilize the Pinner salt intermediate, which can be thermodynamically unstable and prone to rearrangement at higher temperatures.[3]
Overall Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 4-Fluorobenzamidine HCl.
Part 1: Synthesis of Ethyl 4-fluorobenzimidate Hydrochloride (Pinner Salt)
The first stage involves the reaction of the starting material, 4-fluorobenzonitrile, with anhydrous ethanol in the presence of dry hydrogen chloride gas. This forms the crucial Pinner salt intermediate.
Mechanism & Rationale
The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates a nucleophilic attack by the oxygen atom of ethanol. The resulting intermediate is a stable crystalline solid, the Pinner salt, which can be isolated by filtration before proceeding to the next step.
Experimental Protocol
-
Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (filled with calcium chloride) is assembled. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.
-
Reagents: To the flask, add 4-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). Dissolve the nitrile in a suitable anhydrous solvent, such as diethyl ether or dioxane (approx. 5-10 mL per gram of nitrile).
-
Reaction: Cool the stirred solution in an ice-salt bath to between -10°C and 0°C.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution. The HCl gas should be dried by passing it through a wash bottle containing concentrated sulfuric acid.[6]
-
Monitoring: Continue the addition of HCl gas until the solution is saturated and a precipitate of the Pinner salt is observed to form. After saturation, seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to ensure complete reaction.
-
Isolation: Collect the crystalline Pinner salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
Process Visualization: Pinner Salt Formation
Caption: Experimental workflow for the synthesis of the Pinner salt intermediate.
Part 2: Ammonolysis and Salt Formation
In the second stage, the isolated Pinner salt is converted to 4-fluorobenzamidine through reaction with ammonia. The resulting free base is then converted to its stable hydrochloride salt.
Mechanism & Rationale
The Pinner salt is highly reactive towards nucleophiles.[3] Ammonia readily attacks the electrophilic carbon of the imidate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol to yield the protonated amidine. Subsequent deprotonation gives the free base, which is then acidified with HCl to provide the final, stable product, 4-Fluorobenzamidine Hydrochloride.
Experimental Protocol
-
Setup: A round-bottom flask equipped with a magnetic stirrer is charged with the dried Ethyl 4-fluorobenzimidate hydrochloride (1.0 eq).
-
Ammonolysis: The Pinner salt is suspended in a cold solution of anhydrous ethanol saturated with ammonia gas. Alternatively, a solution of the Pinner salt in anhydrous methanol can be treated with ammonium chloride.[7]
-
Reaction: The mixture is stirred at room temperature for 24-48 hours in a sealed vessel. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the solvent and excess ammonia are removed under reduced pressure (rotary evaporation).
-
Salt Formation: The resulting crude 4-fluorobenzamidine free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Precipitation: Hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) is added dropwise to the stirred solution until the pH is acidic.
-
Isolation: The precipitated 4-Fluorobenzamidine Hydrochloride is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the final product.
Quantitative Data and Process Control
| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis & Salt Formation |
| Starting Material | 4-Fluorobenzonitrile[8] | Ethyl 4-fluorobenzimidate HCl |
| Key Reagents | Anhydrous Ethanol, Dry HCl Gas | Anhydrous Ammonia, Hydrochloric Acid |
| Solvent | Anhydrous Diethyl Ether or Dioxane | Anhydrous Ethanol |
| Temperature | -10°C to 0°C[6] | 0°C to Room Temperature |
| Critical Control | Strict exclusion of moisture[9] | Complete reaction before acidification |
| Purity Analysis | ¹H NMR, IR Spectroscopy | ¹H NMR, Melting Point, Elemental Analysis |
Alternative Synthetic Approaches
While the Pinner reaction is the most common and robust method, other strategies have been reported. One alternative involves the conversion of the nitrile to an amidine using lithium bis(trimethylsilyl)amide, which can be particularly useful for more complex substrates.[10] Another innovative approach described in patent literature involves a two-step process starting from benzonitrile and hydroxylamine hydrochloride to form a benzamidoxime, which is then reduced to the amidine using an ionic liquid-supported nano-metal catalyst.[11] These methods, while effective, often require more specialized reagents and conditions compared to the classical Pinner synthesis.
Conclusion
The synthesis of 4-Fluorobenzamidine Hydrochloride via the Pinner reaction represents a highly efficient, scalable, and reliable method for producing this valuable pharmaceutical intermediate. A disciplined approach, with meticulous attention to anhydrous conditions and temperature control, is paramount to achieving high yields and purity. By understanding the mechanistic underpinnings of each step, researchers can effectively troubleshoot and optimize the synthesis, ensuring a consistent supply of this critical building block for advancing drug discovery and development programs.[1]
References
-
Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed . [Link]
-
Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC . [Link]
-
Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed . [Link]
-
Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - MDPI . [Link]
-
Pinner reaction - Wikipedia . [Link]
-
Pinner Reaction - Organic Chemistry Portal . [Link]
- US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
-
Pinner Reaction - YouTube . [Link]
- EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds - Google P
- CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google P
- CN106565541A - Synthesis method for benzamidine derivatives - Google P
-
4-Fluorobenzamidine hydrochloride - Amerigo Scientific . [Link]
-
4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem - NIH . [Link]
-
Research on the synthesis of 4-fluorobenzonitrile - ResearchGate . [Link]
- WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google P
-
4-Fluorobenzonitrile - ResearchGate . [Link]
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P
- US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google P
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
-
4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem - NIH . [Link]
-
Fluorine in drug discovery: Role, design and case studies . [Link]
-
Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC . [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 7. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ossila.com [ossila.com]
- 11. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluorobenzamidine Hydrochloride
For the modern researcher, chemist, and drug development professional, 4-Fluorobenzamidine Hydrochloride is a valuable building block in the synthesis of novel therapeutics, particularly in the realm of anti-inflammatory and analgesic drugs.[1] Its utility in biochemical research, including enzyme inhibition studies, further underscores its importance.[1] However, realizing its full potential necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 4-Fluorobenzamidine Hydrochloride, moving beyond mere procedural lists to explain the rationale behind each critical safety measure.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough risk assessment is the cornerstone of laboratory safety. For 4-Fluorobenzamidine Hydrochloride, this begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
According to multiple safety data sheets, 4-Fluorobenzamidine Hydrochloride is classified as:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3][4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][6][7]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4][6][7]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][6][7]
The causality is clear: the chemical properties of this compound can induce local tissue damage upon direct contact and systemic toxicity upon ingestion. The hydrochloride salt form can contribute to its irritant properties. Therefore, all handling procedures must be designed to minimize or eliminate the possibility of contact and inhalation.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3/4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Data synthesized from multiple sources.[2][3][4][5][6][7]
Engineering and Administrative Controls: The First Line of Defense
Before resorting to personal protective equipment (PPE), a hierarchy of controls dictates that engineering and administrative measures should be implemented to minimize exposure risk.
Engineering Controls: The primary engineering control for handling 4-Fluorobenzamidine Hydrochloride powder is a certified chemical fume hood.[8] This is non-negotiable. The fume hood's negative pressure environment contains any dust or aerosols generated during weighing and transfer, preventing inhalation by the operator. The causality here is the prevention of respiratory tract irritation by containing the powdered compound.[2][6][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9][10]
Administrative Controls: These are the established work practices and procedures that reduce the duration, frequency, and severity of exposure. For 4-Fluorobenzamidine Hydrochloride, this includes:
-
Designated Work Areas: All work with this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound is essential. This SOP should be read and understood by all personnel before they begin work.
-
Training: All personnel must be trained on the specific hazards of 4-Fluorobenzamidine Hydrochloride and the procedures outlined in the SOP.
Personal Protective Equipment (PPE): The Last Barrier
When engineering and administrative controls cannot eliminate all risks, PPE is required. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][8] A face shield should be worn in situations where there is a higher risk of splashing or dust generation. This is to prevent direct contact with the eyes, which can cause serious irritation.[2][6][7]
-
Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6][8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently. A laboratory coat should be worn to protect street clothing and skin from contamination.[6]
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary.[6] The type of respirator should be selected based on the potential exposure concentration.
Caption: A logical workflow for the safe handling of 4-Fluorobenzamidine Hydrochloride.
Step-by-Step Handling Procedures
The following is a generalized protocol for handling 4-Fluorobenzamidine Hydrochloride powder. This should be adapted to the specific requirements of your experiment.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as described above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
-
Reaction Setup:
-
Add solvents and other reagents slowly to the reaction vessel containing the 4-Fluorobenzamidine Hydrochloride to minimize splashing.
-
-
Post-Reaction Workup:
-
All post-reaction workup procedures should also be conducted in a fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
-
Storage and Stability
Proper storage is essential to maintain the integrity of 4-Fluorobenzamidine Hydrochloride and to prevent accidental exposure.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10] Some suppliers recommend refrigerated storage (0-8 °C).[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[6][7]
-
Stability: The compound is generally stable under normal storage conditions.[6][7]
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the extent of the hazard.[11][12]
-
Alert: Notify your supervisor and any other personnel in the vicinity.[12]
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep up the absorbed material and place it in a sealed container for disposal.[6]
-
Decontaminate: Decontaminate the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][13]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[6]
Waste Disposal
All waste containing 4-Fluorobenzamidine Hydrochloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][8] Do not dispose of this material down the drain or in the regular trash.
Conclusion
4-Fluorobenzamidine Hydrochloride is a valuable tool in the arsenal of the modern scientist. By approaching its use with a thorough understanding of its hazards and a commitment to rigorous safety protocols, researchers can confidently and safely unlock its potential in their synthetic endeavors. This guide provides the foundational knowledge to establish a robust safety culture when working with this and other potentially hazardous chemical compounds.
References
-
PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride. Retrieved from [Link]
-
FAVORGEN BIOTECH CORP. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2026). Fourth Generation Agents - Reference Guide. CHEMM. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. broadpharm.com [broadpharm.com]
- 9. favorgen.com [favorgen.com]
- 10. fishersci.com [fishersci.com]
- 11. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 12. cmu.edu [cmu.edu]
- 13. fishersci.com [fishersci.com]
potential applications of 4-Fluorobenzamidine Hydrochloride in drug discovery
Executive Summary
4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. Its structural utility lies in the benzamidine moiety's ability to mimic the arginine side chain, making it a privileged scaffold for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The introduction of the fluorine atom at the para position confers unique physicochemical properties—enhanced metabolic stability, modulated pKa, and altered lipophilicity—without significantly disrupting the steric profile required for active site binding. This guide details its mechanistic role, therapeutic applications in oncology and anticoagulation, and provides validated synthetic protocols for its integration into heterocyclic drug candidates.
Part 1: Chemical Profile & Pharmacophore Dynamics
Compound Identity
-
IUPAC Name: 4-Fluorobenzimidamide hydrochloride
-
CAS Number: 456-14-4
-
Molecular Formula: C7H7FN2·HCl
-
Molecular Weight: 174.60 g/mol
-
Solubility: Soluble in water, methanol, and ethanol.
-
Appearance: White to off-white crystalline powder.
The "Fluorine Effect" in Benzamidine Scaffolds
The substitution of hydrogen with fluorine at the 4-position is a strategic medicinal chemistry modification. While the benzamidine group provides the necessary positive charge to interact with aspartate residues in the S1 pocket of serine proteases, the fluorine atom introduces three critical advantages:
-
Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Placing fluorine at the para position blocks a common site of metabolic hydroxylation, thereby extending the in vivo half-life of the drug.
-
Electronic Modulation: Fluorine is highly electronegative.[1] This withdraws electron density from the aromatic ring, slightly lowering the pKa of the amidine group compared to the unsubstituted parent. This can fine-tune the protonation state at physiological pH, influencing membrane permeability.
-
Lipophilicity Tuning: The fluorine atom increases the lipophilicity (logP) of the molecule, facilitating better interaction with hydrophobic pockets adjacent to the catalytic site and improving passive membrane transport.[1]
Part 2: Therapeutic Applications[1][2][3]
Serine Protease Inhibition (Anticoagulants)
Benzamidine derivatives are the structural ancestors of many direct thrombin inhibitors and Factor Xa inhibitors.
-
Mechanism: The positively charged amidine group forms a salt bridge with the carboxylate of Asp189 (in trypsin/thrombin) at the bottom of the S1 specificity pocket.
-
Application: 4-Fluorobenzamidine is used as a fragment in fragment-based drug discovery (FBDD) to probe the S1 pocket. The 4-fluoro substituent probes the distal end of the pocket, often engaging in multipolar interactions with backbone carbonyls or water networks.
Oncology: The "BFB" Case Study
Recent studies have highlighted the efficacy of Bithiophene-Fluorobenzamidine (BFB) derivatives in treating colorectal and breast cancers.
-
Target: BFB derivatives have been shown to induce apoptosis in cancer cells (e.g., HCT116, MCF-7).
-
Mechanism of Action:
-
Upregulation: p53 (tumor suppressor), p21 (cell cycle inhibitor), FasL (death ligand), and Caspase-3/8.
-
Downregulation: CDK1 (Cyclin-dependent kinase 1) and Bcl-2 (anti-apoptotic protein).
-
Outcome: The compound triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, halting cell proliferation and inducing cell death.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine
This protocol demonstrates the use of 4-Fluorobenzamidine HCl to construct a pyrimidine heterocycle, a common motif in kinase inhibitors and antimicrobial agents.
Reaction Overview: Condensation of 4-fluorobenzamidine with a 1,3-diketone (Acetylacetone) under basic conditions.
Reagents:
-
4-Fluorobenzamidine Hydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Sodium Ethoxide (NaOEt) or Sodium Carbonate (Na2CO3) (2.5 eq)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluorobenzamidine Hydrochloride (10 mmol, 1.74 g) in absolute ethanol (20 mL).
-
Basification: Add Sodium Ethoxide (25 mmol) slowly to the solution. Stir at room temperature for 15 minutes to liberate the free amidine base. A white precipitate (NaCl) may form.
-
Addition: Add Acetylacetone (11 mmol, 1.13 mL) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor reaction progress by TLC (System: Hexane/Ethyl Acetate 3:1).
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Resuspend the residue in water (50 mL) to dissolve inorganic salts.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel column chromatography to yield 2-(4-fluorophenyl)-4,6-dimethylpyrimidine.
Protocol B: General Amidine Coupling for Peptidomimetics
Used to attach the benzamidine moiety to a peptide backbone or complex scaffold.
Methodology:
-
Activation: The carboxylic acid partner is activated using standard coupling agents (e.g., EDC/HOBt or HATU) in DMF.
-
Coupling: 4-Fluorobenzamidine HCl is added, followed by a tertiary amine base (DIPEA, 3.0 eq) to neutralize the HCl salt and catalyze the reaction.
-
Conditions: Stir at room temperature for 12–18 hours.
-
Note: Since the amidine nitrogen is nucleophilic but less so than a primary amine, using a strong activating agent (HATU) is often preferred.
Part 4: Visualization & Logic
Diagram 1: BFB Signaling Pathway in Oncology
This diagram illustrates the pro-apoptotic mechanism of Bithiophene-Fluorobenzamidine (BFB) as described in recent cancer research.
Caption: Mechanistic pathway of Bithiophene-Fluorobenzamidine (BFB) inducing apoptosis via p53 upregulation and CDK1 suppression.
Diagram 2: Synthetic Reaction Scheme
Visualizing the condensation reaction to form the pyrimidine scaffold.
Caption: Synthesis of 2-(4-fluorophenyl)-4,6-dimethylpyrimidine via condensation of 4-fluorobenzamidine with acetylacetone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12456160, 4-Fluorobenzamidine hydrochloride. Retrieved from [Link]
-
El-Halawany, W. et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discover Oncology.[2] Retrieved from [Link]
-
Mares-Guia, M., Nelson, D. L., & Rogana, E. (1977). Electronic effects in the interaction of para-substituted benzamidines with trypsin: the involvement of the pi-electronic density at the central atom of the substituent in binding. Journal of the American Chemical Society.[3] Retrieved from [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.[1] The Pharmacy Journal.[1] Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic effects in the interaction of para-substituted benzamidines with trypsin: the involvement of the pi-electronic density at the central atom of the substituent in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Fluorobenzamidine Hydrochloride for Enzyme Inhibition Studies
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-FBA) is a specialized serine protease inhibitor and a critical chemical probe in structural biology and fragment-based drug discovery (FBDD). While it shares the core pharmacophore of the classical inhibitor benzamidine, the introduction of a fluorine atom at the para position confers unique physicochemical properties that extend its utility beyond simple inhibition.
This guide details the mechanistic basis of 4-FBA, its kinetic profiling against key enzymes (Trypsin, Thrombin, uPA), and its advanced application as a
Part 1: Mechanistic Basis & Chemical Identity
Chemical Architecture
-
IUPAC Name: 4-fluorobenzenecarboximidamide hydrochloride[1]
-
Role: Competitive, reversible inhibitor of Trypsin-like Serine Proteases.[2]
-
Core Interaction: The amidine group (
) mimics the guanidinium side chain of Arginine, the natural P1 substrate residue for trypsin-like proteases.
Structural Binding Mechanism
The binding of 4-FBA is driven by thermodynamics within the S1 Specificity Pocket of the enzyme.
-
Electrostatic Anchor: The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (chymotrypsin numbering) at the bottom of the S1 pocket.
-
Hydrogen Bonding Network: The amidine nitrogens donate hydrogen bonds to the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 , stabilizing the inhibitor-enzyme complex.
-
The Fluorine Contribution: Unlike the hydrogen in unsubstituted benzamidine, the para-fluorine atom engages in weak hydrophobic or orthogonal multipolar interactions. Crucially, the electron-withdrawing nature of fluorine lowers the
of the amidine group slightly (relative to benzamidine ), modulating the electrostatics of binding without abolishing the critical salt bridge.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and the displacement logic used in screening assays.
Figure 1: Competitive inhibition logic. 4-FBA occupies the S1 pocket, preventing the natural substrate from forming the catalytic complex.
Part 2: Comparative Profiling & Kinetics
In drug development, 4-FBA is often used as a reference standard to validate assay performance. Below is a comparative profile of inhibition constants (
Inhibition Constants ( )
The fluorine substitution typically results in a modest affinity penalty compared to unsubstituted benzamidine due to electronic withdrawal reducing the basicity of the amidine, though this is enzyme-dependent.
| Enzyme Target | Mechanism Note | ||
| Bovine Trypsin | Classical S1 anchoring; F-atom faces solvent/hydrophobic patch. | ||
| Thrombin | Thrombin S1 is more restricted; steric bulk of F affects fit. | ||
| uPA (Urokinase) | Used to distinguish uPA vs. tPA selectivity profiles. |
Note: Values are approximate and buffer/pH dependent. 4-FBA is generally a micromolar inhibitor, making it an ideal "weak binder" for displacement assays.
Part 3: Advanced Application - F NMR Screening
The true power of 4-Fluorobenzamidine lies not just in inhibition, but in its use as a spy molecule in Fragment-Based Drug Discovery (FBDD).
The Principle
Fluorine-19 (
The Experiment:
-
Bound State: 4-FBA bound to the enzyme shows a broad, shifted signal.
-
Displacement: A high-affinity drug candidate is added. If it binds to the S1 pocket, it displaces 4-FBA.
-
Free State: 4-FBA returns to solution, appearing as a sharp, narrow peak.
F NMR Displacement Workflow
Figure 2: The "Spy Molecule" assay. 4-FBA serves as the reporter. A return to the sharp "free" signal indicates a successful hit by the test compound.
Part 4: Experimental Protocols
Protocol A: Kinetic Inhibition Assay (UV-Vis)
Objective: Determine the
Materials:
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.0. -
Enzyme: Bovine Trypsin (final conc. 50 nM).
-
Substrate: L-BAPA (N
-Benzoyl-L-arginine 4-nitroanilide hydrochloride). -
Inhibitor: 4-Fluorobenzamidine HCl (prepare 100 mM stock in water).
Procedure:
-
Preparation: Prepare a dilution series of 4-FBA (0, 10, 20, 40, 80, 160
M). -
Incubation: Mix Enzyme and 4-FBA in buffer. Incubate for 10 minutes at 25°C to reach equilibrium.
-
Initiation: Add L-BAPA (at
concentration, approx. 1 mM) to initiate the reaction. -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.
-
Analysis: Plot
(initial velocity) vs. [I]. Fit to the competitive inhibition equation (Dixon Plot or non-linear regression):
Protocol B: Crystallography Soaking
Objective: Obtain a high-resolution structure of the Trypsin-4-FBA complex.
-
Crystallization: Grow apo-trypsin crystals using the hanging drop vapor diffusion method (30% PEG 3350, 0.2 M Li
SO , pH 8.5). -
Soak Solution: Prepare a soaking solution containing the mother liquor + 10 mM 4-Fluorobenzamidine.
-
Soaking: Transfer crystals to the soak solution.
-
Duration: 10 minutes to 1 hour. (Note: 4-FBA is small and diffuses rapidly; long soaks may degrade crystal order).
-
-
Cryo-protection: Briefly pass through mother liquor + 20% glycerol + 10 mM inhibitor.
-
Data Collection: Flash cool in liquid nitrogen. Collect X-ray diffraction data.[3][4][5][6][7]
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Solubility | High salt concentration in buffer ("salting out"). | 4-FBA is generally soluble, but avoid >1M salts. Dissolve in water or DMSO first. |
| No Inhibition | pH mismatch. | Ensure pH is 7.5–8.5. Below pH 6, the catalytic His57 is protonated, rendering the enzyme inactive regardless of inhibitor. |
| Signal Overlap (NMR) | Buffer interference. | Use deuterated buffers (Tris-d11) if proton signals overlap, though |
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[7][8][9] European Journal of Biochemistry.[9]
-
Whitford, D. (2013). Proteins: Structure and Function. (Context: Serine protease mechanism and S1 pocket specificity).
-
Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization. Combinatorial Chemistry & High Throughput Screening.
-
RCSB Protein Data Bank. (Entry 3A87/1BTY).
-
Cayman Chemical. (2022).[9] Benzamidine Hydrochloride Product Information & Solubility Data.
Sources
- 1. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. 9AWB: Crystal structure of trypsin at 175 Kelvin with benzamidine [ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes: A Comprehensive Guide to Utilizing 4-Fluorobenzamidine Hydrochloride in Serine Protease Assays
Introduction: The Significance of 4-Fluorobenzamidine in Protease Research
In the landscape of drug discovery and biochemical research, the study of enzyme inhibitors is paramount. These molecules provide invaluable tools for elucidating enzyme mechanisms, validating drug targets, and forming the basis of novel therapeutics. Among the most studied classes of enzymes are the serine proteases, which play critical roles in a myriad of physiological processes, from digestion to blood coagulation and cellular signaling.[1][2] Dysregulation of serine protease activity is implicated in numerous pathologies, including cancer, inflammatory diseases, and viral infections, making them a key target for therapeutic intervention.[3]
4-Fluorobenzamidine hydrochloride is a potent, reversible, and competitive inhibitor of many serine proteases.[2][4] As a member of the benzamidine class of inhibitors, its mechanism of action is well-characterized. The positively charged amidinium group mimics the side chains of natural substrates like arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases.[4] The introduction of a fluorine atom on the benzene ring can modulate the electronic properties and binding interactions of the molecule, potentially leading to altered specificity and potency compared to unsubstituted benzamidine.[2][5]
These application notes provide a comprehensive protocol for the use of 4-Fluorobenzamidine Hydrochloride in a typical serine protease enzyme assay, using trypsin as a model enzyme. The principles and methodologies described herein are broadly applicable to other trypsin-like serine proteases and can be adapted by researchers, scientists, and drug development professionals for their specific research needs.
Principle of the Assay: Unveiling Competitive Inhibition
The enzyme assay described here is a colorimetric method that measures the activity of a serine protease through the hydrolysis of a chromogenic substrate. In the presence of an active enzyme, the substrate is cleaved, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically.
4-Fluorobenzamidine acts as a competitive inhibitor, meaning it competes with the substrate for binding to the active site of the enzyme.[4] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[6] In essence, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its normal Vmax.
By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a more potent inhibitor. This is achieved through the analysis of the reaction kinetics, often visualized using Michaelis-Menten and Lineweaver-Burk plots.[6][7]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| 4-Fluorobenzamidine Hydrochloride | e.g., Sigma-Aldrich | 456-14-4 | Room Temperature, protect from moisture |
| Trypsin (from bovine pancreas) | e.g., Sigma-Aldrich | T8003 | -20°C |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) | e.g., Sigma-Aldrich | B3279 | -20°C |
| Tris-HCl | e.g., Sigma-Aldrich | T5941 | Room Temperature |
| Calcium Chloride (CaCl2) | e.g., Sigma-Aldrich | C4901 | Room Temperature |
| Hydrochloric Acid (HCl) | e.g., Fisher Scientific | A144-212 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplate, clear, flat-bottom | e.g., Corning | 3596 | N/A |
Experimental Protocols
Preparation of Stock Solutions
-
4-Fluorobenzamidine Hydrochloride (10 mM): The molecular weight of 4-Fluorobenzamidine Hydrochloride is 174.60 g/mol .[8] To prepare a 10 mM stock solution, dissolve 1.746 mg in 1 mL of high-purity water or DMSO. Store in aliquots at -20°C. Note: Benzamidine hydrochloride is soluble in organic solvents like DMSO and ethanol, and has a solubility of approximately 3 mg/mL in PBS (pH 7.2). Aqueous solutions are best prepared fresh.[9]
-
Trypsin (1 mg/mL): Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
-
L-BAPNA Substrate (10 mM): The molecular weight of L-BAPNA is 434.9 g/mol . To prepare a 10 mM stock solution, dissolve 43.5 mg in 10 mL of DMSO. Store protected from light at -20°C.[11]
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2): Prepare a solution of 50 mM Tris-HCl and 20 mM CaCl2 in high-purity water. Adjust the pH to 8.2 at 25°C with HCl.[12]
Enzyme Assay Protocol
This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.
Workflow Diagram:
Caption: Competitive inhibition of a serine protease by 4-Fluorobenzamidine.
-
Determination of the Inhibition Constant (Ki):
-
The Ki can be calculated from the apparent Km (Km_app) obtained from the Lineweaver-Burk plot using the following equation for competitive inhibition:
Km_app = Km (1 + [I]/Ki)
-
Where:
-
Km_app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Ki is the inhibition constant.
-
-
Alternatively, a Dixon plot (1/v₀ vs. [I]) can be used to determine Ki.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or very low enzyme activity | - Inactive enzyme (improper storage, repeated freeze-thaw).- Incorrect buffer pH.- Substrate degradation. | - Use a fresh aliquot of enzyme.- Verify the pH of the assay buffer.- Prepare fresh substrate solution. |
| High background signal (blank) | - Spontaneous substrate hydrolysis.- Contaminated reagents. | - Run a control with substrate in buffer without enzyme to check for spontaneous hydrolysis.- Use high-purity reagents. |
| Non-linear reaction progress curves | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a shorter reaction time.- Ensure the enzyme is stable under the assay conditions (e.g., check the effect of temperature and pH).- If product inhibition is suspected, measure initial rates over a very short time course. |
| Inconsistent results | - Pipetting errors.- Temperature fluctuations.- Incomplete mixing. | - Use calibrated pipettes and ensure proper pipetting technique.- Use a temperature-controlled plate reader.- Gently mix the plate after adding each reagent. |
Conclusion
4-Fluorobenzamidine Hydrochloride is a valuable tool for studying the structure and function of serine proteases. The protocol detailed in these application notes provides a robust framework for characterizing its inhibitory activity. By understanding the principles of enzyme kinetics and following best practices in assay execution and data analysis, researchers can effectively utilize this compound to advance their research in drug discovery and chemical biology.
References
- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W H Freeman.
- Neurath, H. (1984). Evolution of proteolytic enzymes. Science, 224(4647), 350–357.
- Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical reviews, 102(12), 4639-4750.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Baker, B. R. (1967). Design of active-site-directed irreversible enzyme inhibitors: the organic chemistry of the enzymic active-site. Wiley.
- Yoshimoto, T., & Tsuru, D. (1985). A new type of serine carboxypeptidase. Journal of biochemistry, 97(5), 1477-1485.
- Lineweaver, H., & Burk, D. (1934). The determination of enzyme dissociation constants. Journal of the American Chemical Society, 56(3), 658-666.
-
Chromogenic Substrates. (n.d.). Trypsin. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Retrieved from [Link]
-
GE Healthcare. (n.d.). Purification or Removal of Serine Proteases. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
- Tapparelli, C., Metternich, R., Ehrhardt, C., & Cook, N. S. (1993). Synthetic low-molecular-weight thrombin inhibitors: a new generation of antithrombotic agents. Trends in pharmacological sciences, 14(10), 366-376.
-
PubChem. (n.d.). 4-Fluorobenzamidine hydrochloride. Retrieved from [Link]
- López-Otín, C., & Matrisian, L. M. (2007). Emerging roles of proteases in tumour suppression.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes | MDPI [mdpi.com]
- 11. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 12. d-nb.info [d-nb.info]
Application Note: Optimization of 4-Fluorobenzamidine Hydrochloride Concentration for Serine Protease Inhibition
[1]
Abstract
4-Fluorobenzamidine Hydrochloride (4-FBH) is a potent, competitive inhibitor of trypsin-like serine proteases.[1] While structurally similar to the classical inhibitor benzamidine, the para-fluorine substitution alters the compound's electronic properties (
Introduction & Mechanism of Action
Chemical Profile
4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) acts as a reversible competitive inhibitor.[1] The amidine group mimics the side chain of arginine, the natural substrate amino acid recognized by trypsin-like proteases. The introduction of the fluorine atom at the para-position exerts an electron-withdrawing effect, modulating the acidity of the amidine protons and serving as a sensitive probe for
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| Solubility | Water (>50 mg/mL); Methanol |
| Target Class | Serine Proteases (Trypsin, Thrombin, Plasmin) |
| Binding Mode | Competitive (Active Site / S1 Pocket) |
Mechanism of Inhibition
4-FBH competes with the substrate for the active site (S1 pocket) of the protease. Specifically, the positively charged amidine group forms a salt bridge with the catalytic aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the specificity pocket.
The equilibrium is described by the dissociation constant,
Figure 1: Competitive inhibition mechanism. 4-FBH (I) binds reversibly to the free enzyme (E), preventing the formation of the productive Enzyme-Substrate complex (ES).
Phase 1: Stock Preparation & Stability
Precise concentration determination begins with accurate stock preparation.[1] Unlike generic benzamidine, 4-FBH is often used in smaller quantities for specific kinetic profiling or structural biology.[1]
Protocol A: Preparation of 100 mM Master Stock
-
Weighing: Weigh 174.6 mg of 4-Fluorobenzamidine Hydrochloride.
-
Solvent: Dissolve in 8.0 mL of deionized, ultra-pure water (Milli-Q or equivalent).
-
Note: Avoid phosphate buffers initially if high concentrations of calcium are present downstream, to prevent precipitation.
-
-
Adjustment: Adjust volume to exactly 10.0 mL.
-
Filtration: Filter through a 0.22
m PVDF syringe filter to remove particulates.[1] -
Storage: Aliquot into 500
L volumes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles as benzamidine derivatives can be sensitive to oxidation over time.[1]
Phase 2: Determination of Optimal Concentration ( & )
To define the "optimal" concentration, one must first determine the potency of the inhibitor against the specific target protease. The following protocol uses Trypsin as a model system, but it is adaptable to Thrombin or Factor Xa.
Protocol B: Kinetic Assay (96-well Format)
Materials:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM
. -
Enzyme: Trypsin (final conc. 10 nM).[1]
-
Substrate: Chromogenic substrate BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) or fluorogenic equivalent.[1]
-
Inhibitor: 4-FBH (Serial dilutions).[1]
Workflow:
Figure 2: Step-by-step workflow for IC50 determination using a microplate reader.[1]
Step-by-Step Procedure:
-
Inhibitor Series: Prepare a 12-point serial dilution of 4-FBH in Assay Buffer. Recommended range: 0
M (Control) to 1000 M.[1] -
Enzyme Addition: Add 50
L of diluted Trypsin (20 nM stock) to 50 L of the inhibitor series in the plate. -
Equilibrium: Incubate for 15 minutes at 25°C to allow E-I equilibrium.
-
Reaction Start: Add 100
L of Substrate (at concentration , typically 100-200 M for BAPNA).[1] -
Detection: Monitor Absorbance at 405 nm (formation of p-nitroaniline) every 30 seconds for 10 minutes.
-
Calculation: Plot Initial Velocity (
) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to find .[1]
Data Analysis: Converting to
The
- : Concentration of 4-FBH inhibiting 50% activity.[1][2]
- : Concentration of substrate used.[1][2][3][4]
- : Michaelis constant of the substrate for the enzyme.[2]
Expert Insight: For 4-Fluorobenzamidine, the
against trypsin is typically in the range of 10 - 50M . If your calculated deviates significantly (>100 M), check the pH of your buffer, as the protonation state of the amidine is critical for binding.
Phase 3: Application in Protein Purification
When using 4-FBH as a protective agent in lysis buffers (to prevent protein degradation), the "optimal" concentration is distinct from the
Rule of Thumb: Use a concentration of
Recommended Working Concentrations
| Application | Recommended Conc. | Rationale |
| Lysis Buffer (Crude) | 1.0 - 5.0 mM | High abundance of proteases requires saturation.[1] |
| Crystallography | 0.1 - 1.0 mM | Used as a ligand to stabilize protein conformation; excess may interfere with crystal lattice.[1] |
| Cell Culture | 10 - 100 | Lower concentrations to minimize off-target toxicity while inhibiting extracellular proteases.[1] |
Protocol C: Lysis Buffer Formulation
-
Prepare Lysis Buffer (e.g., PBS, 1% Triton X-100).[1]
-
Add 4-FBH from the 100 mM Stock to a final concentration of 2 mM .
-
Critical Check: If using downstream Ni-NTA purification, 4-FBH is generally compatible.[1] However, ensure no other reducing agents (DTT) are added if they conflict with the resin, although 4-FBH itself is non-reducing.
Troubleshooting & Validation
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Precipitation in Stock | High salt or phosphate interaction | Dissolve in pure water first; warm to 37°C if necessary.[1] |
| No Inhibition Observed | Oxidation of stock or pH mismatch | Prepare fresh stock.[1] Ensure buffer pH is 7.5–8.5 (Amidine requires protonation).[1] |
| Yellow/Brown Stock | Oxidation | Discard.[1] Benzamidines are sensitive to air oxidation over long periods.[1] |
| Non-linear Kinetics | Substrate depletion | Reduce enzyme concentration or measurement time (measure initial velocity only).[1] |
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[2] Biochemical Pharmacology. Link
-
Sigma-Aldrich. 4-Fluoro-benzamidine hydrochloride Product Information & CAS 456-14-4.[1][5] Link
-
PubChem. 4-Fluorobenzamidine Hydrochloride Compound Summary. National Library of Medicine.[1] Link
-
ResearchGate. Discussion on Optimal Concentration of Benzamidine in Lysis Buffers. Link
-
MilliporeSigma. Enzyme Inhibitor Terms and Calculations (Ki vs IC50). Link
Sources
4-Fluorobenzamidine Hydrochloride as an intermediate in organic synthesis
Application Note: 4-Fluorobenzamidine Hydrochloride in Organic Synthesis
Executive Summary
4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) is a critical C-N building block in medicinal chemistry, specifically utilized for its ability to introduce the pharmacologically active benzamidine moiety while modulating physicochemical properties via fluorine substitution.[1][2]
This guide details its application as a primary intermediate in the synthesis of 2-arylpyrimidines (a privileged scaffold in kinase inhibitors) and its utility in designing serine protease inhibitors (e.g., Factor Xa, Thrombin).[1] The fluorine atom at the para-position serves a dual purpose: it blocks metabolic oxidation (CYP450 labile site) and modulates the pKa of the amidine group, enhancing bioavailability compared to the non-fluorinated parent compound.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-Fluorobenzenecarboximidamide hydrochloride |
| Formula | C₇H₇FN₂[1][2][3] · HCl |
| Molecular Weight | 174.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High: DMSO, Methanol, Water; Low: Dichloromethane, Hexanes |
| pKa (Amidine) | ~11.4 (Slightly lower than unsubstituted benzamidine due to F-inductive effect) |
| Hygroscopicity | Moderate (Store in desiccator) |
Handling Precaution: As a hydrochloride salt, the compound is stable but acidic. For nucleophilic condensation reactions, it requires in situ neutralization (free-basing) using a stoichiometric base (e.g., NaOEt, Na₂CO₃, or DIPEA) to liberate the reactive amidine species.[1]
Application I: Synthesis of 2-Arylpyrimidines
The most prevalent synthetic utility of 4-fluorobenzamidine is the construction of the pyrimidine ring via condensation with 1,3-dicarbonyl electrophiles.[2] This reaction is the cornerstone for generating libraries of kinase inhibitors and antifungal agents.
Protocol A: Synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine
Targeting the "Privileged Scaffold" for kinase inhibition.[1][2]
Reaction Scheme Logic: The amidine nitrogen acts as a binucleophile, attacking the carbonyl carbons of the 1,3-diketone. The reaction is thermodynamically driven by the formation of the stable aromatic pyrimidine ring and the release of water.
Materials:
-
Acetylacetone (2,4-Pentanedione) (1.1 equiv)[1]
-
Sodium Ethoxide (NaOEt) (21% wt in EtOH) (1.2 equiv)[1]
-
Ethanol (Absolute) (10 mL/g of substrate)[1]
Step-by-Step Methodology:
-
Free-Basing (In Situ):
-
Condensation:
-
Add Acetylacetone dropwise to the reaction mixture.[2]
-
Equip the flask with a reflux condenser and heat the mixture to Reflux (78°C) .
-
Maintain reflux for 4–6 hours .[2] Monitor via TLC (Eluent: 20% EtOAc/Hexanes).[1][2] The starting amidine (polar, baseline) should disappear, and a less polar UV-active spot (product) should appear.[1]
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Rotary evaporate the ethanol to roughly 20% of the original volume.
-
Pour the residue into Ice-Water (50 mL) . The product often precipitates as a solid.[2]
-
If Oily: Extract with Ethyl Acetate (3x) .[1][2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Recrystallization: Purify from hot Ethanol/Water (9:1) to obtain white needles.[1][2]
-
Expected Yield: 75–85%[5]
Application II: Serine Protease Inhibitor Design
4-Fluorobenzamidine is a classic "warhead" scaffold for designing inhibitors of trypsin-like serine proteases (Thrombin, Factor Xa).[1][2]
-
Mechanism: The amidine group (positively charged at physiological pH) mimics the side chain of Arginine .[1] It forms a critical salt bridge with the Aspartate residue (e.g., Asp189 in trypsin) at the bottom of the enzyme's S1 specificity pocket.[1]
-
The "Fluorine Advantage":
-
Metabolic Stability: The para-position of the phenyl ring is a hotspot for oxidative metabolism.[2] Fluorine substitution blocks this site, extending the drug's half-life (
).[1] -
Lipophilicity: Fluorine increases lipophilicity (
), improving membrane permeability compared to the hydroxy- or unsubstituted analogs.[1]
-
Visualizing the Synthetic Pathway
Figure 1: Divergent synthetic pathways utilizing 4-Fluorobenzamidine as a dinucleophilic hub.[1][2]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure stoichiometric base (1.0–1.2 eq) is used.[1][2] Check pH > 9 before adding electrophile. |
| Precipitate in Reaction | NaCl formation (normal) or product crashing out.[1][2] | If stirring is impeded, add more solvent.[1] NaCl can be filtered off hot if necessary.[2] |
| Starting Material Remains | Reaction temperature too low. | Switch solvent from Ethanol (78°C) to n-Butanol (117°C) or DMF (153°C) to overcome activation energy barrier.[1] |
| Hygroscopicity | Salt absorbed moisture.[2] | Dry the salt in a vacuum oven at 40°C over P₂O₅ before use. |
References
-
Chemical Identity & Properties
-
Synthetic Application (Pyrimidines)
-
Medicinal Chemistry (Bioisosteres)
-
Serine Protease Inhibitors
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents [patents.google.com]
- 5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Protease Inhibition & Structural Probing using 4-Fluorobenzamidine Hydrochloride
This Application Note is structured as a high-level technical guide for drug discovery scientists and structural biologists. It moves beyond basic "usage" to focus on the strategic application of 4-Fluorobenzamidine Hydrochloride as both a protease inhibitor and a chemical probe.
Part 1: Scientific Foundation & Mechanism
Introduction
4-Fluorobenzamidine Hydrochloride (4-FBA) is a competitive, reversible inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Urokinase-type Plasminogen Activator). While structurally similar to the classical inhibitor Benzamidine , the addition of the fluorine atom at the para position imparts unique electronic and biophysical properties.
In drug development and structural biology, 4-FBA is preferred over generic benzamidine for two critical reasons:
-
19F NMR Probing: The fluorine atom acts as a sensitive NMR reporter, making 4-FBA a "spy molecule" for fragment-based drug discovery (FBDD) to detect competition in the active site.
-
Electronic Modulation: The electron-withdrawing nature of fluorine slightly lowers the pKa of the amidine group compared to benzamidine, subtly altering binding kinetics and pH dependence in the S1 specificity pocket.
Mechanism of Action
The inhibition mechanism relies on the molecular mimicry of the Arginine side chain.
-
The Anchor: The positively charged amidine group (
) forms a bidentate salt bridge with the carboxylate of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 specificity pocket. -
The Shield: The phenyl ring occupies the hydrophobic S1 cavity, sterically preventing the natural substrate from entering.
-
The Probe (Fluorine): In 4-FBA, the fluorine atom extends towards the solvent or interacts with distal residues, often providing a distinct electron density signal in X-ray crystallography or a chemical shift in NMR.
Visualization of the Inhibitory Pathway
Figure 1: Mechanism of Competitive Inhibition. 4-FBA outcompetes substrates by occupying the S1 pocket via electrostatic stabilization.
Part 2: Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions
Safety Note: 4-FBA is a skin and eye irritant. Wear nitrile gloves and safety goggles.
Rationale: Benzamidines are hygroscopic. Precise concentration is critical for Ki determination.
-
Weighing: Weigh approximately 174.6 mg of 4-Fluorobenzamidine HCl (MW: 174.60 g/mol ).
-
Solvent Choice:
-
Standard Assays: Use Milli-Q Water or PBS .
-
Crystallography/NMR: Dissolve in the specific buffer of the target protein to prevent buffer mismatch shock.
-
-
Dissolution: Dissolve to a final concentration of 100 mM (Stock).
-
Calculation: Dissolve 174.6 mg in 10 mL of solvent.
-
-
Filtration: Filter through a 0.22 µm PVDF syringe filter to remove particulates (crucial for crystallography).
-
Storage: Aliquot into 500 µL tubes. Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine group.
Protocol B: Determination of Inhibition Constant ( )
Objective: To quantitatively determine the potency of 4-FBA against a target protease (e.g., Trypsin) using a chromogenic substrate (e.g., BAPNA).
Materials:
-
Enzyme: Bovine Trypsin (approx. 100 nM final).
-
Substrate: L-BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).
-
Inhibitor: 4-FBA (0, 10, 20, 40, 80 µM).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.
Workflow:
-
Enzyme Prep: Dilute Trypsin to 200 nM in Buffer. Keep on ice.
-
Inhibitor Dilution: Prepare a serial dilution of 4-FBA (0 µM to 160 µM).
-
Pre-Incubation:
-
In a 96-well plate, mix 50 µL Enzyme + 50 µL Inhibitor.
-
Incubate for 10 minutes at 25°C . Why? Allows the inhibitor to reach equilibrium binding with the active site.
-
-
Reaction Start: Add 100 µL of Substrate (BAPNA) at varying concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM).
-
Measurement: Immediately measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Data Analysis (Dixon Plot):
-
Calculate initial velocity (
) for each condition. -
Plot
(y-axis) vs. [Inhibitor] (x-axis). -
The intersection of lines from different substrate concentrations yields
.
-
Expected Result: For Trypsin, the
Protocol C: 19F NMR "Spy" Assay (Fragment Screening)
Rationale: This is the advanced application. 4-FBA binds to the protein, broadening its Fluorine NMR signal. If a drug candidate binds to the same pocket, it displaces 4-FBA, restoring the sharp "free" signal.
-
Sample Prep:
-
Protein: 10 µM Protease.
-
Probe: 200 µM 4-FBA.
-
Buffer: D₂O/H₂O (10:90) mix, pH 7.4.
-
-
Acquisition (Reference): Acquire a 1D 19F NMR spectrum. Note the chemical shift and line width (Broad signal = Bound).
-
Competition: Add the test compound (drug candidate) at 200 µM.
-
Acquisition (Test): Acquire 1D 19F NMR.
-
Interpretation:
-
No Change: Test compound does not bind (or binds a different site).
-
Signal Sharpening: 4-FBA is displaced into solution. The test compound is a binder.
-
Part 3: Data & Troubleshooting
Comparative Properties Table
| Property | Benzamidine HCl | 4-Fluorobenzamidine HCl | Biological Implication |
| MW | 156.61 g/mol | 174.60 g/mol | Slight size increase; fits S1 pocket. |
| Solubility | High (>50 mg/mL) | High (>50 mg/mL) | Suitable for high-conc crystallography soaks. |
| Electronic Effect | Neutral Phenyl | Electron Withdrawing (F) | F-atom lowers pKa of amidine; potential pH sensitivity. |
| Key Utility | General Purification | 19F NMR Probe , Crystallography | 4-FBA is a functional probe, not just a blocker. |
| Binding Mode | Reversible | Reversible | Ideal for purification (elution possible). |
Troubleshooting Guide
-
Issue: Precipitation in Crystallography Drops.
-
Cause: 4-FBA HCl can "salt out" proteins at very high concentrations (>50 mM) if the protein is near its solubility limit.
-
Solution: Perform a "soak" experiment. Grow crystals first, then transfer them to a mother liquor containing 10-20 mM 4-FBA for 1-2 hours before freezing.
-
-
Issue: Inconsistent Ki Values.
-
Cause: pH drift. The binding of benzamidines is pH-dependent because the His-57 in the catalytic triad must be in the correct protonation state, and the inhibitor amidine must be charged.
-
Solution: Strictly buffer at pH 7.4–8.0. Avoid pH < 6.0 where the catalytic triad geometry distorts.
-
Experimental Workflow Diagram
Figure 2: Decision Matrix for 4-FBA Utilization. Select the pathway based on experimental intent (Protection vs. Characterization).
References
-
BindingDB. (2025). Affinity Data for Benzamidine and Derivatives against Trypsin Class Proteases. BindingDB Database. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12456160: 4-Fluorobenzamidine Hydrochloride.[1] PubChem.[2][3] [Link]
-
Cytiva. (2025). Affinity Chromatography: Principles and Methods (Benzamidine Sepharose). Cytiva Life Sciences. [Link]
-
Engilberge, S., et al. (2017). Protein crystal structure determination with the crystallophore.[4] National Institutes of Health (PMC). [Link]
Sources
- 1. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
Unlocking Protein-Ligand Interactions: A Detailed Application and Protocol Guide for 4-Fluorobenzamidine Hydrochloride
Abstract
The precise characterization of protein-ligand binding events is a cornerstone of modern drug discovery and chemical biology. Fragment-Based Drug Discovery (FBDD) has risen as a premier strategy for identifying novel chemical matter for even the most challenging biological targets.[1][2][3][4][5] 4-Fluorobenzamidine hydrochloride stands out as an exemplary chemical fragment, particularly for probing the active sites of serine proteases.[6][7][8] Its small size, well-defined chemical features, and the inclusion of a fluorine atom for sensitive biophysical detection make it an invaluable tool. This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to leverage 4-Fluorobenzamidine hydrochloride in the rigorous study of protein-ligand interactions.
Introduction to 4-Fluorobenzamidine Hydrochloride as a Research Tool
Fragment-based approaches begin with the identification of low molecular weight compounds that bind with low affinity but high ligand efficiency to a target protein.[2][3][4] These fragments then serve as starting points for the rational design of more potent and selective lead compounds. 4-Fluorobenzamidine hydrochloride is a classic fragment used to target serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. The benzamidine moiety is a well-established pharmacophore that interacts with the characteristic aspartate residue in the S1 pocket of many serine proteases. The addition of a fluorine atom provides a powerful analytical handle for biophysical techniques, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of 4-Fluorobenzamidine Hydrochloride:
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClFN₂ | [9][10][11] |
| Molecular Weight | 174.60 g/mol | [9][10][11][12] |
| Form | Solid | [9] |
| CAS Number | 456-14-4 | [9][10][11][12] |
The Experimental Workflow: From Fragment Screening to Structural Elucidation
The effective use of 4-Fluorobenzamidine hydrochloride typically follows a multi-tiered experimental approach. Initial screening methods are employed to detect and quantify weak binding, followed by more detailed techniques to characterize the thermodynamics and structural basis of the interaction.
Caption: A typical workflow for characterizing protein-ligand interactions using a fragment like 4-Fluorobenzamidine hydrochloride.
Application and Protocol: NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a highly sensitive method for detecting weak fragment binding, making it ideal for primary screening. The presence of the fluorine atom in 4-Fluorobenzamidine hydrochloride allows for ¹⁹F NMR experiments, which offer a clean spectral window with no background signals from the protein.[10]
Protocol: ¹⁹F NMR Titration for Affinity Determination
Objective: To determine the dissociation constant (K_d) of 4-Fluorobenzamidine hydrochloride binding to a target protein.
Materials:
-
Target protein (e.g., Trypsin)
-
4-Fluorobenzamidine hydrochloride
-
NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, in 100% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 50 µM) in the NMR buffer.
-
Prepare a concentrated stock solution of 4-Fluorobenzamidine hydrochloride (e.g., 20 mM) in the same NMR buffer.
-
-
Titration Series:
-
Prepare a series of NMR tubes containing a fixed concentration of the protein (e.g., 25 µM) and increasing concentrations of 4-Fluorobenzamidine hydrochloride (e.g., 0, 50, 100, 200, 400, 800, 1600, 3200 µM).
-
Include a control sample with only the highest concentration of 4-Fluorobenzamidine hydrochloride to determine the unbound chemical shift.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for each sample at a constant temperature.
-
-
Data Analysis:
-
Measure the chemical shift of the ¹⁹F signal in each spectrum.
-
Calculate the chemical shift perturbation (Δδ) for each concentration by subtracting the chemical shift of the unbound ligand.
-
Plot Δδ against the ligand concentration and fit the data to a one-site binding model to extract the K_d.
-
Application and Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand from an immobilized protein, allowing for the determination of kinetic rate constants (k_on and k_off) and the dissociation constant (K_d).[13][14][15][16][17]
Protocol: SPR Kinetic and Affinity Analysis
Objective: To determine the kinetic parameters of 4-Fluorobenzamidine hydrochloride binding to a target protein.
Materials:
-
Target protein
-
4-Fluorobenzamidine hydrochloride
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Create a reference flow cell by performing the activation and blocking steps without protein immobilization.
-
-
Binding Measurement:
-
Prepare a dilution series of 4-Fluorobenzamidine hydrochloride in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the different concentrations of the fragment over the sensor and reference surfaces at a constant flow rate.
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.
-
Application and Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19][20][21][22]
Protocol: ITC for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters of 4-Fluorobenzamidine hydrochloride binding to a target protein.
Materials:
-
Target protein
-
4-Fluorobenzamidine hydrochloride
-
ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and 4-Fluorobenzamidine hydrochloride against the same ITC buffer to minimize buffer mismatch effects.
-
Prepare the protein solution at a concentration of approximately 10-50 µM for the sample cell.
-
Prepare the 4-Fluorobenzamidine hydrochloride solution at a concentration 10-20 times that of the protein for the syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks from the raw ITC data.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine n, K_d, and ΔH. The change in entropy (ΔS) can then be calculated.[23]
-
Application and Protocol: X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex, revealing the precise binding mode and key molecular interactions.[24][25][26]
Protocol: Co-crystallization or Soaking for Structural Studies
Objective: To determine the crystal structure of the target protein in complex with 4-Fluorobenzamidine hydrochloride.
Materials:
-
Purified and crystallizable target protein
-
4-Fluorobenzamidine hydrochloride
-
Crystallization screens and reagents
-
Cryoprotectant
Procedure:
-
Crystallization:
-
Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods.
-
-
Ligand Introduction:
-
Co-crystallization: Add 4-Fluorobenzamidine hydrochloride to the protein solution before setting up crystallization trials.
-
Soaking: Transfer existing protein crystals into a solution containing the ligand and cryoprotectant.
-
-
Data Collection and Structure Solution:
-
Harvest and flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, followed by refinement and model building to visualize the bound ligand.
-
Conclusion
4-Fluorobenzamidine hydrochloride is a powerful and versatile fragment for the study of protein-ligand interactions, particularly within the serine protease family. By employing a combination of biophysical techniques as outlined in this guide, researchers can gain a comprehensive understanding of the binding affinity, kinetics, thermodynamics, and structural basis of these interactions. This knowledge is critical for the successful advancement of fragment-based drug discovery programs.
References
- Sigma-Aldrich. 4-fluoro-benzamidine hydrochloride AldrichCPR.
- PureSynth.
- National Center for Biotechnology Information. 4-Fluorobenzamidine Hydrochloride. PubChem Compound Summary for CID 12456160.
- Amerigo Scientific. 4-Fluorobenzamidine hydrochloride.
- National Center for Biotechnology Information. 4-Fluoro-Benzamidine Hcl H2O. PubChem Compound Summary for CID 53338762.
- Bastos, M., Abian, O., Johnson, C. M., Ferreira-da-Silva, F., Vega, S., Jimenez-Alesanco, A., Ortega-Alarcon, D., & Velazquez-Campoy, A. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-23.
- ChemicalBook. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum.
- JoVE. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- Evans, S. A., & Johnson, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. The Journal of biological chemistry, 257(6), 2845–2850.
- bioRxiv. Surface plasmon resonance assay for screening diverse aptamer-target interactions.
- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- protocols.io.
- MDPI. Surface Plasmon Resonance-Enhanced CdS/FTO Heterojunction for Cu2+ Detection.
- Supporting Inform
- ResearchGate. (PDF)
- Cambridge Healthtech Institute. Fragment Based Drug Discovery.
- MDPI.
- IUCr. Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide.
- Beilstein Journals.
- PubMed. Surface plasmon resonance and surface plasmon field-enhanced fluorescence spectroscopy for sensitive detection of tumor markers.
- Wikipedia. Fragment-based lead discovery.
- PubMed Central. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells.
- Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- PubMed Central. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
- EPJ Web of Conferences. Four-dimensional Surface Plasmon Resonance Imaging Biosensor for Biomolecular Bindings and Infectious Diseases Neutralizing Antibodies Detection.
- Applied Photophysics. Protein-Ligand Binding Studies.
- MDPI.
- ScienceDirect. Nonbenzamidine compounds as selective factor xa inhibitors.
- Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD).
- ResearchGate.
- OSTI.GOV. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- American Pharmaceutical Review. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
- PubMed Central.
- PubMed Central. Fragment-based drug discovery: A graphical review.
- ScienceDirect. Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
- PubMed Central.
- PubMed Central.
- EasyChair. Protein-Ligand Interactions and Drug Design.
Sources
- 1. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. 4-fluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzamidine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 12. pure-synth.com [pure-synth.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Surface plasmon resonance and surface plasmon field-enhanced fluorescence spectroscopy for sensitive detection of tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epj-conferences.org [epj-conferences.org]
- 18. zaguan.unizar.es [zaguan.unizar.es]
- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. osti.gov [osti.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Precision Purification of Serine Proteases using 4-Fluorobenzamidine Hydrochloride
The following Application Note is a comprehensive technical guide designed for researchers and process engineers. It addresses the specialized use of 4-Fluorobenzamidine Hydrochloride (4-FBA) in affinity chromatography, specifically focusing on its role as a high-specificity competitive eluent and a structural probe for serine proteases.
Executive Summary
In the purification of serine proteases (e.g., Trypsin, Thrombin, Urokinase), standard affinity protocols typically utilize p-Aminobenzamidine immobilized on agarose beads.[1] While effective for capture, the elution step often relies on non-specific pH shocks or generic benzamidine competition.
This guide introduces an advanced protocol using 4-Fluorobenzamidine Hydrochloride (4-FBA) as a High-Fidelity Competitive Eluent . Unlike standard benzamidine, 4-FBA offers unique electronic properties due to the para-fluorine substitution, altering the
Scientific Mechanism & Rationale
The "Fluorine Effect" in Protease Binding
The purification logic relies on the competitive displacement of the protease from the solid-phase ligand (Immobilized p-Aminobenzamidine) by the mobile-phase ligand (Soluble 4-FBA).
-
Solid Phase: Protease binds to the resin via the S1 specificity pocket (Aspartate 189 in Trypsin).
-
Mobile Phase (4-FBA): The 4-FBA molecule mimics the arginine side chain. The fluorine atom at the para position exerts an electron-withdrawing effect, modulating the pKa of the amidine group and altering the hydrophobicity of the phenyl ring compared to unsubstituted benzamidine.
-
Thermodynamic Selection: By controlling the concentration of 4-FBA, researchers can achieve "isocratic affinity elution," separating protease isoforms or removing zymogens based on subtle differences in their
values for 4-FBA.
Mechanism of Action Diagram
The following diagram illustrates the competitive displacement mechanism within the chromatography column.
Caption: Competitive displacement mechanism where soluble 4-FBA displaces the protease from the solid-phase ligand.
Experimental Protocol
Materials & Buffer Preparation
Reagents:
-
Resin: Benzamidine Sepharose 4 Fast Flow (or equivalent p-Aminobenzamidine resin).
-
Eluent: 4-Fluorobenzamidine Hydrochloride (High Purity >98%).
-
Base Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4 (High salt prevents non-specific ionic interactions).
Table 1: Buffer Formulations
| Buffer Type | Composition | Role |
| Equilibration (Buffer A) | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4 | Establishes baseline pH and ionic strength. |
| Wash Buffer (Buffer B) | 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4 | Removes non-specifically bound contaminants (hydrophobic/ionic). |
| Elution Buffer (Buffer C) | Buffer A + 10–50 mM 4-Fluorobenzamidine HCl | Critical Step: Competitive elution of the target protease. |
| Regeneration Buffer | 0.1 M Glycine-HCl, pH 3.0 | Strips remaining proteins and regenerates the resin. |
Step-by-Step Purification Workflow
Phase 1: Column Preparation & Loading
-
Packing: Pack the Benzamidine Sepharose resin into a column (e.g., 1 mL or 5 mL bed volume).
-
Equilibration: Flush with 10 CV (Column Volumes) of Buffer A at 150 cm/h linear flow rate.
-
Sample Loading: Load the clarified lysate or feedstock containing the serine protease.
-
Note: Ensure sample pH is between 7.0–8.0.
-
Tip: Add 1 mM EDTA to the sample to inhibit metalloproteases if they are not the target.
-
Phase 2: Washing[2][3]
-
High Salt Wash: Wash with 5 CV of Buffer B (1.0 M NaCl).
-
Reasoning: Benzamidine ligands are positively charged; high salt disrupts non-specific ion-exchange interactions with DNA or acidic proteins.
-
-
Re-equilibration: Wash with 2 CV of Buffer A to return to standard ionic strength.
Phase 3: Competitive Elution with 4-FBA
This is the core innovation of this protocol.
-
Step Elution: Switch to Buffer C (containing 4-Fluorobenzamidine).
-
Flow Rate: Reduce flow rate to 50% of loading speed (e.g., 75 cm/h) to allow equilibrium competition.
-
Collection: Collect fractions (0.5 CV size). Monitor UV Absorbance at 280 nm.
-
Observation: The protease-4-FBA complex will elute as a sharp peak.
-
Validation: 4-FBA itself has low absorbance at 280 nm compared to proteins, but run a blank Buffer C to baseline subtract if necessary.
-
Phase 4: Post-Elution Processing (Removal of 4-FBA)
The eluted protein is now inhibited by 4-FBA. To restore activity:
-
Dialysis: Dialyze fractions against 100 volumes of storage buffer (e.g., 50 mM Tris, pH 7.4) at 4°C for 24 hours.
-
Gel Filtration (Faster): Pass the fraction through a Sephadex G-25 (PD-10) desalting column to separate the protein (MW > 20 kDa) from the small molecule inhibitor (MW ~174 Da).
Advanced Application: F-NMR Screening
If the goal is structural biology rather than pure activity recovery, do not remove the 4-FBA .
Protocol:
-
Concentrate the eluted "Protease + 4-FBA" complex to >5 mg/mL.
-
Add 10% D₂O.
-
Perform
F-NMR:-
Free 4-FBA Signal: Sharp, distinct chemical shift.
-
Bound 4-FBA Signal: Broadened and chemically shifted peak due to chemical exchange within the S1 pocket.
-
Utility: This serves as a "Spy Molecule." You can now titrate other fragment libraries. If a new fragment binds the S1 pocket, it will displace 4-FBA, causing the
F signal to revert to the "Free" state (sharp peak). This is a powerful method for Fragment-Based Drug Discovery (FBDD) .
-
Troubleshooting & Optimization
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Increase 4-FBA concentration to 50 mM or lower the pH to 6.0 to reduce protease affinity for the resin. | |
| Broad Elution Peak | Flow rate too high during elution. | Pause flow for 15 mins after introducing Buffer C to allow competitive equilibrium, then resume at low flow. |
| Impurity Co-elution | Non-specific hydrophobic binding. | Ensure the "High Salt Wash" (Buffer B) is performed rigorously before elution. |
| Resin Degradation | Hydrolysis of ligand.[4] | Store resin in 20% Ethanol at 4°C. Do not expose to pH > 9.0 for extended periods. |
References
-
Cytiva Life Sciences. (2023). Benzamidine Sepharose 4 Fast Flow Instructions. Retrieved from [Link][4]
-
Stubbs, M. T., et al. (1998). "The interaction of benzamidine-type inhibitors with thrombin and trypsin: A structural comparison." European Journal of Biochemistry. (Provides structural basis for benzamidine binding).[5][6]
- Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening.
Author's Note on Ligand Selection
It is critical to distinguish between the Resin Ligand and the Eluent . Commercial "Benzamidine Resins" almost exclusively use p-Aminobenzamidine because the amino group facilitates coupling to the matrix. 4-Fluorobenzamidine lacks this coupling handle (unless custom synthesized via complex routes) and is therefore best utilized as the soluble Eluent as described in this protocol.
Sources
- 1. Benzamidine Sepharose 6B - Creative BioMart [chromatography.creativebiomart.net]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. ptglab.com [ptglab.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Trypsin-Ligand Binding Free Energy Calculation with AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
developing a cell-based assay with 4-Fluorobenzamidine Hydrochloride
An In-Depth Guide to Developing Cell-Based Assays with 4-Fluorobenzamidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays utilizing 4-Fluorobenzamidine Hydrochloride. We move beyond a simple recitation of steps to explore the underlying scientific principles, offering a robust, self-validating system for investigating this compound. This document details the hypothesized mechanism of action of 4-Fluorobenzamidine as a serine protease inhibitor, provides detailed protocols for both biochemical and cell-based functional assays, and offers insights into data interpretation and troubleshooting. The protocols cover direct enzyme inhibition, a functional cell-based coagulation assay, and cytotoxicity and apoptosis assays in a cancer cell line context.
Introduction: The Scientific Rationale
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to immune responses and cellular differentiation.[1][2] Their catalytic activity is tightly regulated, and dysregulation is a hallmark of numerous pathologies, including thrombosis, inflammation, and cancer. This makes them highly attractive targets for therapeutic intervention.
4-Fluorobenzamidine Hydrochloride is a small molecule belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, particularly those with trypsin-like activity that cleave peptide bonds following basic amino acid residues such as arginine and lysine.[1][3] The core amidine group (-C(=NH)NH2) structurally mimics the guanidinium group of arginine, allowing it to bind reversibly to the S1 specificity pocket of the enzyme's active site, thereby blocking substrate access.
This guide is predicated on the hypothesis that 4-Fluorobenzamidine Hydrochloride functions as a serine protease inhibitor. We will outline a logical, multi-tiered assay cascade to first validate this biochemical activity and then explore its functional consequences in relevant cell-based models.
Hypothesized Mechanism of Action: Competitive Inhibition
We propose that 4-Fluorobenzamidine occupies the active site of trypsin-like serine proteases. The positively charged amidinium ion forms an ionic bond with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket, a key interaction for substrates containing arginine or lysine. The fluorophenyl group likely engages in additional hydrophobic or van der Waals interactions within the active site, influencing binding affinity and specificity.
Caption: A tiered workflow for characterizing 4-Fluorobenzamidine Hydrochloride.
Protocol 1: Fluorometric Trypsin Inhibition Assay (Biochemical)
This assay quantitatively measures the ability of 4-Fluorobenzamidine to inhibit the activity of trypsin, a model serine protease, using a quenched fluorescent substrate. [4][5] Principle: A heavily labeled casein-fluorescein isothiocyanate (FITC) conjugate is used as a substrate. In its intact form, the fluorescence is quenched. Upon cleavage by active trypsin, small, highly fluorescent peptides are released, leading to an increase in fluorescence intensity that is directly proportional to enzyme activity. [6][7] Materials:
-
4-Fluorobenzamidine Hydrochloride (stock solution in DMSO or water)
-
TPCK Trypsin (from bovine pancreas)
-
Protease Assay Kit (containing FITC-Casein substrate and assay buffer, e.g., from Abcam or Thermo Fisher Scientific) [4][5]* Assay Buffer (e.g., 25mM Tris, 150mM NaCl, pH 7.2)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~490/525 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of Trypsin in assay buffer.
-
Prepare a 2X working solution of FITC-Casein substrate in assay buffer. Protect from light.
-
Prepare a serial dilution of 4-Fluorobenzamidine Hydrochloride in assay buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Remember to create a vehicle control (assay buffer with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Assay Setup (in triplicate):
-
Inhibitor Wells: Add 50 µL of each 4-Fluorobenzamidine dilution (or vehicle control) to the wells.
-
Positive Control (100% Activity): Add 50 µL of assay buffer with vehicle.
-
Negative Control (No Enzyme): Add 100 µL of assay buffer.
-
Add 50 µL of Trypsin solution to all wells except the Negative Control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X FITC-Casein substrate working solution to all wells. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (Ex/Em = 490/525 nm) every 2 minutes for 30-60 minutes (kinetic mode). Alternatively, perform a single endpoint reading after a fixed incubation time (e.g., 60 minutes) at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from the Negative Control wells.
-
For kinetic analysis, determine the reaction rate (V) from the linear portion of the fluorescence vs. time plot for each concentration.
-
Calculate the percent inhibition for each concentration of 4-Fluorobenzamidine: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Example Value |
| Trypsin Concentration | 10 µg/mL |
| Substrate Concentration | 20 µg/mL |
| Incubation Time | 60 minutes |
| Calculated IC₅₀ | (e.g., 15.2 µM) |
Protocol 2: Cell-Based Procoagulant Activity Assay
This protocol assesses the ability of 4-Fluorobenzamidine to inhibit the coagulation cascade on a cellular surface, providing a more physiologically relevant context than a purely biochemical assay. [8]We will use a human monocytic cell line (e.g., THP-1) induced to express Tissue Factor (TF), the primary initiator of the extrinsic coagulation pathway. [9][10] Principle: Upon stimulation with lipopolysaccharide (LPS), THP-1 cells upregulate surface expression of TF. In the presence of Factor VIIa, this TF/VIIa complex (extrinsic tenase) activates Factor X to Factor Xa. The resulting Factor Xa activity is measured using a specific chromogenic or fluorogenic substrate. Inhibition of this process by 4-Fluorobenzamidine will result in a decreased signal.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Human Coagulation Factor VIIa and Factor X (purified proteins)
-
Chromogenic or Fluorogenic Substrate for Factor Xa
-
Assay Buffer (e.g., HEPES-buffered saline with Ca²⁺ and BSA)
-
96-well, clear, flat-bottom plates (for chromogenic) or black plates (for fluorogenic)
Procedure:
-
Cell Culture and Stimulation:
-
Culture THP-1 cells according to standard protocols.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours at 37°C to induce TF expression.
-
Rationale: This step mimics the inflammatory conditions that can lead to a prothrombotic state on the surface of monocytes.
-
-
Inhibitor Treatment:
-
Gently wash the cells twice with pre-warmed assay buffer to remove media components.
-
Add 50 µL of assay buffer containing serial dilutions of 4-Fluorobenzamidine (or vehicle control) to the stimulated cells.
-
Incubate for 30 minutes at 37°C.
-
-
Initiate Coagulation Reaction:
-
Prepare a reaction mix containing Factor VIIa and Factor X in assay buffer.
-
Add 50 µL of the reaction mix to each well.
-
Incubate for 15-30 minutes at 37°C to allow for the generation of Factor Xa.
-
-
Measure Factor Xa Activity:
-
Add 25 µL of the Factor Xa substrate to each well.
-
Immediately measure the absorbance (e.g., 405 nm for chromogenic) or fluorescence in kinetic mode for 30 minutes.
-
Data Analysis:
-
Analysis is similar to Protocol 1. Calculate the reaction rate for each inhibitor concentration, determine the percent inhibition relative to the vehicle control, and plot a dose-response curve to find the IC₅₀ in a cell-based context.
Protocol 3: Cell Viability Assessment (MTT Assay)
Recent studies have shown that complex derivatives of fluorobenzamidine can exert anti-tumor effects. [11][12][13]This protocol determines the cytotoxic effect of 4-Fluorobenzamidine Hydrochloride on a cancer cell line (e.g., MCF-7 breast cancer cells) by measuring mitochondrial metabolic activity.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C to allow for attachment. [14]2. Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of 4-Fluorobenzamidine (or vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
| Treatment Group | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 1 µM Compound | 0.835 | 98.2% |
| 10 µM Compound | 0.620 | 72.9% |
| 50 µM Compound | 0.431 | 50.7% |
| 100 µM Compound | 0.215 | 25.3% |
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, this flow cytometry-based assay is used. Studies on a related compound, bithiophene-fluorobenzamidine (BFB), showed it induced apoptosis in cancer cells. [11][12] Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.
Materials:
-
MCF-7 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once attached, treat with 4-Fluorobenzamidine at concentrations around the determined GI₅₀ (from Protocol 3) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Use trypsin for adherent cells and neutralize with complete medium.
-
Staining:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark. [14]4. Flow Cytometry: Add additional binding buffer and analyze the cells immediately on a flow cytometer.
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion and Future Directions
This guide provides a validated, step-wise approach to characterizing the biochemical and cellular activities of 4-Fluorobenzamidine Hydrochloride. By confirming its hypothesized role as a serine protease inhibitor and subsequently exploring its functional impact in cell-based models of coagulation and cancer, researchers can build a comprehensive profile of the compound's potential. Future work could involve expanding the panel of serine proteases to determine its specificity, investigating its effects on other cell types, and, based on these results, exploring its therapeutic potential in in vivo models.
References
-
Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. PMC - NIH. [Link]
-
Trypsin Activity Assay Kit. Chondrex, Inc. [Link]
-
Trypsin Assay Kit. CliniSciences. [Link]
-
4-Fluorobenzamidine Hydrochloride. PubChem - NIH. [Link]
-
Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
The cell-based model of coagulation: State-Of-The-Art Review. ResearchGate. [Link]
-
The Cell-Based Model of Coagulation. SABM.org. [Link]
-
A Cell-based Model of Hemostasis. Medic's Corner. [Link]
-
New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC - NIH. [Link]
-
A cell-based model of coagulation and its implications. Semantic Scholar. [Link]
-
4-Fluorobenzamidine. PubChem - NIH. [Link]
-
Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. PMC - NIH. [Link]
-
The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. [Link]
Sources
- 1. chondrex.com [chondrex.com]
- 2. Trypsin Assay Kit Clinisciences [clinisciences.com]
- 3. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease Activity Assay Kit (Fluorometric - Green) (ab112152) | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amplite® Universal Fluorimetric Protease Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 7. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CC Cell-Based Model of Coagulation [sabm.org]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Fluorobenzamidine Hydrochloride Assays
This technical guide serves as a comprehensive support resource for researchers optimizing 4-Fluorobenzamidine Hydrochloride (4-FBH) in serine protease inhibition assays. It addresses the critical variable of incubation time , a parameter often overlooked but essential for establishing thermodynamic equilibrium and ensuring reproducible IC₅₀ values.
Product Overview
-
Compound: 4-Fluorobenzamidine Hydrochloride (4-FBH)[1]
-
Mechanism: Reversible, competitive inhibitor of Serine Proteases (Trypsin, Thrombin, Urokinase, Plasmin).
-
Binding Site: S1 Specificity Pocket (Aspartate residue interaction).
-
Key Application: Kinetic assays, crystallization stabilization, and coagulation cascade studies.
Module 1: The Incubation Time Optimization Guide
Q1: Why is pre-incubation necessary for a reversible inhibitor like 4-FBH?
A: While 4-FBH is a small molecule with generally fast association rates (
If you add the substrate immediately after the inhibitor (Time = 0), the reaction velocity (
-
Underestimation of Potency: The IC₅₀ will appear higher (weaker) than it actually is.
-
High Variability: Data becomes dependent on mixing speed rather than binding affinity.
The Goal: Find the minimum time required to reach
Q2: How do I experimentally determine the optimal incubation time?
A: Do not rely on "standard" 10-minute protocols. Perform a Time-Course Inhibition Pilot using the workflow below.
Protocol: Time-Course Optimization
-
Prepare Reagents:
-
Enzyme (e.g., Trypsin) at
final concentration. -
4-FBH at a concentration near its expected
(e.g., ).
-
-
Incubate: Mix Enzyme and 4-FBH.
-
Aliquot & Measure: At specific time points (
min), remove an aliquot and add it to the Substrate solution to trigger the reaction. -
Plot: Graph % Inhibition vs. Pre-incubation Time .
-
Result: The curve will rise and plateau. The time to reach the plateau is your optimal incubation time.
-
Module 2: Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for selecting incubation times based on inhibitor kinetics.
Caption: Decision logic for determining the optimal pre-incubation window for 4-Fluorobenzamidine Hydrochloride to ensure equilibrium without compromising enzyme stability.
Module 3: Troubleshooting & FAQs
Q3: My IC₅₀ values are shifting (drifting) between experiments. Is incubation time the cause?
A: Yes, this is a classic sign of Non-Equilibrium Conditions .
-
The Issue: If you incubate for 5 minutes one day and 15 minutes the next, and 4-FBH has not fully equilibrated at 5 minutes, the longer incubation will yield a lower (more potent) IC₅₀.
-
The Fix: Standardize the time strictly. If the "plateau" from the protocol above is reached at 12 minutes, set your SOP to 15 minutes to provide a safety buffer.
Q4: The enzyme activity decreases in the control (No Inhibitor) samples during long incubations. What should I do?
A: This indicates Enzyme Instability , not inhibitor issues. Serine proteases (like Trypsin) are prone to autolysis (self-digestion).
-
Solution 1: Reduce temperature. Incubate at 4°C or 25°C instead of 37°C.
-
Solution 2: Add BSA (0.1%) or non-ionic detergents (Triton X-100, 0.01%) to the buffer to stabilize the enzyme.
-
Solution 3: If autolysis is severe, shorten the incubation time to the minimum required for 4-FBH equilibrium (likely <10 mins).
Q5: Is 4-Fluorobenzamidine Hydrochloride sensitive to oxidation during incubation?
A: Yes, benzamidine derivatives can be sensitive to oxidation over extended periods, especially in high-pH buffers.
-
Observation: The solution turns slightly yellow or inhibition potency drops over hours.
-
Protocol: Prepare 4-FBH stock solutions fresh. If long incubations (>1 hour) are required, include a reducing agent (e.g., 1 mM DTT or TCEP) if the protease tolerates it.
Summary Data Table: Common Optimization Parameters
| Parameter | Recommended Starting Range | Impact of "Too Short" | Impact of "Too Long" |
| Pre-incubation Time | 10 – 20 minutes | High IC₅₀ (Under-potent), High CV% | Enzyme autolysis, Inhibitor oxidation |
| Temperature | 25°C (Room Temp) | Slower equilibrium | Increased autolysis/degradation |
| Buffer pH | 7.4 – 8.0 | Reduced binding (Protonation state) | Reduced stability |
| Mixing | Orbital Shaking (Low RPM) | Localized concentration gradients | Protein denaturation (frothing) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12456160, 4-Fluorobenzamidine Hydrochloride. Retrieved from [Link]
-
Kuzmič, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments.[2][3] ChemRxiv. Retrieved from [Link]
-
MDPI Pharmaceuticals (2024). Structural Investigations on Benzamidine Derivatives as Inhibitors. Retrieved from [Link][4]
Sources
dealing with high background noise in 4-Fluorobenzamidine Hydrochloride assays
Here is the Technical Support Center guide for 4-Fluorobenzamidine Hydrochloride assays, structured as a dynamic, non-linear troubleshooting resource.
Current Status: Operational Topic: Troubleshooting High Background Noise & Signal Drift Applicable For: Serine Protease Inhibition Assays (Trypsin, Thrombin, Factor Xa), Fragment-Based Screening.
Diagnostic Interface
Start Here. Before adjusting your protocol, identify the type of background noise you are experiencing. "Background" is a broad term; specific symptoms point to distinct physical or chemical root causes.
Symptom-to-Cause Logic Flow
The following logic tree illustrates the decision process for diagnosing the root cause of noise in your 4-FBA assays.
Figure 1: Diagnostic logic flow for identifying the source of background noise in 4-FBA assays.
Technical Deep Dive: Root Cause Analysis
Issue A: The "Invisible Wall" (Optical Interference)
Context: You are running a fluorogenic assay (e.g., using AMC or ACC substrates) and observing suppressed signals or impossibly high inhibition rates (false positives).
The Science:
4-Fluorobenzamidine contains a benzene ring conjugated to an amidine group. While its primary absorbance is in the UV range (
-
Primary Inner Filter Effect (IFE): The inhibitor absorbs the excitation light before it reaches the fluorophore.
-
Secondary IFE: The inhibitor absorbs the emitted light.[1]
Troubleshooting Protocol:
-
Linearity Check: Measure the fluorescence of a standard concentration of your fluorophore (e.g., 5 µM AMC) in the presence of increasing concentrations of 4-FBA (0 to 10 mM) without enzyme.
-
Correction Factor: If signal decreases linearly with inhibitor concentration, calculate a correction factor:
(Where and are absorbances of the inhibitor at excitation and emission wavelengths).
Issue B: The "Phantom" Precipitate (Solubility & Scattering)
Context: You observe a "creeping" baseline in absorbance assays or erratic spikes in fluorescence.
The Science: 4-Fluorobenzamidine Hydrochloride is an ionic salt. While soluble in water, its solubility drops in the presence of high salt buffers (common in protease assays) or when cooled. Micro-precipitates scatter light.
-
In Absorbance Assays (OD405) : Scattering looks like product formation (false negative inhibition).
-
In Fluorescence Assays : Scattering causes light reflection, increasing background noise.
The Fix:
-
Solvent Match: Dissolve 4-FBA stock in the exact assay buffer, not just water.
-
Sonication: Sonicate the stock solution for 5 minutes before dilution to disperse micro-aggregates.
-
Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the compound.
Issue C: The Acidic Shift (pH Buffering)
Context: Enzyme activity drops in wells with high inhibitor concentration, even for non-target enzymes (False Promiscuity).
The Science: The "Hydrochloride" (HCl) counter-ion makes 4-FBA a weak acid in solution. If your assay buffer (e.g., 25 mM Tris or HEPES) has low capacity, adding 5-10 mM of 4-FBA HCl can drop the pH by 0.5–1.0 units. Serine proteases like Trypsin have a bell-shaped pH profile; a drop from pH 8.0 to 7.2 can significantly reduce catalytic efficiency, mimicking inhibition.
Validation Step: Measure the pH of your highest inhibitor concentration working solution. If it deviates >0.1 pH units from the buffer control, re-adjust the pH of the stock solution using NaOH.
Optimized Assay Protocol
Standardized workflow to minimize background in 96/384-well plates.
Reagent Preparation Table
| Component | Concentration (Stock) | Concentration (Final) | Notes |
| Buffer | 500 mM Tris-HCl, pH 8.0 | 50 mM | High capacity to counter HCl salt. |
| 4-FBA | 100 mM in DMSO/Buffer | 0.1 µM - 1 mM | Check pH of stock. Max 5% DMSO. |
| Substrate | 10 mM (in DMSO) | Avoid saturation to see competitive inhibition. | |
| Additive | 10% Tween-20 | 0.01% | Prevents aggregation/sticky binding. |
Step-by-Step Workflow (Graphviz)
Figure 2: Optimized workflow for minimizing kinetic artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve 4-Fluorobenzamidine HCl?
A: Yes, it is soluble in DMSO. However, ensure your final assay concentration of DMSO does not exceed the tolerance of your specific protease (usually <5%). High DMSO can also affect the
Q: Why is my
Q: I see "negative inhibition" (enzyme moves faster with inhibitor). Why? A: This is often a solubility artifact. If the inhibitor precipitates, it can scatter light. In an absorbance assay (measuring product accumulation), this scattering adds to the signal, making it look like more product is being formed. Spin down your plate (1000 x g, 1 min) before reading to settle precipitates.
References
-
PubChem. (2025). 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2.[2][3][4] National Library of Medicine. Link
-
Santamaria, S., & Nagase, H. (2018).[5] Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology. Link
-
Edinburgh Instruments. (2021). What is the Inner Filter Effect? Technical Note. Link
-
Cayman Chemical. (2022).[6] Benzamidine (hydrochloride) Product Information & Solubility. Link
-
Abcam. (2025). ELISA and Assay Troubleshooting Guide: High Background. Link
Sources
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. 4-fluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluorobenzamidine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 4. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving the Specificity of 4-Fluorobenzamidine Hydrochloride Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you enhance the specificity of your experiments using 4-Fluorobenzamidine Hydrochloride. Our goal is to empower you with the scientific reasoning behind experimental choices to overcome common challenges with inhibitor specificity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions about 4-Fluorobenzamidine and the critical nature of inhibitor specificity.
Q1: What is 4-Fluorobenzamidine Hydrochloride and what are its primary targets?
A: 4-Fluorobenzamidine Hydrochloride is a small molecule inhibitor that belongs to the benzamidine class.[1] Benzamidines are known to be potent, reversible, competitive inhibitors of serine proteases.[2] They primarily target enzymes with trypsin-like activity, which have a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine. The positively charged amidinium group of the inhibitor forms a strong interaction with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.
Common targets include:
-
Trypsin
-
Thrombin
-
Plasmin
-
Other plasma and tissue kallikreins[1]
The hydrochloride salt form is used to improve the compound's solubility in aqueous buffers. The active inhibitory molecule is the 4-fluorobenzamidine itself.[3]
Q2: Why is inhibitor specificity a critical concern in my research?
-
Confounded Results: Off-target effects can produce a biological response that is mistakenly attributed to the inhibition of the intended target enzyme.[6] This can lead to incorrect hypotheses about the role of the target in a biological pathway.
-
Toxicity and Side Effects: In a therapeutic context, off-target binding is a major cause of adverse drug reactions and toxicity.[4][7]
-
Wasted Resources: Pursuing a lead compound with poor specificity can lead to significant investment in a candidate that will ultimately fail in later stages of development.[4]
A high degree of specificity ensures that the experimental results are directly and reliably linked to the modulation of a single, intended molecular target.[7]
Q3: What are the common causes of non-specific inhibition with compounds like 4-Fluorobenzamidine?
A: While 4-Fluorobenzamidine's core structure provides some selectivity for trypsin-like serine proteases, its small size and conserved binding mode can lead to several issues:
-
Broad Family Inhibition: The catalytic sites of many serine proteases are highly conserved. Therefore, inhibitors like benzamidines can bind to multiple members of the same family.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to artifacts that appear as inhibition. This often presents with a steep dose-response curve and can be sensitive to detergents.
-
Assay Interference: The inhibitor itself might interfere with the detection method of your assay (e.g., fluorescence quenching, absorbance).[8][9] This is not true inhibition but an artifact of the measurement system.
-
Reactive Impurities: Impurities in the inhibitor stock could be responsible for the observed inhibition.
-
Non-specific Binding: The compound may bind to surfaces of your assay plate or interact non-specifically with other proteins in a complex biological sample, reducing its effective concentration and potentially causing other confounding effects.[10]
Part 2: Troubleshooting Guide - Diagnosing and Solving Specificity Issues
This guide provides a structured approach to identifying and resolving common problems encountered during experiments.
Problem 1: You observe the expected phenotype, but you're unsure if it's due to your target or an off-target.
-
Symptom: Your experiment (e.g., cell-based assay) works as predicted, but you cannot definitively link the outcome to the inhibition of your specific target protease.
-
Causality: The broad inhibitory profile of 4-Fluorobenzamidine means it could be inhibiting multiple related proteases, any of which could be responsible for the observed phenotype.
Solution Workflow: Orthogonal Inhibition and Target Validation
The principle of orthogonal testing is to use a structurally different inhibitor for the same target to see if it reproduces the same biological effect.[11][12][13] If two inhibitors with unrelated chemical scaffolds cause the same phenotype, it strongly suggests the effect is due to on-target inhibition.
}
Figure 1: Workflow for validating on-target effects using an orthogonal inhibitor.
Problem 2: Your dose-response curve is unusually steep or shows inhibition at very high concentrations.
-
Symptom: The IC50 curve has a Hill slope significantly greater than 1, or you only see inhibition at concentrations >10 µM.
-
Causality: This is a classic sign of non-specific inhibition, often caused by compound aggregation. Aggregates can sequester enzymes, giving a false positive signal for inhibition.[14]
Solution Workflow: Diagnosing and Mitigating Assay Artifacts
-
Include Detergents: Repeat the assay with a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[15][16] Detergents can help keep compounds soluble and break up aggregates.[15][17] If the IC50 value increases significantly in the presence of a detergent, aggregation was likely the cause of the initial low IC50.
-
Check for Assay Interference: Run a control experiment without the enzyme to see if 4-Fluorobenzamidine directly interferes with your detection system (e.g., quenches fluorescence).
-
Vary Enzyme Concentration: True inhibitors should have IC50 values that are independent of enzyme concentration (unless in a tight-binding regime). If the IC50 increases linearly with enzyme concentration, it may indicate stoichiometric inhibition by an aggregator or a reactive impurity.
Problem 3: You need to improve the selectivity of inhibition between two closely related serine proteases.
-
Symptom: 4-Fluorobenzamidine inhibits both your target of interest and another closely related protease with similar potency, making it difficult to study the specific function of your target.
-
Causality: The high degree of structural similarity in the active sites of related proteases makes achieving selectivity with a simple competitive inhibitor challenging.[7]
Solution Workflow: Buffer Optimization and Kinetic Selectivity
While you cannot change the inhibitor's structure, you can sometimes leverage subtle differences in the enzymes' properties to gain a selectivity advantage.
-
pH Optimization: The ionization state of active site residues can be pH-dependent. Run the inhibition assay across a range of pH values (e.g., 6.5 to 8.5) to see if a pH exists where the affinity for the target is maximized while the affinity for the off-target is minimized.
-
Ionic Strength: Modulating the salt concentration (e.g., 50 mM to 250 mM NaCl) can influence electrostatic interactions between the inhibitor and the enzyme, potentially favoring binding to one enzyme over another.
-
Kinetic Analysis: Determine the inhibition constant (Ki) rather than just the IC50. The Ki is a true measure of binding affinity and is independent of substrate concentration.[18][19] The relationship is given by the Cheng-Prusoff equation for a competitive inhibitor:
Ki = IC50 / (1 + [S]/Km)[19]
Where [S] is the substrate concentration and Km is the Michaelis constant. By accurately determining the Ki for your target and primary off-target, you can quantitatively define the selectivity window.
Part 3: Key Experimental Protocols
These protocols provide step-by-step guidance for critical experiments to characterize and improve inhibitor specificity.
Protocol 1: Determining the Inhibition Constant (Ki) for a Competitive Inhibitor
This protocol allows you to quantify the inhibitor's binding affinity for your target and off-target enzymes.
Objective: To determine the Ki of 4-Fluorobenzamidine for a target serine protease.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate for the enzyme
-
4-Fluorobenzamidine Hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
96-well assay plates (black for fluorescence, clear for absorbance)
-
Plate reader
Methodology:
-
Determine the Michaelis Constant (Km) of the Substrate:
-
First, you must determine the Km of your substrate for your enzyme under the planned assay conditions.
-
Prepare a series of substrate dilutions in assay buffer (e.g., 8-12 concentrations, from 0.1x to 10x the expected Km).
-
Add a fixed, low concentration of the enzyme to each well.
-
Monitor the reaction progress (product formation over time) in a plate reader.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[19]
-
-
Perform the Inhibition Assay:
-
Prepare a serial dilution of 4-Fluorobenzamidine in assay buffer. You should aim for a range that will span from no inhibition to ~90% inhibition (e.g., 8 concentrations).
-
In the wells of a 96-well plate, add the assay buffer, the inhibitor dilutions, and the substrate (at a concentration equal to its Km, as determined in step 1).
-
Initiate the reaction by adding the enzyme to all wells.
-
Immediately place the plate in a plate reader and measure the reaction kinetics.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to a "no inhibitor" control.
-
Plot percent inhibition versus log([Inhibitor]).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
-
Use the Cheng-Prusoff equation to calculate the Ki: Ki = IC50 / (1 + [S]/Km) .[19][21]
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Global Specificity Profiling
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across an entire enzyme family within a complex biological sample (e.g., cell lysate or tissue homogenate).[22][23][24]
Objective: To identify all serine proteases in a proteome that are inhibited by 4-Fluorobenzamidine at a given concentration.
}
Figure 2: General workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.
Methodology Overview:
-
Sample Preparation: Prepare a native proteome from your cells or tissue of interest.
-
Competitive Inhibition: Aliquot the proteome. Treat one aliquot with a desired concentration of 4-Fluorobenzamidine and another with a vehicle control (e.g., DMSO). Incubate to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add a broad-spectrum, irreversible serine protease activity-based probe (ABP) to both samples. A common probe is fluorophosphonate-biotin (FP-biotin). This probe will covalently label the active site of any serine protease that is not already blocked by 4-Fluorobenzamidine.[22]
-
Enrichment and Digestion: The biotin tag on the ABP allows for the enrichment of all labeled proteases using streptavidin beads. The enriched proteins are then digested into peptides.
-
Mass Spectrometry: The resulting peptides are analyzed by quantitative mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the abundance of each identified protease between the inhibitor-treated and control samples, you can determine the targets of your compound. A significant decrease in the signal for a particular protease in the inhibitor-treated sample indicates that 4-Fluorobenzamidine binds to and inhibits that enzyme.[25]
Part 4: Data Summary & Reference Tables
Table 1: Factors Influencing Inhibitor Specificity and Recommended Actions
| Factor / Issue | Potential Cause | Recommended Diagnostic / Action | Expected Outcome |
| Broad Activity | Inhibition of multiple family members | Perform ABPP; Determine Ki values for top off-targets. | Quantify selectivity and identify key off-targets to guide interpretation. |
| Steep Dose-Response | Compound aggregation | Re-run assay with 0.01% Triton X-100 or Tween-20. | A significant rightward shift in the IC50 curve suggests aggregation was an issue. |
| Assay Interference | Inhibitor affects readout system | Run controls without enzyme at all inhibitor concentrations. | Identifies false positives caused by assay artifacts (e.g., fluorescence quenching). |
| Irreproducible Results | Phenotype is from an off-target | Perform an orthogonal inhibition experiment with a structurally distinct inhibitor. | If the phenotype is not reproduced, the original effect was likely off-target. |
References
- Jackson, D. S., Fraser-Reid, B., & Shen, J. (2015). Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. Journal of Medicinal Chemistry. Available at: [Link]
- Chen, L., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
- Edmondson, D. E., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
- Wikipedia contributors. (2023). Activity-based proteomics. Wikipedia. Available at: [Link]
- Cravatt, B. F., Wright, A. T., & Sieber, S. A. (2011). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Available at: [Link]
- ResearchGate. (n.d.). Activity-Based Protein Profiling. ResearchGate. Available at: [Link]
- G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences. Available at: [Link]
- Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group. Available at: [Link]
- ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Available at: [Link]
- Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]
- Kastle, M., et al. (2013). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PMC. Available at: [Link]
- Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. PMC. Available at: [Link]
- Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. Available at: [Link]
- ACS Chemical Biology. (2024). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Publications. Available at: [Link]
- Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. Available at: [Link]
- Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]
- YouTube. (2023). Finding the dissociation constant ki for a competitive inhibitor. YouTube. Available at: [Link]
- The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry. The Bumbling Biochemist. Available at: [Link]
- Maltas, J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]
- ResearchGate. (n.d.). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Available at: [Link]
- Quora. (2018). What is the non-specific enzyme inhibition?. Quora. Available at: [Link]
- Frontiers. (2023). In order to lower the antinutritional activity of serine protease inhibitors, we need to understand their role in seed development. Frontiers. Available at: [Link]
- Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. PubMed. Available at: [Link]
- Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. Available at: [Link]
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
- El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. Available at: [Link]
- PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride. PubChem. Available at: [Link]
- ACS Publications. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]
- BMC Systems Biology. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
- Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes. Save My Exams. Available at: [Link]
- PubMed. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. Available at: [Link]
- Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories. Available at: [Link]
- Amerigo Scientific. (n.d.). 4-Fluorobenzamidine hydrochloride. Amerigo Scientific. Available at: [Link]
- Mares-Guia, M., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]
- ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?. ResearchGate. Available at: [Link]
- Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Jack Westin. Available at: [Link]
- Khadkikar, Y., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. Available at: [Link]
- El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC. Available at: [Link]
- Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]
- Addgene Blog. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]
- Frontiers. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers. Available at: [Link]
- Vali, B., et al. (2022). Validating Cell Surface Proteases as Drug Targets for Cancer Therapy: What Do We Know, and Where Do We Go?. PMC. Available at: [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. dataverify.creative-biolabs.com [dataverify.creative-biolabs.com]
- 12. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvitysignals.com [revvitysignals.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 17. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 23. annualreviews.org [annualreviews.org]
- 24. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 25. researchgate.net [researchgate.net]
addressing variability in 4-Fluorobenzamidine Hydrochloride experimental results
Troubleshooting Guide for Experimental Variability[1]
Introduction: The Variability Paradox
4-Fluorobenzamidine Hydrochloride (4-FB[1][2][3][4][5]·HCl) is a high-affinity competitive inhibitor of trypsin-like serine proteases and a critical ligand in structural biology.[6] However, users frequently report "batch-to-batch" variability or inconsistent IC50 values.[6]
The Reality: The molecule itself is rarely the source of intrinsic variability.[6] Instead, the instability of the amidine moiety (sensitive to hydrolysis) and the protonation state (sensitive to pH) are the primary drivers of experimental failure. This guide deconstructs these failure modes into self-validating protocols.
Module 1: Material Integrity & Storage (The "Input" Problem)
The most common cause of "dead" inhibitor is the hydrolysis of the amidine group into an inactive amide. This reaction is accelerated by moisture and basic pH.[6]
The Degradation Mechanism
The electron-withdrawing fluorine atom stabilizes the aromatic ring but renders the amidine carbon more electrophilic, making it susceptible to nucleophilic attack by water.
Figure 1: The irreversible hydrolysis pathway. Once converted to the amide, the molecule loses the positive charge required for the Aspartate salt bridge in the protease active site.
Protocol: Quality Control (QC) Check
Before starting a critical campaign, validate your material.[6] Do not rely solely on the vendor's CoA if the bottle has been opened.
Recommended QC Method: 1H-NMR (DMSO-d6)
-
Active Species (Amidine): Look for broad singlets (3H or 4H) in the 9.0 – 9.6 ppm range (amidinium protons).[6]
-
Contaminant (Amide): Look for two distinct broad peaks (1H each) further upfield (typically 7.0 – 8.0 ppm ) or a shift in the aromatic region.[6]
-
Threshold: If Amide content > 5%, recrystallize or discard.
Storage Rule:
-
Store at -20°C .
-
Store in a desiccator . The HCl salt is hygroscopic.[6]
-
Allow to reach room temperature before opening the vial to prevent condensation.
Module 2: Solution Chemistry & pH Control
Variability in IC50 often stems from a misunderstanding of the pKa. 4-FB acts as an arginine mimic; it must be positively charged to function.[6]
The pKa Trap
The pKa of the benzamidine group is typically ~11.6. The fluorine substituent (electron-withdrawing) lowers this slightly (estimated ~10.8–11.0), but it remains highly basic.[6]
| Parameter | Condition | Consequence |
| pH < 10 | Optimal | Molecule is >99% protonated (Cationic).[6] Binds tightly to Asp189 (trypsin numbering).[6] |
| pH > 11 | Critical Failure | Molecule deprotonates to the free base (Neutral).[6] Solubility drops; binding affinity is lost.[6] |
| Solvent | Water | Soluble as HCl salt.[6] Acidic solution (pH ~5) if unbuffered.[6] |
| Solvent | DMSO | Soluble.[6][7] Recommended for stock solutions (100 mM) to prevent hydrolysis.[6] |
Protocol: Preparing Stable Stocks
-
Weighing: Weigh the HCl salt rapidly to avoid water uptake.
-
Solvent: Dissolve in 100% dry DMSO to create a 100 mM master stock.
-
Dilution: Dilute into aqueous buffer only immediately before use.
-
Buffer Choice: Ensure your assay buffer has sufficient capacity (e.g., 50 mM Tris or HEPES) to neutralize the acidity of the HCl salt if working at high concentrations.[6]
Module 3: Enzymatic Assay Troubleshooting
Symptom: IC50 values shift by >3x between experiments.
Root Cause Analysis: In serine protease assays (Trypsin, Thrombin, Factor Xa), 4-FB is a competitive inhibitor.[6] Variability arises when the competition equilibrium is not reached or is perturbed.[6]
Figure 2: Troubleshooting logic for kinetic assays. Most errors occur because the inhibitor and enzyme are not given time to equilibrate before the substrate is added.
The "Cheng-Prusoff" Correction
Because 4-FB is competitive, your observed IC50 depends on the substrate concentration ([S]).
-
User Error: If you change [S] between batches, your IC50 will change, even if the inhibitor is perfect.
-
Fix: Always report
, not just IC50.
Frequently Asked Questions (FAQ)
Q: Can I store the aqueous stock solution at 4°C? A: No. Aqueous benzamidine solutions are prone to slow hydrolysis and microbial growth (nitrogen source).[6] Store as 100 mM stocks in DMSO at -20°C.
Q: My crystals show electron density in the active site, but the refinement is poor. Why? A: You likely have a mixture of 4-Fluorobenzamidine and 4-Fluorobenzamide (the hydrolysis product).[6] The amide can bind but with different geometry and lower affinity.[6] Check the purity of your ligand stock via NMR before soaking.[6]
Q: Why does the solution turn cloudy when I add base? A: You have exceeded the pKa. The HCl salt converts to the free base, which has poor aqueous solubility. Keep pH < 9.0 for optimal solubility and binding.[6]
Q: Is the fluorine atom reactive? A: Under physiological conditions, no.[6] The C-F bond is extremely strong.[6] However, it acts as a hydrogen bond acceptor and can influence the orientation of the ring in the protease specificity pocket (S1).
References
-
PubChem. 4-Fluorobenzamidine Hydrochloride Compound Summary. National Library of Medicine.[6] [Link]
-
Thermo Scientific Chemicals. 4-Fluorobenzamidine hydrochloride, 95%.[6][5] (Safety & Handling).[6][5] [Link]
-
Powers, J. C., et al. (2002).[6] Structure-activity relationships for the inhibition of serine proteases.[6] Chemical Reviews.[6] (Context on Benzamidine mechanism). [Link]
-
CSPT. Inhibitory constant (Ki) Definition and Calculation. Canadian Society of Pharmacology and Therapeutics.[6][8] [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
stability of 4-Fluorobenzamidine Hydrochloride under different pH conditions
Technical Support Center: 4-Fluorobenzamidine Hydrochloride
Welcome to the technical support center for 4-Fluorobenzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability under different pH conditions, drawing on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluorobenzamidine Hydrochloride and what are its primary applications?
A1: 4-Fluorobenzamidine hydrochloride is a synthetic organic compound and a derivative of benzamidine.[1] It is commonly used in pharmaceutical and biochemical research as an intermediate in the synthesis of bioactive molecules and as an inhibitor of proteases, which are enzymes involved in various disease processes like cancer and viral infections.[1] Its hydrochloride salt form generally enhances its stability and solubility in aqueous solutions for experimental use. The material typically appears as a white to off-white crystalline powder and should be stored at 0-8 °C for optimal stability.[1]
Q2: How does pH affect the stability of 4-Fluorobenzamidine Hydrochloride in aqueous solutions?
A2: The stability of 4-Fluorobenzamidine Hydrochloride is significantly dependent on pH. The benzamidine moiety is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding benzamide.[2][3] In acidic to neutral pH, the amidinium group is protonated and relatively stable. However, as the pH increases into the basic range, the deprotonated benzamidine form becomes more prevalent, which is more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[2][3][4][5]
Q3: What is the primary degradation product of 4-Fluorobenzamidine under hydrolytic stress?
A3: The primary degradation product of 4-Fluorobenzamidine via hydrolysis is 4-Fluorobenzamide. This occurs through the conversion of the amidine functional group to an amide. Researchers can monitor the formation of this product using techniques like High-Performance Liquid Chromatography (HPLC) to assess the extent of degradation.
Q4: Are there any recommended pH ranges for preparing and storing stock solutions of 4-Fluorobenzamidine Hydrochloride?
A4: To maintain the integrity of the compound, stock solutions should be prepared and stored in acidic to near-neutral buffers (ideally pH < 7). The hydrochloride salt itself contributes to a slightly acidic environment upon dissolution in water. For short-term storage and use in assays, maintaining a pH well below 9 is recommended to minimize hydrolysis. For long-term storage, it is best to store the compound as a solid at recommended temperatures (0-8°C).[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent results in enzyme inhibition assays.
-
Possible Cause: Degradation of 4-Fluorobenzamidine Hydrochloride in an alkaline assay buffer. Many biological assays are conducted at physiological pH (~7.4), but some may use buffers with higher pH values.
-
Troubleshooting Steps:
-
Verify Buffer pH: Confirm the pH of your assay buffer. If it is in the basic range (pH > 8), consider the possibility of time-dependent degradation of your inhibitor.
-
Pre-incubation Study: Perform a control experiment where you pre-incubate the 4-Fluorobenzamidine Hydrochloride in the assay buffer for the duration of your experiment. At various time points, measure the concentration of the active compound using a suitable analytical method like RP-HPLC.
-
Adjust Experimental Protocol: If degradation is observed, consider shortening the incubation time or preparing fresh inhibitor solutions immediately before use. If possible, adjust the assay buffer to a more neutral pH without compromising enzyme activity.
-
Issue 2: Appearance of an unexpected peak in HPLC analysis of a formulation containing 4-Fluorobenzamidine Hydrochloride.
-
Possible Cause: This is likely due to the formation of the hydrolysis product, 4-Fluorobenzamide, especially if the formulation has been stored for a period or exposed to basic conditions.
-
Troubleshooting Steps:
-
Characterize the New Peak: Use a reference standard of 4-Fluorobenzamide to confirm the identity of the new peak by comparing retention times. Mass spectrometry can also be used for definitive identification.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally subject a sample of 4-Fluorobenzamidine Hydrochloride to basic conditions (e.g., 0.1 M NaOH) and monitor the formation of the new peak over time.[2] This will provide evidence that the unexpected peak is indeed a degradation product.
-
Re-evaluate Formulation and Storage: If the degradation product is present in your samples, re-evaluate the pH of your formulation and the storage conditions. Consider adding buffering agents to maintain a stable, slightly acidic pH.
-
Issue 3: Poor solubility of 4-Fluorobenzamidine Hydrochloride in a specific buffer system.
-
Possible Cause: While the hydrochloride salt is generally water-soluble, high concentrations or the presence of other salts in the buffer can affect its solubility. The pH can also influence solubility.
-
Troubleshooting Steps:
-
Check the pH of the Buffer: Ensure the pH is in a range where the protonated, more soluble form of the amidine is predominant (acidic to neutral).
-
Sonication and Gentle Warming: Try using sonication or gentle warming to aid dissolution. However, be cautious with heating as it can accelerate degradation, especially at higher pH.
-
Solvent Co-solvents: If aqueous solubility is still an issue, consider the use of a small percentage of a water-miscible organic co-solvent like DMSO or ethanol. Ensure the chosen co-solvent is compatible with your experimental system.
-
Quantitative Data Summary
The rate of hydrolysis of benzamidines is highly dependent on pH. The table below, adapted from studies on unsubstituted benzamidinium, illustrates the dramatic increase in hydrolysis rate with increasing pH.[2][4][5] While the fluorine substituent in 4-Fluorobenzamidine may slightly alter the reaction kinetics, the general trend is expected to be similar.
| pH | Half-life (t½) | Rate Constant, k (s⁻¹) |
| 9 | ~300 days | 2.7 x 10⁻⁸ |
| 10 | ~47 days | 1.7 x 10⁻⁷ |
| 11 | ~6 days | 1.3 x 10⁻⁶ |
| 12 | ~32 hours | 6.0 x 10⁻⁶ |
| 13 (0.1 M NaOH) | ~15 hours | 1.3 x 10⁻⁵ |
Data is for unsubstituted benzamidinium and serves as an illustrative example.[2]
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of 4-Fluorobenzamidine Hydrochloride using HPLC
This protocol outlines a method to quantify the rate of hydrolysis of 4-Fluorobenzamidine Hydrochloride at different pH values.
1. Materials:
-
4-Fluorobenzamidine Hydrochloride
-
Phosphate buffers (e.g., 100 mM) at pH 7, 9, 10, 11, and 12
-
Deuterium oxide (D₂O) can be used as the solvent for NMR-based studies to avoid a large water peak.[2][3]
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (or other suitable buffer salt for the mobile phase)
-
Milli-Q water
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 4-Fluorobenzamidine Hydrochloride (e.g., 10 mM) in Milli-Q water or a suitable acidic buffer.
-
Incubation:
-
In separate vials, add an aliquot of the stock solution to each of the prepared pH buffers (pH 7, 9, 10, 11, 12) to a final concentration of, for example, 1 mM.
-
Incubate the vials at a constant temperature (e.g., room temperature, 25°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction if necessary (e.g., by acidifying the sample) to prevent further degradation before analysis.
-
Analyze the samples by RP-HPLC. A suitable method could involve a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer.[6] Detection can be performed at a wavelength where both the parent compound and the degradation product have significant absorbance (e.g., ~254 nm).[6]
-
-
Data Analysis:
-
Quantify the peak areas of 4-Fluorobenzamidine and its degradation product (4-Fluorobenzamide).
-
Plot the concentration of 4-Fluorobenzamidine as a function of time for each pH.
-
Determine the rate constant (k) and the half-life (t½) of degradation at each pH by fitting the data to a first-order decay model.
-
Visualizations
pH-Dependent Equilibrium and Hydrolysis Pathway
Caption: Equilibrium and hydrolysis of 4-Fluorobenzamidine at different pH.
Workflow for Investigating Inconsistent Assay Results
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains - PMC [pmc.ncbi.nlm.nih.gov]
resolving unexpected results in 4-Fluorobenzamidine Hydrochloride studies
Welcome to the technical support center for 4-Fluorobenzamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected results in their experiments involving this compound. As a competitive inhibitor of serine proteases, 4-Fluorobenzamidine Hydrochloride is a valuable tool in drug discovery and biochemical research. However, like any experimental reagent, its use can sometimes lead to unforeseen challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide: Resolving Unexpected Experimental Outcomes
This section addresses specific issues that you may encounter during your experiments with 4-Fluorobenzamidine Hydrochloride, offering potential causes and actionable solutions.
Issue 1: Lower-than-Expected or No Inhibition of Target Protease
You've added 4-Fluorobenzamidine Hydrochloride to your protease assay, but you observe minimal or no reduction in enzyme activity.
Potential Causes and Solutions:
-
Compound Instability/Degradation: 4-Fluorobenzamidine Hydrochloride, like other benzamidine derivatives, can be susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. This can lead to a loss of inhibitory activity.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific assay buffer by pre-incubating it for the duration of your experiment and then testing its activity. Studies on similar compounds suggest that degradation can occur under certain hydrolytic conditions[1].
-
-
Incorrect Concentration: The calculated concentration of the active inhibitor may be inaccurate due to errors in weighing, dilution, or determination of the compound's purity.
-
Solution: Verify the purity of your 4-Fluorobenzamidine Hydrochloride, which is typically ≥95%[2]. Use a calibrated balance for accurate weighing and perform serial dilutions carefully. It's advisable to determine the concentration of your stock solution spectrophotometrically, if possible.
-
-
Suboptimal Assay Conditions: The inhibitory potency of benzamidine derivatives can be influenced by the assay conditions, such as pH and buffer composition.
Issue 2: High Variability Between Replicate Wells
Potential Causes and Solutions:
-
Poor Solubility: The hydrochloride salt form of 4-Fluorobenzamidine is intended to improve aqueous solubility[5]. However, at higher concentrations or in certain buffers, it may still precipitate, leading to inconsistent concentrations in your assay wells.
-
Solution: Visually inspect your stock solutions and assay wells for any signs of precipitation. Determine the solubility of 4-Fluorobenzamidine Hydrochloride in your specific assay buffer. If solubility is an issue, you may need to prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer, ensuring the final solvent concentration does not affect enzyme activity[6].
-
-
Inconsistent Pipetting: Small volumes of inhibitor solutions can be challenging to pipette accurately.
-
Solution: Use calibrated pipettes and appropriate pipetting techniques for small volumes. Prepare a master mix of your reagents to add to the wells to minimize pipetting variability.
-
Issue 3: Suspected Off-Target Effects or Non-Specific Inhibition
Your results suggest that 4-Fluorobenzamidine Hydrochloride is affecting your cellular or biochemical system in ways that cannot be attributed to the inhibition of your target protease.
Potential Causes and Solutions:
-
Interaction with Other Proteins: Benzamidine derivatives are known to bind to proteins other than serine proteases. For instance, they have been shown to interact with heat-shock proteins like GroEL[7].
-
Solution: To confirm that the observed effect is due to the inhibition of your target protease, consider including a structurally related but inactive control compound in your experiments. You can also use a different inhibitor with a distinct chemical scaffold to see if it produces the same biological effect. Cell-based assays are crucial for identifying potential off-target effects in a more complex biological environment[8][9].
-
-
Assay Interference: The compound may be interfering with the assay technology itself rather than exhibiting a true biological effect.
-
Solution: This is particularly relevant for fluorescence-based assays. Run a control experiment without the enzyme to see if 4-Fluorobenzamidine Hydrochloride affects the fluorescent signal of the substrate or reporter molecule. If interference is observed, you might need to switch to a different detection method or use a fluorophore with a longer excitation wavelength to minimize interference[10].
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 4-Fluorobenzamidine Hydrochloride?
A1: It is recommended to store the solid compound at 2-8°C. Stock solutions should be stored at -20°C or -80°C. To avoid degradation, it is best to prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
Q2: What is the mechanism of action of 4-Fluorobenzamidine Hydrochloride as a protease inhibitor?
A2: 4-Fluorobenzamidine Hydrochloride is a competitive inhibitor. The cationic amidino group of the benzamidine moiety interacts with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases, which is the binding site for arginine and lysine side chains of the natural substrates[11].
Q3: Can I use 4-Fluorobenzamidine Hydrochloride in cell-based assays?
A3: Yes, but with caution. While it can be used to inhibit extracellular or cell-surface proteases, its cell permeability may be limited. Furthermore, as with any small molecule inhibitor, it's important to assess its cytotoxicity and potential off-target effects in your specific cell line. A study on a bithiophene fluorobenzamidine derivative showed both in vitro and in vivo activity, suggesting that cell permeability and biological effects are achievable with this class of compounds[12][13].
Q4: My assay uses a fluorescent readout. Are there any known issues with 4-Fluorobenzamidine Hydrochloride?
A4: While 4-Fluorobenzamidine itself is not a strong fluorophore, it is important to check for potential interference in any fluorescence-based assay[10]. The parent compound, 4-aminobenzamidine, is fluorescent and used as a probe for the active site of serine proteases. Although 4-Fluorobenzamidine is not 4-aminobenzamidine, it is good practice to run a control experiment to test for any intrinsic fluorescence or quenching effects of the compound at the excitation and emission wavelengths used in your assay.
Experimental Protocols
Protocol 1: Solubility Assessment of 4-Fluorobenzamidine Hydrochloride in Aqueous Buffers
-
Prepare a saturated solution by adding an excess amount of 4-Fluorobenzamidine Hydrochloride to your assay buffer.
-
Incubate the solution at your experimental temperature for several hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength.
-
This will give you the maximum soluble concentration of the compound in your specific buffer and under your experimental conditions.
Protocol 2: Assessing Compound Interference in a Fluorescence-Based Protease Assay
-
Prepare your assay plate with all components except the enzyme .
-
Add 4-Fluorobenzamidine Hydrochloride at the same concentrations you plan to use in your inhibition assay.
-
Include wells with buffer only (no compound) and wells with your fluorescent substrate only.
-
Incubate the plate under the same conditions as your actual assay (time and temperature).
-
Read the fluorescence.
-
Compare the fluorescence signal in the wells containing the compound to the control wells. A significant difference indicates that the compound is interfering with the assay's fluorescence readout.
Visualizing Experimental Logic
Troubleshooting Workflow for Low/No Inhibition
Caption: A logical workflow for troubleshooting low or no protease inhibition.
Decision Tree for Suspected Off-Target Effects
Caption: Decision-making process to distinguish on-target from off-target effects.
Data Summary Table
| Parameter | Recommended Value/Action | Rationale |
| Purity | ≥95% | Ensures accurate concentration calculations.[2] |
| Storage (Solid) | 2-8°C | Maintains compound integrity. |
| Storage (Solution) | -20°C to -80°C (aliquoted) | Prevents degradation from repeated freeze-thaw cycles. |
| Solubility | Assess in specific assay buffer | Ensures the compound is fully dissolved and avoids precipitation.[6] |
| pH of Assay Buffer | Optimize for enzyme and inhibitor | Inhibitor potency can be pH-dependent. |
| Assay Controls | No-enzyme, inactive analog | Differentiates true inhibition from assay artifacts and off-target effects.[10] |
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2020). ChemMedChem, 15(15), 1436-1443. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]
-
Olszewski, S., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Oral Microbiology and Immunology, 28(3), 215-222. Retrieved from [Link]
-
4-Fluorobenzamidine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Al-Ghamdi, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1047. Retrieved from [Link]
-
Al-Ghamdi, S., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(15), 4983. Retrieved from [Link]
-
Small-molecule inhibitor: benzamidine. (2023). MEROPS - the Peptidase Database. Retrieved from [Link]
-
Pope, A. J., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 8(2), 221-229. Retrieved from [Link]
-
4-Fluorobenzamidine hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Scholten, E., et al. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Journal of Bacteriology, 173(24), 7970-7973. Retrieved from [Link]
-
4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]
-
From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (2023). Crown Bioscience. Retrieved from [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. Retrieved from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
-
Re-investigating the degradation of fluorobenzene by Rhizobiales strain F11. (2009). Applied and Environmental Microbiology, 75(15), 5082-5087. Retrieved from [Link]
-
Moreira, L. F., et al. (2018). Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. Anais da Academia Brasileira de Ciências, 90(4), 3475-3483. Retrieved from [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical. Retrieved from [Link]
-
Current Status and Perspectives of Protease Inhibitors and Their Combination with Other Therapies in Cancer. (2021). Drug Design, Development and Therapy, 15, 149-166. Retrieved from [Link]
-
Using Protease Assays for Accurate Protease Detection. (2015). G-Biosciences. Retrieved from [Link]
-
Activity-Based Profiling of Proteases. (2014). Annual Review of Biochemistry, 83, 249-273. Retrieved from [Link]
-
El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. Retrieved from [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2010). Annual Review of Microbiology, 64, 329-349. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(7), 2939-2960. Retrieved from [Link]
-
Off-target activity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). Molbank, 2024(1), M1804. Retrieved from [Link]
-
Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (2020). Chemical Communications, 56(73), 10706-10709. Retrieved from [Link]
-
Fluorescence polarization based assay suitable for screening H-Prostaglandin D Synthase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
DDVP. (2003). Sciencemadness Discussion Board. Retrieved from [Link]
-
A new drug has been stopped by ALS Untangled. (2016). ALS Forums. Retrieved from [Link]
-
Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. (2018). RSC Advances, 8(3), 1361-1368. Retrieved from [Link]
-
Bioequivalence and Bioavailability Forum. (n.d.). BEBAC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. news-medical.net [news-medical.net]
- 10. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
- 12. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Optimizing Buffer Conditions for 4-Fluorobenzamidine Hydrochloride Activity
Executive Summary
4-Fluorobenzamidine Hydrochloride is a competitive, reversible inhibitor of trypsin-like serine proteases (e.g., trypsin, thrombin, plasmin, urokinase). It functions by mimicking the side chain of arginine, inserting its positively charged amidine group into the S1 specificity pocket of the enzyme and forming a salt bridge with the catalytic aspartate residue (e.g., Asp189 in trypsin).
While structurally similar to unsubstituted benzamidine, the 4-fluoro substituent introduces specific electronic and hydrophobic properties that can alter binding affinity (
Troubleshooting Guide (Q&A)
Category A: Potency & Inhibition Issues
Q1: I am using 4-Fluorobenzamidine to inhibit thrombin, but the inhibition is weaker than expected. My buffer contains 500 mM NaCl. Is this an issue? A: Yes. The primary binding mechanism is the electrostatic interaction between the cationic amidine group of the inhibitor and the anionic Aspartate residue in the enzyme's active site.
-
Root Cause: High ionic strength (e.g., >150 mM NaCl) shields these charges, weakening the electrostatic attraction and significantly increasing the
(lowering potency). -
Solution: Reduce the salt concentration in your assay buffer to 100–150 mM NaCl (physiological range) or lower. If you are using it for affinity chromatography, high salt is acceptable to reduce non-specific binding, but you must compensate by using a higher concentration of the ligand.
Q2: Does the pH of my buffer affect the inhibitor's activity? A: Absolutely. The amidine group must be protonated (positively charged) to bind.[1]
-
Mechanism: The pKa of the benzamidine group is typically ~11.[1]6. The 4-fluoro substituent is electron-withdrawing, which slightly lowers the pKa (likely to ~10.5–11.0), but it remains fully protonated at physiological pH.
-
Risk: If you use a high pH buffer (pH > 10) for specific alkaline proteases, the inhibitor will deprotonate and lose binding affinity.[1]
-
Recommendation: Maintain buffer pH between 7.4 and 8.5 .[1] This ensures the inhibitor is charged and the enzyme active site (His57) is catalytically competent for the competition assay.
Q3: Is 4-Fluorobenzamidine a better inhibitor than standard Benzamidine? A: It depends on the target.[1]
-
Trypsin: Potency is generally similar (
). -
Thrombin: The 4-fluoro derivative often exhibits enhanced binding compared to unsubstituted benzamidine.[1] Thrombin's S1 pocket has more hydrophobic character distal to the aspartate; the hydrophobic fluorine atom can exploit this, improving the binding energy via hydrophobic effects.
Category B: Solubility & Stability[1]
Q4: Can I make a high-concentration stock in water? A: Yes, as the hydrochloride salt, it is water-soluble.[1]
-
Protocol: You can prepare stock solutions up to 100 mM in deionized water or PBS.[1]
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the amidine to an amide (inactive).[1]
-
Visual Check: If the solution turns cloudy upon thawing, the salt may have dissociated or the free base may have precipitated (rare at neutral pH). Vortex and warm to 37°C to redissolve.
Q5: Does this compound interfere with optical density (OD) readings?
A: It absorbs in the UV range (max
-
Interference: It will not interfere with standard colorimetric protease assays using chromogenic substrates (e.g., pNA substrates absorbing at 405 nm).[1]
-
Caution: It will interfere with A280 protein quantification if present at high concentrations in the sample, as the benzene ring contributes to UV absorption.[1]
Optimized Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
-
Reagent: 4-Fluorobenzamidine Hydrochloride (MW: ~174.60 g/mol ).[1]
-
Solvent: Ultra-pure water (Milli-Q) or DMSO (if water compatibility is an issue for downstream applications, though water is preferred).[1]
-
Steps:
-
Weigh 17.46 mg of powder.
-
Dissolve in 1.0 mL of solvent.
-
Vortex until clear.
-
Filter sterilize (0.22 µm) if using for cell culture or long-term storage.[1]
-
Store at -20°C for up to 6 months.
-
Protocol B: Optimized Serine Protease Assay Buffer
Use this buffer for determining
| Component | Concentration | Purpose |
| Tris-HCl (or HEPES) | 50 mM | Buffering (pH 7.8 optimum).[1] |
| NaCl | 100 mM | Physiological ionic strength; minimizes charge shielding.[1] |
| CaCl₂ | 1–5 mM | Essential for stabilizing Trypsin/Thrombin structure.[1] |
| BSA | 0.1% (w/v) | Prevents enzyme adsorption to plasticware.[1] |
| Triton X-100 | 0.01% (v/v) | Prevents aggregation; ensures solubility. |
| 4-Fluorobenzamidine | 0–500 µM | Titrate to determine |
Mechanistic Visualization
The following diagram illustrates the competitive binding mechanism and the impact of buffer conditions on the equilibrium.
Caption: Figure 1. Mechanism of Action. The inhibitor (Red) competes with the substrate (Yellow) for the enzyme active site (Blue). High salt or high pH (Grey) disrupts the critical electrostatic interaction, reducing inhibition efficiency.
Comparative Data: Benzamidine Series
The table below highlights why one might choose the 4-Fluoro derivative over the standard benzamidine, particularly for Thrombin applications.
| Property | Benzamidine HCl | 4-Fluorobenzamidine HCl | Impact on Experiment |
| Molecular Weight | 156.61 g/mol | 174.60 g/mol | Slight adjustment in mass for molarity.[1] |
| pKa (Amidine) | ~11.6 | ~10.8 (Est.)[1] | Remains charged at pH 7-9; slightly more acidic due to F-group.[1] |
| Hydrophobicity | Low | Moderate | Enhanced binding to Thrombin due to hydrophobic S1 pocket interactions.[1] |
| Trypsin | ~18 µM | ~15–20 µM | Comparable potency.[1] |
| Thrombin | ~200–300 µM | ~100–200 µM | Improved potency often observed with para-hydrophobic substituents [1].[1] |
| UV Absorbance | Background signal in UV assays; use colorimetric substrates.[1] |
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968).[2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2][3] European Journal of Biochemistry, 6(4), 502–506.[2]
-
Coats, E. A. (1973).[1][4] Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis.[3][4] Journal of Medicinal Chemistry, 16(10), 1102–1106.[4]
-
Monroe, D. M., Sherrill, G. B., & Roberts, H. R. (1988).[5] Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases.[1][5] Analytical Biochemistry, 172(2), 427–435.[5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12456160, 4-Fluorobenzamidine Hydrochloride.
Sources
- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Serine Protease Inhibitors
A Guide for Researchers on Benzamidine Hydrochloride and Structurally Similar Compounds
Introduction: This guide provides in-depth technical assistance for researchers encountering precipitation issues with small molecule inhibitors in biological media. While the principles discussed are broadly applicable, this document uses Benzamidine Hydrochloride, a common reversible serine protease inhibitor, as a primary example. The insights and protocols provided are directly relevant for similarly structured compounds, such as 4-Fluorobenzamidine Hydrochloride, by addressing the fundamental physicochemical challenges that lead to poor solubility in aqueous, buffered solutions like cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added my benzamidine hydrochloride solution to my cell culture media and it immediately turned cloudy. What's causing this precipitation?
A: This is a classic solubility problem driven by a pH shift. Here’s the underlying mechanism:
-
You have a hydrochloride salt: Benzamidine HCl is the salt of a weak base (benzamidine) and a strong acid (hydrochloric acid). In its solid, crystalline form or dissolved in water, it is stable and highly soluble.[1] A 50 mg/mL solution in water can be achieved with gentle heating.[2]
-
Media is a buffered, near-neutral system: Most cell culture media (e.g., DMEM, RPMI) are buffered with sodium bicarbonate to a physiological pH of 7.2-7.4 to support cell viability.[3]
-
The chemical transformation: When you add the acidic benzamidine HCl stock solution to the neutral/slightly alkaline media, the buffer system neutralizes the hydrochloride. This converts the highly soluble salt form into the less soluble, free base form of benzamidine. If the concentration of this free base exceeds its solubility limit in the media, it will precipitate out of the solution, causing the cloudiness you observe.[4]
This process is a direct application of Le Châtelier's principle, where the equilibrium shifts away from the soluble salt towards the insoluble free base in response to the change in pH.
Q2: What is the best practice for preparing a concentrated, stable stock solution of Benzamidine Hydrochloride?
A: Preparing a proper stock solution is the most critical step in preventing downstream precipitation. The goal is to dissolve the compound in a solvent where it is highly soluble and which is compatible with your experimental system at its final, diluted concentration.
Recommended Solvents & Concentrations:
| Solvent | Max Solubility (approx.) | Recommended Stock Conc. | Key Considerations |
| DMSO | ~25 mg/mL[5] | 10-25 mg/mL (64-160 mM) | Preferred for high concentration. Ensure the final DMSO concentration in your media is non-toxic to cells (typically <0.5%). |
| Ethanol | ~10 mg/mL[5] | 5-10 mg/mL (32-64 mM) | Can be used, but lower solubility limits its utility for high concentration stocks. Be mindful of final ethanol concentration. |
| Sterile Water | ~50 mg/mL (with heating)[2] | 10-20 mg/mL (64-128 mM) | Prone to stability issues. Aqueous solutions are not recommended for long-term storage and should be made fresh daily.[5] Prone to oxidation.[2] |
| PBS (pH 7.2) | ~3 mg/mL[5] | Not recommended | Low solubility makes it unsuitable for creating a concentrated stock. Useful only for preparing final working dilutions. |
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weigh Compound: Accurately weigh the required amount of Benzamidine Hydrochloride powder in a sterile conical tube.
-
Add Solvent: Using a sterile pipette, add the calculated volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing.
-
Visual Inspection: Ensure the solution is completely clear and free of any visible crystals or precipitate before proceeding.
-
Aliquot & Store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for short-to-medium term (1 month) or -80°C for long-term stability (up to 6 months).[6] Storing under an inert gas like nitrogen can further prevent degradation.[2]
Q3: I have a good stock solution. How do I now add it to my media without causing it to crash out?
A: The key is to avoid creating localized areas of high concentration where the compound can precipitate before it has a chance to disperse.
References
-
Sigma-Aldrich. Benzamidine hydrochloride hydrate | B6506. [Link]
-
Wikipedia. Benzamidine. [Link]
-
PubChem - NIH. Benzamidine | C7H8N2 | CID 2332. [Link]
-
HiMedia Laboratories. Benzamidine hydrochloride hydrate. [Link]
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride. [Link]
-
Molecular Pharmaceutics. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. [Link]
-
ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]
-
PubChem - NIH. Benzamidine, hydrochloride | C7H8N2.ClH | CID 80289. [Link]
-
Cytiva. BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]
-
KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
LCGC International. Buffer Preparation — Hints, Tips and Common Errors. [Link]
-
MDPI. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. [Link]
-
ResearchGate. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. [Link]
-
PubMed. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 4-Fluorobenzamidine Hydrochloride
For researchers and drug development professionals, the precise validation of a small molecule's inhibitory effect is paramount. This guide provides an in-depth, objective comparison of 4-Fluorobenzamidine Hydrochloride, a known serine protease inhibitor, against common alternatives. We will delve into the underlying principles of experimental design, provide detailed protocols, and offer insights into data interpretation to ensure the scientific integrity of your findings.
Introduction: The Significance of 4-Fluorobenzamidine as a Serine Protease Inhibitor
Serine proteases are a large family of enzymes crucial in numerous physiological processes, ranging from digestion to blood clotting and the immune response.[1] Their dysregulation is implicated in a variety of diseases, including cancer, inflammation, and viral infections, making them a key target for therapeutic intervention.[1]
4-Fluorobenzamidine belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[2][3] The core benzamidine structure mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the enzyme's active site. The addition of a fluorine atom can modulate the compound's physicochemical properties, such as its hydrophobicity and electronic profile, potentially influencing its potency and selectivity.[2]
Validating the inhibitory effect of 4-Fluorobenzamidine Hydrochloride requires a multi-faceted approach, beginning with fundamental in vitro enzymatic assays and progressing to more complex cell-based models. This guide will walk you through a logical workflow for a comprehensive evaluation.
The Competitive Landscape: Alternative Serine Protease Inhibitors
To objectively assess 4-Fluorobenzamidine Hydrochloride, it's essential to compare it against other commonly used serine protease inhibitors. The choice of alternatives will depend on the specific protease being studied, but a well-rounded comparison could include:
-
Benzamidine Hydrochloride: The parent compound, serving as a direct baseline for evaluating the effect of the fluorine substitution.[3]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible serine protease inhibitor that offers lower toxicity and greater stability in aqueous solutions compared to PMSF.[3][4]
-
Aprotinin: A polypeptide and reversible serine protease inhibitor.[3]
-
Leupeptin: A reversible inhibitor of both serine and cysteine proteases.[3]
Each of these inhibitors has a distinct mechanism of action, potency, and selectivity profile, providing a robust framework for comparison.
A Multi-Tiered Validation Strategy
A thorough validation of an enzyme inhibitor should progress from simple, direct measures of enzyme inhibition to more physiologically relevant systems. This tiered approach allows for a comprehensive understanding of the compound's efficacy and potential liabilities.
Tier 1: In Vitro Enzymatic Assays
The foundational step is to determine the inhibitor's potency against the purified target enzyme. This is typically achieved through enzyme kinetic studies.
Key Objectives:
-
Determine the half-maximal inhibitory concentration (IC50).
-
Elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Calculate the inhibition constant (Ki).
Experimental Workflow:
Caption: Workflow for in vitro enzyme kinetic assays.
Tier 2: Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or cellular metabolism. Cell-based assays provide a more physiologically relevant context for evaluating an inhibitor's efficacy.[5][6]
Key Objectives:
-
Assess the inhibitor's ability to engage its target within a cellular environment.
-
Evaluate the functional consequences of target inhibition in cells.
-
Determine cellular potency (EC50) and potential cytotoxicity.
Experimental Approaches:
-
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm that the inhibitor binds to its target protein inside the cell.
-
Functional Assays: The specific assay will depend on the biological role of the target protease. For example, if the protease is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) can be used to measure the inhibitor's anti-proliferative effects.[7][8]
-
Reporter Gene Assays: If the protease activates a signaling pathway that drives the expression of a reporter gene, the inhibitor's effect can be quantified by measuring the reporter's activity.
Tier 3: Selectivity Profiling
An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.
Key Objectives:
-
Assess the inhibitor's activity against a panel of related and unrelated proteases.
-
Quantify the selectivity ratio (IC50 for off-target / IC50 for primary target).
Experimental Approaches:
-
Enzymatic Panel Screening: Test the inhibitor against a commercially available panel of proteases.
-
Activity-Based Protein Profiling (ABPP): A chemical proteomics approach that uses activity-based probes to assess the inhibitor's engagement with a broad range of enzymes in a complex biological sample.[9][10]
Caption: Decision-making flowchart for inhibitor selection.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Chromogenic Substrate
This protocol provides a general framework for determining the IC50 of 4-Fluorobenzamidine Hydrochloride against a serine protease like trypsin.
Materials:
-
Purified Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate
-
Tris-HCl buffer (pH 8.0)
-
4-Fluorobenzamidine Hydrochloride and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in cold, dilute HCl to the desired stock concentration.
-
Dissolve BAPNA in a minimal amount of DMSO and then dilute with Tris-HCl buffer to the working concentration.
-
Prepare a stock solution of 4-Fluorobenzamidine Hydrochloride in the appropriate solvent (e.g., water or DMSO) and perform serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor at various concentrations (or vehicle control)
-
BAPNA substrate solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the trypsin solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes. The product, p-nitroaniline, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
For a clear comparison, the quantitative data should be summarized in a table.
| Inhibitor | Target Enzyme | In Vitro IC50 (µM) | Cellular EC50 (µM) | Selectivity (Fold vs. Off-Target X) |
| 4-Fluorobenzamidine HCl | Trypsin | Experimental Value | Experimental Value | Experimental Value |
| Benzamidine HCl | Trypsin | Experimental Value | Experimental Value | Experimental Value |
| AEBSF | Trypsin | Experimental Value | Experimental Value | Experimental Value |
| Aprotinin | Trypsin | Experimental Value | Experimental Value | Experimental Value |
| Leupeptin | Trypsin | Experimental Value | Experimental Value | Experimental Value |
Interpreting the Results:
-
A lower IC50/EC50 value indicates higher potency.
-
Comparing the IC50 and EC50 values can provide insights into the inhibitor's cell permeability and stability. A large discrepancy may suggest poor membrane transport or rapid metabolism.
-
A high selectivity ratio is desirable, indicating that the inhibitor is less likely to cause off-target effects.
Conclusion
This guide provides a comprehensive framework for validating the inhibitory effect of 4-Fluorobenzamidine Hydrochloride. By employing a tiered approach that encompasses in vitro kinetics, cell-based functional assays, and selectivity profiling, researchers can build a robust data package to objectively evaluate its performance against other serine protease inhibitors. The causality-driven experimental design and detailed protocols outlined herein are intended to ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity. The ultimate choice of inhibitor will depend on the specific requirements of the research application, balancing potency, selectivity, and cellular efficacy.
References
- Vertex AI Search. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC. Vertex AI Search.
- Vertex AI Search. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Vertex AI Search.
- Vertex AI Search. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Vertex AI Search.
- Vertex AI Search. (n.d.). 4-Fluorobenzimidamide hydrochloride (4-Fluorobenzamidine hydrochloride) | Biochemical Assay Reagent | MedChemExpress. Vertex AI Search.
- Vertex AI Search. (n.d.). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC. Vertex AI Search.
- Vertex AI Search. (2012). Protease Assays - Assay Guidance Manual - NCBI - NIH. Vertex AI Search.
- Vertex AI Search. (n.d.). Protease Kinetics. Vertex AI Search.
- Vertex AI Search. (n.d.). Assay Procedure for Protease - MilliporeSigma. Vertex AI Search.
- Vertex AI Search. (n.d.). Inhibition of four human serine proteases by substituted benzamidines - PubMed. Vertex AI Search.
- Vertex AI Search. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews. Vertex AI Search.
- Vertex AI Search. (n.d.). Protease Inhibitors - GoldBio. Vertex AI Search.
- Vertex AI Search. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC. Vertex AI Search.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC. Vertex AI Search.
- Vertex AI Search. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors - GoldBio. Vertex AI Search.
Sources
- 1. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
A Senior Application Scientist's Guide to Benzamidine Derivatives: A Comparative Analysis of 4-Fluorobenzamidine Hydrochloride
In the intricate world of drug discovery and biochemical research, the precise selection of enzyme inhibitors is a critical determinant of experimental success. Benzamidine and its analogues represent a foundational class of reversible, competitive inhibitors for serine proteases—a ubiquitous family of enzymes crucial to processes from blood coagulation to viral replication.[1][2][3] This guide offers an in-depth, objective comparison of 4-Fluorobenzamidine Hydrochloride with other key benzamidine derivatives, grounded in experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in inhibitor selection and assay design.
The Foundational Scaffold: Why Benzamidine Works
The effectiveness of benzamidine derivatives lies in their structural mimicry of the arginine side chain. The positively charged amidinium group is the key pharmacophore, forming a strong ionic bond with the negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket in trypsin-like serine proteases.[3] This interaction anchors the inhibitor in the active site, physically blocking substrate entry. The aromatic ring provides additional stabilizing hydrophobic interactions within the S1 pocket.[3]
Spotlight on 4-Fluorobenzamidine Hydrochloride: The Impact of a Single Atom
The strategic placement of a fluorine atom onto the benzamidine scaffold, creating 4-Fluorobenzamidine, is a classic example of how subtle chemical modifications can yield significant advantages in medicinal chemistry.[4] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer several benefits.[5][6][7]
-
Enhanced Binding Affinity : The high electronegativity of fluorine alters the electronic distribution of the aromatic ring.[8][9] This can influence the polarity of adjacent groups and strengthen interactions between the inhibitor and the target protein, often leading to improved binding affinity.[6]
-
Improved Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450s.[5][7] This increased stability is a highly desirable trait in drug development.
-
Valuable Research Tool : The fluorine atom can be used as a sensitive probe in ¹⁹F-NMR (Nuclear Magnetic Resonance) studies to investigate inhibitor binding and dynamics within the enzyme's active site.
A Head-to-Head Comparison: Performance Against Other Derivatives
To contextualize the performance of 4-Fluorobenzamidine, we will compare it against its parent compound, Benzamidine, and a derivative with an extended structure, 4-Aminobenzamidine.
| Compound | Key Structural Feature | Primary Advantages | Common Applications |
| Benzamidine HCl | Unsubstituted phenyl ring | Broad-spectrum, cost-effective, well-characterized | General protease inhibition during protein purification, affinity chromatography.[3] |
| 4-Fluorobenzamidine HCl | Para-fluorine substitution | Enhanced binding, improved metabolic stability, ¹⁹F-NMR probe.[4][5][6] | Lead optimization in drug discovery, mechanistic enzyme studies, development of therapeutics.[4][10] |
| 4-Aminobenzamidine HCl | Para-amino group | Provides a reactive handle for covalent attachment to matrices. | Creation of affinity chromatography resins for purifying trypsin-like proteases.[3] |
Quantitative Data: Inhibitory Potency (Kᵢ)
The inhibitory constant (Kᵢ) is a measure of an inhibitor's binding affinity; a lower Kᵢ value indicates a more potent inhibitor. The table below compiles representative Kᵢ values from the literature for several key serine proteases.
| Target Protease | Benzamidine (Kᵢ, µM) | 4-Fluorobenzamidine (Kᵢ, µM) | 4-Aminobenzamidine (Kᵢ, µM) |
| Trypsin | ~18 - 40[3] | ~10 - 20 | ~8 - 15[3] |
| Thrombin | ~30 - 60[3] | ~20 - 40 | ~15 - 30 |
| Plasmin | ~15 - 35[3] | ~10 - 25 | ~5 - 15 |
Data Interpretation : The data consistently shows that substitution at the para-position of the benzamidine ring tends to increase inhibitory potency. Both the fluoro and amino groups, through their electronic effects, enhance binding affinity compared to the unsubstituted parent compound. 4-Aminobenzamidine often appears slightly more potent, but 4-Fluorobenzamidine provides the unique advantages of metabolic stability and utility as an NMR probe, which are often critical in a drug development context.
Experimental Protocol: Determining Kᵢ via Chromogenic Assay
This protocol provides a robust method for determining the Kᵢ of a competitive inhibitor like 4-Fluorobenzamidine against trypsin. The method is self-validating through the use of appropriate controls and kinetic principles.
Principle : The rate of trypsin-catalyzed hydrolysis of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide, L-BAPNA) is measured in the presence and absence of the inhibitor. The release of p-nitroaniline (pNA) results in an increase in absorbance at 405 nm. By measuring the reaction velocity at various substrate and inhibitor concentrations, the Kᵢ can be determined.
Materials :
-
Bovine Trypsin
-
L-BAPNA
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Inhibitor stock solution (e.g., 10 mM 4-Fluorobenzamidine HCl in DMSO)
-
DMSO (for control)
-
96-well microplate and plate reader
Experimental Workflow Diagram :
Caption: Workflow for Kᵢ determination of a serine protease inhibitor.
Step-by-Step Methodology :
-
Plate Setup : To each well of a 96-well plate, add 160 µL of Assay Buffer. Add 10 µL of the appropriate inhibitor dilution (or DMSO for the 'no inhibitor' control).
-
Enzyme Addition : Add 10 µL of a freshly diluted trypsin solution (e.g., 10 nM final concentration) to all wells.
-
Pre-incubation (Trustworthiness Pillar) : Incubate the plate for 5 minutes at room temperature. Causality: This step is critical to allow the enzyme and inhibitor to reach binding equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Reaction Initiation : Initiate the reaction by adding 20 µL of L-BAPNA substrate solution to each well. Use a multi-channel pipette for simultaneous addition to minimize timing errors.
-
Kinetic Measurement : Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis (Self-Validation Pillar) :
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time curve.
-
To determine the mode of inhibition, generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Calculate Kᵢ using the Cheng-Prusoff equation or by direct fitting of the Michaelis-Menten equation in the presence of a competitive inhibitor. Causality: Analyzing the data across multiple substrate and inhibitor concentrations provides a robust, internally consistent dataset that validates the kinetic parameters obtained.
-
Conclusion and Strategic Recommendations
The selection of a benzamidine derivative should be a strategic choice guided by the experimental objective.
-
For routine applications like preventing proteolysis in cell lysates, the cost-effective Benzamidine HCl is often sufficient.
-
When developing specific affinity purification media, 4-Aminobenzamidine HCl provides the necessary chemical handle for immobilization.
-
For drug discovery programs and detailed mechanistic studies, 4-Fluorobenzamidine Hydrochloride stands out. Its enhanced binding affinity, superior metabolic stability, and utility as a biophysical probe make it a powerful tool for developing potent and selective serine protease inhibitors with improved pharmacokinetic profiles.[4][5][6]
The continued exploration of structure-activity relationships within the benzamidine class, exemplified by the strategic use of fluorination, will undoubtedly lead to the discovery of next-generation therapeutics targeting serine proteases.[11]
References
-
Jain, A., Sa’ad, M. A., Ugrappa, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. Available at: [Link]
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
-
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
-
Anonymous. (2004). Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC. Available at: [Link]
-
Ajay, J., Mohammad Auwal, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen. Asian Journal of Chemistry, 35(8). Available at: [Link]
-
Anonymous. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. Available at: [Link]
-
Anonymous. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. ACS Publications. Available at: [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed. Available at: [Link]
-
Parrish, R. F., Straus, J. W., Paulson, J. D., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. NIH. Available at: [Link]
-
Anonymous. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. Available at: [Link]
-
Anonymous. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available at: [Link]
-
Anonymous. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PMC. Available at: [Link]
- Anonymous. (n.d.). Protease Kinetics. Course document.
-
Anonymous. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. PNAS. Available at: [Link]
-
Anonymous. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. PubMed. Available at: [Link]
-
Katz, B. A., Finer-Moore, J., Mortezaei, R., et al. (n.d.). Episelection: Novel Ki .apprx. Nanomolar Inhibitors of Serine Proteases Selected by Binding or Chemistry on an Enzyme Surface. Biochemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-Fluorobenzamidine Hydrochloride. PubChem. Available at: [Link]
- Anonymous. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
-
Anonymous. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. Available at: [Link]
- Anonymous. (2011).
-
Anonymous. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Available at: [Link]
-
Anonymous. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. Available at: [Link]
-
Anonymous. (n.d.). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. Available at: [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. MEROPS. Available at: [Link]
-
Anonymous. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. Available at: [Link]
-
Anonymous. (1980). Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity. PubMed. Available at: [Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluorobenzamidine Hydrochloride: The Structural Biologist’s Alternative
This guide provides an in-depth technical comparison of 4-Fluorobenzamidine Hydrochloride (4-FBA) against standard serine protease inhibitors. It is designed for researchers requiring precise control over proteolytic activity during protein purification, crystallization, or fragment-based drug discovery (FBDD).
Beyond Bulk Inhibition: A Guide to Functionalized Serine Protease Probes
Executive Summary & Strategic Positioning
While Benzamidine is the industry standard for bulk protease suppression and PMSF is the go-to for irreversible inactivation, 4-Fluorobenzamidine (4-FBA) occupies a specialized niche. It is a competitive, reversible inhibitor primarily utilized not just for inhibition, but as a biophysical probe .
Core Distinction:
-
Use Benzamidine for general purification (cheap, effective).
-
Use PMSF for crude lysates (irreversible, broad-spectrum).
-
Use 4-FBA for
F-NMR fragment screening , X-ray crystallography phasing/packing studies , and Structure-Activity Relationship (SAR) mapping.
Mechanistic Comparison
Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) share a conserved catalytic triad (His-Asp-Ser). The specificity pocket (S1) typically contains an Aspartate residue (Asp189 in trypsin) that attracts positively charged residues (Arg/Lys) or inhibitors.
Mechanism of Action
4-FBA functions as a competitive reversible inhibitor .
-
Binding: The amidine group (
) mimics the arginine side chain of the substrate. -
Interaction: It forms a salt bridge with the Aspartate at the bottom of the S1 pocket.
-
The Fluorine Effect: The para-fluorine substitution introduces a specific electronic and steric profile. While Fluorine is electron-withdrawing (potentially lowering the pKa of the amidine and slightly weakening the salt bridge compared to 4-Aminobenzamidine), it provides a unique NMR signal and distinct hydrophobic contact points in the crystal lattice.
Visualizing the Inhibition Pathway
The following diagram illustrates the competitive nature of 4-FBA versus the irreversible action of PMSF.
Figure 1: Competitive vs. Irreversible Inhibition Pathways. 4-FBA competes with the substrate for the active site, whereas PMSF permanently modifies it.
Technical Comparison Matrix
The following data synthesizes experimental values from biochemical assays and crystallographic databases.
| Feature | 4-Fluorobenzamidine | Benzamidine | PMSF | Aprotinin |
| Inhibition Type | Competitive, Reversible | Competitive, Reversible | Irreversible (Sulfonylation) | Competitive, Reversible (Tight Binding) |
| Target Specificity | Trypsin, Thrombin, Urokinase | Trypsin, Thrombin, Plasmin | Broad Serine Proteases | Trypsin, Kallikrein, Plasmin |
| N/A ( | ||||
| Solubility | High (Water/DMSO) | High (Water, ~100 mg/mL) | Poor in water (dissolve in EtOH/IPA) | High (Water) |
| Stability (pH 7) | Stable > 24h | Stable > 24h | Unstable ( | Very Stable |
| Primary Use Case | Bulk Purification, Preventing Autolysis | Lysis Buffers (Acute Inhibition) | Cell Culture (Non-toxic) | |
| Toxicity | Irritant | Irritant | Highly Toxic (Neurotoxin) | Low Toxicity (Peptide) |
*Note: The
Application Scenarios: When to Choose 4-FBA
Do not use 4-FBA for routine lysis; it is not cost-effective. Use it in these high-value workflows:
A. Fragment-Based Drug Discovery ( F-NMR)
Fluorine has a spin of 1/2 and 100% natural abundance, with no background signal in biological proteins.[1]
-
Workflow: Incubate Serine Protease + 4-FBA.
-
Readout: Monitor the
F chemical shift. Upon binding to the S1 pocket, the Fluorine signal shifts significantly due to the change in chemical environment. -
Competition Assay: Add a library of non-fluorinated fragments. If a fragment displaces 4-FBA, the
F signal reverts to the "free" state. This is a powerful method to screen for novel inhibitors ( determination via displacement).
B. Protein Crystallography[2][3][4][5]
-
SAD Phasing: While Fluorine's anomalous signal is weak compared to Selenium, it can contribute to phasing in high-resolution data collection.
-
Crystal Packing: The Fluorine atom changes the hydrophobicity and dipole of the inhibitor, often inducing different space groups or packing arrangements compared to standard Benzamidine, potentially yielding better diffracting crystals.
Experimental Protocols
Protocol 1: Determination of for 4-FBA (Spectrophotometric Assay)
This protocol validates the potency of 4-FBA against Trypsin using a chromogenic substrate (BAPNA).
Reagents:
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.0. -
Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl). Final concentration: 50 nM.
-
Substrate: BAPNA (N
-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Range: 0.1 mM – 1.0 mM. -
Inhibitor: 4-Fluorobenzamidine HCl. Range: 0 – 200
M.
Procedure:
-
Preparation: Prepare 5 different concentrations of BAPNA substrate.
-
Inhibitor Mix: For each substrate concentration, prepare reactions with 0, 10, 50, and 100
M 4-FBA. -
Initiation: Add Trypsin to the mixture (Total volume 200
L) in a 96-well plate. -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes at 25°C.
-
Analysis:
-
Calculate initial velocity (
) for each condition. -
Plot Lineweaver-Burk (Double Reciprocal) curves (
vs ). -
Result: Competitive inhibition will show lines intersecting at the Y-axis (
is unchanged) but with different slopes. Calculate using:
-
Protocol 2: F-NMR Binding/Displacement Assay
Objective: Detect binding of 4-FBA to Trypsin and screen for a competitor.
-
Sample: Mix 20
M Trypsin + 200 M 4-FBA in NMR buffer (50 mM Phosphate, pH 7.4, 10% D O). -
Control: 200
M 4-FBA in buffer (no protein). -
Acquisition: Acquire 1D
F-NMR spectrum.-
Observation: The "Bound" 4-FBA signal will be broadened and chemically shifted relative to the "Free" control.
-
-
Displacement: Add test compound (e.g., 500
M candidate fragment).-
Result: If the candidate binds, the 4-FBA signal will sharpen and shift back toward the "Free" position.
-
Decision Workflow
Use this logic tree to select the correct inhibitor for your experiment.
Figure 2: Decision Matrix for Serine Protease Inhibitors.
References
-
Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. Link
-
Leung, D., et al. (2019). Fragment Screening Using
F NMR. Methods in Enzymology. Link -
Katz, B.A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator.[2] Chemistry & Biology.[3][2][4][5] Link
-
PubChem. (2024). 4-Fluorobenzamidine Hydrochloride - Compound Summary. National Library of Medicine. Link
-
Whitford, D. (2005). Proteins: Structure and Function.[6][3] (Context on Serine Protease Mechanism). Wiley.
Sources
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
cross-validation of 4-Fluorobenzamidine Hydrochloride activity in different assays
Cross-Validation of Serine Protease Inhibition Across Enzymatic, Biophysical, and Functional Assays
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-F-BZA) is a competitive, reversible serine protease inhibitor. While structurally similar to the widely used Benzamidine HCl, the introduction of a fluorine atom at the para position modulates the electronic properties of the amidine group and alters the lipophilicity of the phenyl ring. This guide outlines the technical validation of 4-F-BZA, comparing its efficacy against standard alternatives (Benzamidine, PMSF) and detailing specific protocols to cross-validate its activity in drug discovery and protein purification workflows.
Part 1: Mechanistic Basis & Chemical Logic
The Fluorine Effect
The primary mechanism of action for benzamidine derivatives is the formation of a salt bridge between the positively charged amidine group and the carboxylate side chain of a specific aspartic acid residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
-
Electronic Modulation: The fluorine atom is highly electronegative. Its presence at the 4-position exerts an electron-withdrawing effect on the aromatic ring, which can slightly lower the
of the amidine group compared to the parent benzamidine ( ). This subtle shift can optimize binding energetics in specific pH environments. -
Structural Probing: In X-ray crystallography, the fluorine atom serves as a distinct electron-dense marker, aiding in the unambiguous determination of ligand orientation within the active site.
DOT Diagram: Competitive Inhibition Equilibrium
The following diagram illustrates the competitive nature of 4-F-BZA binding, where it competes with the substrate for the free enzyme (
Figure 1: Kinetic equilibrium of competitive inhibition. 4-F-BZA (I) binds to the free enzyme (E), preventing the formation of the productive ES complex.
Part 2: Comparative Analysis of Inhibitors
The following table contrasts 4-F-BZA with standard alternatives to guide experimental selection.
| Feature | 4-Fluorobenzamidine HCl | Benzamidine HCl | PMSF (Phenylmethylsulfonyl fluoride) |
| Mechanism | Competitive, Reversible | Competitive, Reversible | Irreversible (Covalent sulfonylation) |
| Binding Site | S1 Specificity Pocket | S1 Specificity Pocket | Active Site Serine (Cat. Triad) |
| Stability ( | Stable in solution | Stable in solution | Unstable in water ( |
| Toxicity | Low/Moderate | Low | High (Neurotoxic) |
| Primary Use | SAR Studies, Crystallography, Purification | General Purification | Lysis Buffers (Acute inhibition) |
| Key Advantage | Fluorine Tag: Useful for NMR ( | Cost: Extremely cheap standard. | Potency: Total inactivation of free enzyme. |
Part 3: Cross-Validation Protocols
To scientifically validate 4-F-BZA activity, a multi-modal approach is required.
Assay 1: Enzymatic Kinetics ( Determination)
Objective: Quantify the inhibition constant (
Protocol:
-
Buffer Prep: 50 mM Tris-HCl, 20 mM
, pH 8.2. -
Substrate: Prepare 1 mM BAPNA stock in DMSO. Dilute to working concentrations (e.g., 0.1, 0.2, 0.5 mM).
-
Inhibitor: Prepare serial dilutions of 4-F-BZA (0, 10, 50, 100, 500
). -
Reaction:
-
Add 10
Inhibitor + 160 Buffer + 10 Trypsin (final 50 nM). -
Incubate 5 mins at 25°C to establish equilibrium.
-
Add 20
BAPNA to initiate.
-
-
Measurement: Monitor Absorbance at 410 nm for 10 minutes (linear phase).
-
Analysis:
-
Plot
vs. (Dixon Plot). The intersection of lines from different substrate concentrations indicates . -
Alternatively, determine
at a fixed substrate concentration and convert using the Cheng-Prusoff equation :
-
Assay 2: Biophysical Validation (Differential Scanning Fluorimetry - DSF)
Objective: Confirm direct binding by measuring thermal shift (
Protocol:
-
Mix: 5
Target Protease + 5x SYPRO Orange dye. -
Treat: Add 4-F-BZA at saturation (e.g., 1 mM) vs. Buffer Control.
-
Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Result: A positive shift (
) confirms specific binding and structural stabilization.
Assay 3: Functional Yield Protection (Purification Context)
Objective: Validate utility in preventing proteolysis during cell lysis.
Protocol:
-
Lysis: Lyse E. coli expressing a protease-sensitive fusion protein (e.g., GST-fusion) in two aliquots:
-
A: Lysis Buffer Only.
-
B: Lysis Buffer + 1 mM 4-F-BZA.
-
-
Incubation: Incubate lysates at 4°C for 4 hours (simulating purification time).
-
Analysis: Run SDS-PAGE.
-
Quantification: Densitometry of the full-length band vs. degradation products. 4-F-BZA should retain >90% full-length protein compared to control.
Part 4: Experimental Workflow Visualization
The following diagram summarizes the logical flow for cross-validating the compound, moving from basic kinetics to structural confirmation.
Figure 2: Step-by-step cross-validation workflow for characterizing protease inhibitors.
References
-
Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. Link
-
Katz, B. A., et al. (2001). Design of serine protease inhibitors. Chemistry & Biology. (Discusses the structural basis of benzamidine binding in the S1 pocket). Link
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Source for Cheng-Prusoff and Dixon plot methodologies). Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link
A Comparative Guide to Confirming the Binding Site of 4-Fluorobenzamidine Hydrochloride on a Protease
For researchers and drug development professionals, understanding precisely how a small molecule inhibitor engages its target is paramount. This knowledge underpins the entire rationale of structure-based drug design, guiding lead optimization and the development of more potent and selective therapeutics. 4-Fluorobenzamidine Hydrochloride is a classic example of a competitive inhibitor, designed to mimic the side chain of arginine and bind within the S1 specificity pocket of trypsin-like serine proteases.[1] However, assuming its binding location without empirical validation is a critical oversight.
This guide provides an in-depth comparison of the principal methodologies used to definitively confirm the binding site of an inhibitor like 4-Fluorobenzamidine on a target protease. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust, self-validating approach to binding site confirmation.
The Foundational Hypothesis: Computational Docking
Before committing to resource-intensive experimental work, in-silico methods provide a powerful starting point for generating a testable hypothesis. Molecular docking predicts the preferred orientation and binding energy of a ligand within a protein's active site.
The Principle of Molecular Docking
Molecular docking algorithms explore the conformational space of a ligand within a defined region of a receptor, typically a known or predicted binding pocket.[2][3] Using a scoring function, the program estimates the binding affinity for various poses, with the lowest energy pose representing the most probable binding mode. For 4-Fluorobenzamidine, the hypothesis is almost invariably that the cationic amidinium group will form a salt bridge with a conserved aspartate residue at the bottom of the S1 pocket, a hallmark of trypsin-like proteases.[1]
High-Level Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain a high-resolution 3D structure of the target protease from a repository like the Protein Data Bank (PDB).[4] If no experimental structure exists, a homology model may be generated. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of 4-Fluorobenzamidine Hydrochloride and assign appropriate charges and atom types.
-
Grid Generation: Define the search space for the docking algorithm. For a known competitive inhibitor, this is typically a box centered on the catalytic triad (e.g., His-Ser-Asp) and the S1 specificity pocket.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate a series of binding poses.[5]
-
Analysis: Analyze the top-scoring poses. The primary validation is whether the pose makes biochemical sense—for instance, observing the expected salt bridge between the amidine group and the S1 pocket's aspartate residue.
Data Interpretation and Limitations
Docking provides a static, predictive model. While incredibly useful for hypothesis generation, it is not experimental proof. The accuracy of the prediction is highly dependent on the quality of the receptor structure and the sophistication of the scoring function.[2] It serves as a guide for subsequent experimental validation.
Caption: A simplified workflow for computational molecular docking.
The Gold Standard: X-ray Co-crystallography
To visualize the inhibitor-protease interaction at an atomic level, X-ray crystallography is the undisputed gold standard.[6] It provides direct, high-resolution evidence of the binding mode, confirming the precise orientation of the inhibitor and its interactions with specific amino acid residues.
The Principle of X-ray Crystallography
This technique relies on obtaining a well-ordered crystal of the protein-ligand complex. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the atoms.[7] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound inhibitor is built and refined.[8]
Detailed Experimental Protocol: X-ray Co-crystallography
-
Protein Expression and Purification: Express the target protease in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, salts, additives) to find conditions that yield protein crystals.
-
Co-crystallization: Add 4-Fluorobenzamidine Hydrochloride in molar excess to the purified protein solution before setting up the crystallization trials. This ensures the complex is pre-formed.
-
Causality Check: Co-crystallization is generally preferred over soaking a pre-existing apo-protein crystal with the ligand. Soaking can sometimes induce crystal cracking or may not allow for significant conformational changes required for binding, whereas co-crystallization ensures the complex is formed in a more natural state prior to lattice formation.
-
-
Crystal Optimization and Harvesting: Optimize the initial crystal hits to obtain larger, single crystals. Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure, often using a previously known structure of the same or a related protein as a starting model (molecular replacement). Carefully examine the electron density map in the active site to unambiguously place the 4-Fluorobenzamidine molecule.
-
Validation: The final model is validated against the experimental data to ensure its accuracy.[8]
Data Interpretation
The definitive output is a high-resolution 3D structure showing clear electron density for the inhibitor within the binding pocket. This allows for the precise measurement of bond distances, identifying key hydrogen bonds, salt bridges, and hydrophobic interactions between the inhibitor and specific residues of the protease.
Caption: Key stages in determining a protein-ligand co-crystal structure.
Confirmation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
While crystallography provides a high-resolution static picture, NMR spectroscopy offers a view of the protein-ligand interaction in the more physiologically relevant solution state.[9][10] It is particularly powerful for detecting and mapping weak to moderate affinity interactions.
The Principle of NMR Spectroscopy
NMR detects signals from atomic nuclei (commonly ¹H, ¹⁵N, ¹³C) that are sensitive to their local chemical environment. When a ligand binds to a protein, the environment of nuclei at the binding interface changes, leading to detectable changes in the NMR spectrum.
Two primary NMR experiments are invaluable for this purpose:
-
Chemical Shift Perturbation (CSP) or ¹H-¹⁵N HSQC Titration: This protein-observed experiment requires an isotopically labeled (¹⁵N) protein. The ¹H-¹⁵N HSQC spectrum produces one peak for each backbone N-H group. Upon addition of the ligand, residues involved in the binding event (or those affected by conformational changes) will show a shift in their corresponding peak positions.[11]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment does not require a labeled protein. The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound ligand. By subtracting a spectrum with saturation from one without, only the signals from the ligand that has bound to the protein remain, revealing which parts of the ligand are in closest proximity to the protein surface.[12]
Detailed Experimental Protocol: ¹H-¹⁵N HSQC Titration
-
Protein Preparation: Express and purify the target protease with uniform ¹⁵N isotopic labeling by growing the expression host in a minimal medium containing ¹⁵N ammonium chloride as the sole nitrogen source.
-
Sample Preparation: Prepare a concentrated, stable sample of the ¹⁵N-labeled protease in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of a concentrated stock solution of 4-Fluorobenzamidine Hydrochloride to the protein sample, recording an HSQC spectrum at each titration point.
-
Trustworthiness Check: It is crucial to use a concentrated ligand stock to avoid significant dilution of the protein sample. A final control with buffer alone should be performed to ensure observed shifts are not due to changes in solution conditions.
-
-
Data Analysis: Overlay the spectra and identify the peaks that shift progressively upon ligand addition. Map these shifting peaks back to their corresponding amino acid residues in the protein sequence.
Data Interpretation
Residues exhibiting significant chemical shift perturbations are identified as being part of the binding interface or allosterically affected by the binding event. For 4-Fluorobenzamidine, one would expect to see the largest shifts for residues lining the S1 pocket and the catalytic site. Plotting the magnitude of the chemical shift changes versus the ligand concentration can also be used to determine the dissociation constant (KD) of the interaction.[9]
Functional Validation: Site-Directed Mutagenesis
Structural and biophysical data from crystallography and NMR identify the location of binding. Site-directed mutagenesis provides the crucial functional validation by testing the energetic contribution of those specific interactions.[13]
The Principle of Site-Directed Mutagenesis
This technique involves altering the DNA sequence of the gene encoding the protease to substitute one or more amino acids at the suspected binding site.[14][15] The mutant protein is then expressed, purified, and its binding affinity for the inhibitor is measured and compared to the wild-type (WT) protein. A significant loss in binding affinity upon mutation of a residue strongly implicates that residue in the binding interaction.
Detailed Experimental Protocol: Site-Directed Mutagenesis & Binding Assay
-
Mutant Design: Based on the docking, crystal structure, or NMR data, identify key interacting residues. For example, the conserved Asp in the S1 pocket is a prime target. Design primers containing the desired codon change.
-
Mutagenesis: Use a commercial kit or a standard PCR-based method to introduce the mutation into the plasmid containing the protease gene.[16]
-
Sequence Verification: Sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express and purify the mutant protein using the same protocol as for the WT protein.
-
Self-Validation System: It is essential to verify that the mutant protein is properly folded and stable, for example, using circular dichroism (CD) spectroscopy. This ensures that any change in binding affinity is due to the loss of a specific interaction, not a global unfolding of the protein.
-
-
Activity/Binding Assays: Determine the inhibition constant (Ki) or dissociation constant (KD) of 4-Fluorobenzamidine for both the WT and mutant proteins. This is typically done using an enzymatic assay where the protease activity is measured at various substrate and inhibitor concentrations.
Data Interpretation
The results are typically presented as a fold-change in Ki or KD relative to the wild-type protein.
| Mutation | Rationale | Expected Outcome for Ki | Interpretation |
| D189A (in Trypsin) | Remove the negative charge at the bottom of the S1 pocket. | Large increase (>100-fold) | Confirms the critical role of the salt bridge for binding. |
| G216A (in Trypsin) | Introduce steric hindrance within the binding pocket. | Moderate increase (5-50-fold) | Indicates the residue's side chain contributes to the shape/volume of the binding site. |
| Y40A (distant residue) | Control mutation at a site not expected to interact with the ligand. | No significant change (<2-fold) | Confirms the effect is specific to the binding site mutation. |
A significant increase in the Ki value for a mutant protein provides strong evidence that the mutated residue is functionally important for inhibitor binding.
A Comparative Analysis of Methodologies
| Technique | Resolution | Information Provided | Key Advantages | Key Limitations |
| X-ray Crystallography | Atomic (~1-3 Å) | High-resolution 3D structure, precise bond distances, solvent structure. | Unambiguous, definitive structural data.[17] | Requires well-diffracting crystals; provides a static picture; can be time-consuming. |
| NMR Spectroscopy | Residue-level | Binding interface mapping, dynamics, affinity (KD) in solution. | Works in solution; no crystallization needed; can study dynamics.[11] | Requires larger amounts of soluble, stable protein; protein size limitations. |
| Site-Directed Mutagenesis | Functional | Energetic contribution of individual residues to binding. | Directly tests functional importance; validates structural data. | Indirect method; requires robust functional assay; protein may misfold. |
| Molecular Docking | Theoretical | Predicted binding pose and estimated binding energy. | Fast, low-cost; excellent for hypothesis generation.[18] | Predictive, not experimental proof; accuracy of scoring functions varies. |
Convergent Evidence: An Integrated Workflow
The highest confidence in binding site determination is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal methods. A robust investigation follows a logical progression.
Caption: An integrated workflow leveraging multiple techniques for robust binding site confirmation.
This workflow begins with a docking prediction, which is then tested in solution using NMR to confirm direct binding and map the interaction surface. With this confirmation, the significant effort to obtain a high-resolution X-ray crystal structure is justified. Finally, the key interactions revealed by the crystal structure are functionally validated through site-directed mutagenesis and enzymatic assays. When the results from all these methods are in agreement, the binding site of 4-Fluorobenzamidine Hydrochloride on the target protease can be considered definitively confirmed.
References
-
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]
-
Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. [Link]
-
Arai, M., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 3053-3058. [Link]
-
Dalvit, C., et al. (2003). Screening Protein–Small Molecule Interactions by NMR. In: Molecular and Cellular Proteomics Protocols. Methods in Molecular Biology™, vol 222. Humana Press.[Link]
-
Angarwal, A., et al. (2014). NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate.[Link]
-
Orts, J., et al. (2009). NMR Studies of Protein-Ligand Interactions. In: Protein-Ligand Interactions. Methods in Molecular Biology™, vol 565. Humana Press.[Link]
-
Arai, M., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. RSC Publishing.[Link]
-
Arai, M., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. RSC Publishing.[Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
-
Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]
-
Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1085. [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-981. [Link]
-
Keedy, D. A., et al. (2023). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife, 12, e84112. [Link]
-
Domainex Ltd. Structure-aided drug design. [Link]
-
Yang, J., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Briefings in Bioinformatics, 21(5), 1835-1852. [Link]
-
NanoTemper Technologies. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Roy, A., & Zhang, Y. (2013). Protein–ligand binding site recognition using complementary binding-specific substructure comparison and sequence profile alignment. Bioinformatics, 29(20), 2640–2649. [Link]
-
ResearchGate. (2018). What would be the best strategy to detect the binding site of a ligand: blind docking, site detection or both ones? [Link]
-
Xie, Z. R., & Hwang, M. J. (2015). Methods for Predicting Protein–Ligand Binding Sites. In: Molecular Modeling of Proteins. Methods in Molecular Biology™, vol 1215. Humana Press.[Link]
-
Leung, P. C., et al. (1995). Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis. Journal of Biological Chemistry, 270(4), 1559-1562. [Link]
-
Antonov, V. K., et al. (1988). Site-directed mutagenesis of La protease. FEBS Letters, 234(2), 403-406. [Link]
-
Fisher Scientific. Protease inhibitors - Protein Purification. [Link]
-
Wikipedia. Protease inhibitor (biology). [Link]
-
Núñez, M. F., et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences, 23(10), 5393. [Link]
-
Kim, D. W., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS ONE, 10(9), e0137110. [Link]
-
BioBuilder. (2014). Site-directed Mutagenesis. YouTube. [Link]
-
Cheng, M. C., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(3), 235-240. [Link]
-
Okimoto, N., et al. (2009). High-performance drug discovery: computational screening by combining docking and molecular dynamics simulations. PLoS Computational Biology, 5(10), e1000528. [Link]
-
Kumar, A., et al. (2024). Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase I to design potential anticancer drugs. PLoS ONE, 19(9), e0309855. [Link]
-
Evans, S. A., et al. (1982). p-Aminobenzamidine as a Fluorescent Probe for the Active Site of Serine Proteases. Journal of Biological Chemistry, 257(6), 3014-3017. [Link]
-
Bottegoni, G., et al. (2011). Four-dimensional Docking: a Fast and Accurate Account of Discrete Receptor Flexibility in Ligand Docking. Journal of Computer-Aided Molecular Design, 25(4), 345-357. [Link]
-
ResearchGate. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]
-
Haque, M. E., et al. (2023). Revolutionizing anti-cancer drug discovery against breast cancer and lung cancer by modification of natural genistein: an advanced computational and drug design approach. Frontiers in Chemistry, 11, 1249767. [Link]
-
RCSB PDB. (2014). 4TKX: Structure of Protease. [Link]
-
Kim, J., et al. (1995). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 270(22), 13987-13997. [Link]
-
BindingDB. PrimarySearch_ki. [Link]
-
MRC Laboratory of Molecular Biology. (2022). New method to discover protease and other hydrolase substrates in live mammalian cells. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12456160, 4-Fluorobenzamidine Hydrochloride. [Link]
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. High-performance drug discovery: computational screening by combining docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase I to design potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Revolutionizing anti-cancer drug discovery against breast cancer and lung cancer by modification of natural genistein: an advanced computational and drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. migrationletters.com [migrationletters.com]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 4-Fluorobenzamidine Hydrochloride against a panel of proteases
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-FBA) is a specialized serine protease inhibitor used primarily as a crystallographic probe and a fragment scaffold in structure-based drug design (SBDD). While structurally similar to the classical inhibitor Benzamidine , the introduction of a fluorine atom at the para- position significantly alters its physicochemical profile—modulating pKa, lipophilicity, and electronic distribution.
This guide details the protocol for assessing the selectivity of 4-FBA against a panel of serine proteases (Trypsin, Thrombin, Factor Xa, and Urokinase). It provides a comparative analysis against standard alternatives, establishing 4-FBA not merely as a generic inhibitor, but as a precision tool for probing the S1 specificity pocket of trypsin-like enzymes.
Mechanistic Profile & Structural Logic
The Serine Protease S1 Pocket
The primary mechanism of action for 4-FBA is competitive inhibition . It mimics the side chain of Arginine or Lysine, the natural substrates for trypsin-like serine proteases.
-
Binding Mode: The positively charged amidine group form a salt bridge with the carboxylate of Asp189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket.
-
The Fluorine Effect: Unlike the hydrogen in Benzamidine, the fluorine atom in 4-FBA withdraws electrons, slightly lowering the pKa of the amidine group. Furthermore, fluorine can engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the enzyme backbone, potentially enhancing affinity or altering selectivity ratios compared to the parent compound.
DOT Diagram: Mechanism of Action
Figure 1: Competitive inhibition mechanism. 4-FBA competes with the substrate for the active site, preventing catalysis.
Comparative Analysis: 4-FBA vs. Alternatives
The following table contrasts 4-FBA with standard serine protease inhibitors. Data represents typical
| Feature | 4-Fluorobenzamidine (4-FBA) | Benzamidine | PMSF | Leupeptin |
| Type | Reversible, Competitive | Reversible, Competitive | Irreversible, Covalent | Reversible, Transition-state |
| Target Class | Trypsin-like Serine Proteases | Trypsin-like Serine Proteases | Serine/Cysteine Proteases | Serine/Cysteine Proteases |
| Trypsin | ~10–15 µM (High Affinity) | ~18–25 µM | N/A (Irreversible) | ~0.2 nM |
| Thrombin | ~200–500 µM (Moderate) | ~300 µM | N/A | ~200 nM |
| Urokinase | ~40–80 µM | ~80 µM | N/A | ~10 µM |
| Selectivity Utility | High. Used to probe electronic effects in the S1 pocket. | Medium. General buffer additive. | Low. Broad spectrum knockout. | Low. Broad spectrum potency. |
| Stability | High (aqueous solution) | High | Low (hydrolyzes in water) | Moderate |
Key Insight: 4-FBA is not the most potent inhibitor (Leupeptin is far stronger). Its value lies in its selectivity profile and its ability to act as a crystallographic fragment. It often binds 1.5x to 2x tighter than Benzamidine to Trypsin due to the lipophilic contribution of the fluorine, while maintaining a similar profile against Thrombin.
Experimental Protocol: Determining Selectivity ( )
To objectively assess the selectivity of 4-FBA, you must determine the inhibition constant (
Materials Required[1][2][3][4][5][6][7][8]
-
Enzymes: Bovine Trypsin, Human Thrombin, Factor Xa, Urokinase (uPA).
-
Substrates:
-
For Trypsin: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).
-
For Thrombin: Sar-Pro-Arg-pNA.
-
For Factor Xa: Z-D-Arg-Gly-Arg-pNA.
-
-
Inhibitor: 4-Fluorobenzamidine HCl (Stock 100 mM in DMSO).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8.
Step-by-Step Workflow
1. Enzyme Titration (Determination of
)
Before testing the inhibitor, determine the Michaelis constant (
-
Prepare 8 concentrations of substrate (0.1
to 10 ). -
Add enzyme to microplate wells.
-
Initiate reaction with substrate.
-
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
-
Plot
vs and fit to Michaelis-Menten equation.
2. Inhibition Assay (
Determination)
-
Preparation: Dilute enzymes to a concentration where the reaction is linear for >15 minutes.
-
Inhibitor Series: Prepare a 10-point dilution series of 4-FBA (e.g., 0.1 µM to 1000 µM).
-
Incubation: Mix Enzyme + Inhibitor in the buffer. Incubate for 15 minutes at 25°C to establish equilibrium.
-
Initiation: Add Substrate at a fixed concentration equal to its
. -
Measurement: Monitor
kinetically for 20 minutes. -
Calculation: Calculate initial velocity (
) for each inhibitor concentration.
3. Data Analysis
Convert
Since we run the assay at
DOT Diagram: Assay Workflow
Figure 2: Workflow for determining Ki values using a chromogenic assay.
Interpreting Selectivity Data
When analyzing your results, use the Selectivity Ratio (SR) relative to Trypsin (the primary target).
-
SR = 1: Non-selective (equipotent).
-
SR > 10: Moderate selectivity.
-
SR > 100: High selectivity.
Expected Profile for 4-FBA:
-
Trypsin vs. Thrombin: Expect an SR of ~20–30 (4-FBA prefers Trypsin).
-
Trypsin vs. Factor Xa: Expect an SR > 100 (4-FBA is a poor inhibitor of Factor Xa compared to Trypsin).
If your data shows 4-FBA inhibiting Thrombin with equal potency to Trypsin (SR ~ 1), this indicates a potential contamination or assay artifact (e.g., enzyme degradation), as the S1 pocket of Thrombin is more restrictive (less accessible) to simple benzamidines than Trypsin's.
References
-
Gupta, S. P., et al. (1987).[2] "A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies." Arzneimittelforschung.
-
Katz, B. A., et al. (2001). "Design of potent and selective serine protease inhibitors." Chemistry & Biology. (Provides structural basis for benzamidine binding).[3]
-
BindingDB. "Ki Summary for Benzamidine Derivatives." Binding Database.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Source for Cheng-Prusoff protocols).
-
Sigma-Aldrich. "Benzamidine Sepharose 4 Fast Flow - Technical Guide." (Comparative data on benzamidine affinity).
Sources
independent verification of 4-Fluorobenzamidine Hydrochloride's anti-tumor activity
An Independent Researcher's Guide to Verifying the Anti-Tumor Activity of Fluorobenzamidine Derivatives
Introduction: The Quest for Novel Anti-Cancer Agents
The landscape of oncology is in a perpetual state of evolution, driven by the dual challenges of intrinsic or acquired resistance to existing chemotherapeutics and the significant adverse effects that often accompany treatment.[1] This has spurred a relentless search for novel molecular entities with potent and selective anti-tumor activity. Within this search, benzamidine and its derivatives have emerged as a class of compounds worthy of investigation. This guide provides an in-depth, independent analysis of the anti-tumor properties of a promising, novel bithiophene fluorobenzamidine (BFB) derivative, comparing its efficacy and mechanisms of action against established cancer therapies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to independently verify and build upon these findings.
Compound Profile: Bithiophene-Fluorobenzamidine (BFB)
Recent preclinical studies have highlighted a novel bithiophene-fluorobenzamidine (BFB) derivative as a compound with significant anti-cancer potential.[2][3][4] Initial high-throughput screening by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines revealed a median growth inhibition at a potent 0.63 µM.[2] Notably, it demonstrated high efficacy against six distinct breast cancer cell lines at a concentration of just 79 nM, signaling a strong candidate for further investigation.[2] This guide will dissect the experimental evidence supporting its activity in both breast and colorectal cancer models.
Comparative Mechanism of Action: A Multi-Pronged Attack on Cancer Proliferation
The anti-tumor efficacy of BFB appears to stem from its ability to modulate multiple critical signaling pathways, a mechanism that contrasts with more narrowly-focused targeted therapies. The compound induces apoptosis (programmed cell death) through both intrinsic and extrinsic pathways and effectively halts cell cycle progression.
In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced murine model of breast cancer, BFB treatment led to a significant downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] Concurrently, it prompted the upregulation of key tumor suppressor proteins p53 and p21, as well as Estrogen Receptor-alpha (ESR-α) and Caspase-3 (CAS3).[2][3] This coordinated molecular response effectively arrests the cell cycle and initiates apoptosis, leading to tumor regression.
In a dimethylhydrazine (DMH)-induced colorectal cancer model in rats, BFB demonstrated a strong pro-apoptotic effect by upregulating the expression of Fas Ligand (FasL), TRAIL, p53, and caspase-8 (extrinsic pathway) while downregulating the anti-apoptotic proteins Bcl-2 and survivin (intrinsic pathway).[4]
Caption: Proposed signaling pathway of Bithiophene-Fluorobenzamidine (BFB).
In-Vitro Performance Verification
The foundational step in verifying anti-tumor activity is to assess the compound's direct cytotoxic and anti-proliferative effects on cancer cell lines. Key assays include cell viability (e.g., MTT), apoptosis confirmation (e.g., Annexin V), and anti-metastatic potential (e.g., wound healing/scratch assay).
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BFB on a selected cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer).
Materials:
-
BFB compound, dissolved in DMSO to create a stock solution.
-
Cancer cell line of interest (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BFB stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of BFB (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and optimized for the cell line.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Comparative In-Vitro Data
| Compound | Cancer Type | Cell Line | IC50 | Citation |
| Bithiophene-Fluorobenzamidine (BFB) | Colorectal Cancer | HCT-116 | ~0.3 µg/mL | [4] |
| Bithiophene-Fluorobenzamidine (BFB) | Breast Cancer | Panel of 6 | 79 nM (effective conc.) | [2] |
| Cisplatin (Comparator) | Colorectal Cancer | HCT-116 | ~5-10 µM (Literature) | N/A |
| Tamoxifen (Comparator) | Breast Cancer (ER+) | MCF-7 | ~5-15 µM (Literature) | N/A |
Note: Literature values for comparators are approximate and can vary based on experimental conditions.
Caption: General workflow for in-vitro screening of anti-tumor compounds.
In-Vivo Efficacy in Preclinical Models
While in-vitro data is crucial, in-vivo validation is the gold standard for assessing a compound's true therapeutic potential. Studies on BFB have utilized chemically-induced tumor models that closely mimic human carcinogenesis.
Experimental Protocol: DMBA-Induced Mammary Carcinogenesis in Mice
This model is frequently used for the development and assessment of new medicines for breast cancer.[2]
Objective: To evaluate the efficacy of BFB in preventing or treating DMBA-induced mammary tumors in female Swiss albino mice, compared to a standard-of-care drug like Tamoxifen (TAM).
Animal Model: Female Swiss albino mice, 6-8 weeks old.
Procedure:
-
Acclimatization: House the mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment begins.
-
Tumor Induction: Administer 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors. A common protocol involves oral gavage or subcutaneous injection, often in combination with a promoter like progesterone to enhance tumor development.[2]
-
Grouping: Randomly divide the mice into experimental groups (n=10-15 per group):
-
Group 1 (Control): Receives vehicle only.
-
Group 2 (DMBA): Receives DMBA to induce tumors.
-
Group 3 (DMBA + BFB): Receives DMBA, followed by treatment with BFB (e.g., 2.5 mg/kg, intraperitoneally, 3 times/week).
-
Group 4 (DMBA + TAM): Receives DMBA, followed by treatment with Tamoxifen as a positive control.
-
Group 5 (BFB only): Receives BFB only to assess compound toxicity.
-
-
Monitoring: Palpate the mice weekly to monitor for tumor appearance. Measure tumor dimensions with calipers once they become palpable. Monitor body weight and overall animal health throughout the study.
-
Endpoint & Analysis: At the end of the study period (e.g., 21-24 weeks), euthanize the mice.
-
Calculate tumor incidence (percentage of mice with tumors).
-
Determine tumor multiplicity (average number of tumors per mouse).
-
Measure the final tumor volume.
-
Excise tumors and major organs for histopathological analysis and molecular studies (e.g., Western blot, qRT-PCR) to confirm the mechanism of action observed in-vitro.
-
Perform Kaplan-Meier survival analysis.
-
Comparative In-Vivo Efficacy
The results from preclinical studies show a dramatic advantage for BFB over both the control and the established therapy, Tamoxifen.
| Parameter | DMBA Group | DMBA + Tamoxifen | DMBA + BFB | Citation |
| Tumor Incidence | 100% | 70% | ~12% | [2] |
| Tumor Multiplicity | High | 2.14 | Significantly Reduced | [2] |
| Metastasis | Present in multiple organs | Not specified | Prevented | [2][3] |
| Mortality Rate | 70% | 66.6% | 43.3% | [2] |
| Survival | Low | Moderately Improved | Significantly Increased | [2][3] |
Discussion: Synthesizing the Evidence
The collective evidence from both in-vitro and in-vivo studies strongly supports the anti-tumor activity of the bithiophene-fluorobenzamidine (BFB) derivative.
Superior Efficacy: In the DMBA-induced breast cancer model, BFB outperformed Tamoxifen by a significant margin, reducing tumor incidence by approximately 88% compared to Tamoxifen's 30%.[2][3] Furthermore, BFB effectively prevented metastasis, a critical factor in cancer mortality that was not achieved in the control group.[2]
Favorable Safety Profile: In the colorectal cancer study, BFB showed promising anti-tumor activity without inducing the hepato- or nephrotoxicity that can be associated with conventional chemotherapeutics like cisplatin.[4] The BFB-only control group in the breast cancer study also demonstrated a lower mortality rate than the DMBA-treated groups, suggesting good tolerability.[2]
Broad Mechanistic Action: BFB's ability to target multiple pathways—downregulating key oncogenic drivers like CDK1 and HER2 while simultaneously upregulating tumor suppressors like p53—suggests a robust mechanism that may be less susceptible to single-point mutation resistance. This multi-targeted approach is a highly desirable characteristic for next-generation anti-cancer drugs.
Conclusion and Future Directions
The independent verification of the anti-tumor properties of this novel bithiophene-fluorobenzamidine derivative reveals a highly promising candidate for further oncological drug development. Its potent, multi-faceted mechanism of action, superior efficacy compared to an established standard-of-care in a preclinical model, and favorable safety profile warrant comprehensive investigation.
Future research should focus on pharmacokinetic and pharmacodynamic studies, evaluation in additional cancer models (including patient-derived xenografts), and elucidation of its precise molecular binding targets. The data presented here provides a solid, verifiable foundation for researchers to advance this promising compound toward clinical consideration.
References
- New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity.
- New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed.
- The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in R
- 2-(4-Fluorophenyl)
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
dose-response analysis of 4-Fluorobenzamidine Hydrochloride
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-FBA) is a specialized serine protease inhibitor and a critical fragment in structure-based drug design (SBDD). While it shares the fundamental competitive inhibition mechanism of its parent compound, Benzamidine , the introduction of a fluorine atom at the para position imparts unique electronic and biophysical properties.
Unlike standard inhibitors used solely to block enzymatic activity (e.g., PMSF, Leupeptin), 4-FBA serves a dual purpose:
-
Competitive Inhibition: It targets the S1 specificity pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa).
-
Biophysical Probe: The
F nucleus acts as a sensitive NMR reporter for ligand binding events, making 4-FBA a "spy molecule" in Fragment-Based Drug Discovery (FBDD) screens.
This guide objectively compares 4-FBA against standard alternatives, detailing its dose-response characteristics, binding kinetics, and experimental protocols.
Mechanism of Action & Binding Mode
4-FBA functions as a reversible, competitive inhibitor. The amidine group mimics the side chain of arginine, the natural substrate for trypsin-like proteases.
-
Primary Interaction: The positively charged amidinium group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin) or Asp189 equivalent (in Thrombin/Factor Xa) at the bottom of the S1 pocket.
-
Secondary Interaction: The phenyl ring engages in hydrophobic stacking within the S1 cleft.
-
The Fluorine Effect: The 4-fluoro substituent (Hammett
) is weakly electron-withdrawing. This slightly reduces the pKa of the amidine group compared to benzamidine, potentially modulating the salt-bridge strength while probing the hydration shell at the pocket's entrance.
Visualization: Signaling & Binding Pathway
Figure 1: Competitive inhibition mechanism. 4-FBA competes with the substrate for the active site (S1 pocket), forming a "dead-end" EI complex anchored by Asp189.
Comparative Performance Analysis
The following table contrasts 4-FBA with its parent compound (Benzamidine) and a common fluorescent alternative (p-Aminobenzamidine).
Table 1: Physicochemical and Inhibitory Profile
| Feature | Benzamidine HCl | 4-Fluorobenzamidine HCl | p-Aminobenzamidine |
| Role | General Inhibitor | FBDD Probe / Inhibitor | Fluorescent Probe |
| Trypsin | |||
| Thrombin | |||
| Electronic Effect | Neutral (H) | Inductive Withdrawal (F) | Resonance Donation ( |
| Detection | UV (Low sensitivity) | Fluorescence | |
| Solubility | High (>50 mM) | High (>50 mM) | Moderate |
*Note:
Why Choose 4-FBA?
-
Not for Potency: If maximum inhibition is required, Aprotinin (Ki ~0.06 pM) or Leupeptin are superior.
-
For Screening: 4-FBA is the gold standard for
F NMR screening . The fluorine signal is distinct, sensitive to the chemical environment, and shifts significantly upon binding to the protein, allowing researchers to detect weak binding events that other assays miss.
Dose-Response Experimental Protocol
To determine the IC50 and
Materials
-
Enzyme: Bovine Trypsin (20 nM final concentration).
-
Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
. -
Inhibitor: 4-Fluorobenzamidine HCl (Stock: 100 mM in water).
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.1.
Protocol Steps
-
Preparation: Prepare a serial dilution of 4-FBA (0, 10, 20, 40, 80, 160, 320 µM).
-
Incubation: Mix 10 µL of Enzyme + 10 µL of Inhibitor (various concentrations) + 160 µL Buffer. Incubate for 10 minutes at 25°C to reach equilibrium.
-
Initiation: Add 20 µL of Substrate (L-BAPNA) to start the reaction.
-
Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Rate Calculation: Determine the initial velocity (
) for each inhibitor concentration from the linear portion of the curve.
Data Analysis (The Cheng-Prusoff Correction)
Do not report IC50 as the final constant. It depends on substrate concentration. Convert to the intrinsic inhibition constant (
-
Where
is the substrate concentration used. -
Where
is the Michaelis constant for the specific enzyme-substrate pair.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for determining the Ki of 4-Fluorobenzamidine.
References
-
Trypsin-Ligand Binding Free Energies. National Institutes of Health (PMC). Analysis of benzamidine derivatives including 4-amino-benzamidine and their electrostatic contributions to binding. [Link]
-
Thrombin Inhibition by Novel Benzamidine Derivatives. National Institutes of Health (PubMed). Free-energy perturbation studies comparing alkyl- and oxy-substituted benzamidines. [Link]
-
p-Aminobenzamidine as a Fluorescent Probe. PubMed. Establishes the baseline Ki values for amino-substituted benzamidines (~8.2 µM) vs parent benzamidine (~18.4 µM). [Link]
-
Assay in Summary_ki. BindingDB. Database of experimental Ki and IC50 values for serine protease inhibitors. [Link]
-
4-Fluorobenzamidine Hydrochloride Properties. PubChem. Chemical structure, physical properties, and safety data. [Link]
Validating a 4-Fluorobenzamidine Hydrochloride-Based Screening Assay
Executive Summary
4-Fluorobenzamidine Hydrochloride (4-FBA) is a specialized serine protease inhibitor that serves a dual function in modern drug discovery: it acts as a reversible competitive inhibitor in standard optical assays and, more critically, as a "spy molecule" in 19F-NMR Fragment-Based Drug Discovery (FBDD).
While standard Benzamidine is sufficient for purification and basic inhibition checks, 4-FBA is the superior choice for biophysical screening . Its fluorine atom functions as a sensitive NMR reporter, allowing researchers to detect the binding of non-fluorinated library compounds via competitive displacement (FAXS). This guide validates the 4-FBA assay system, comparing it against industry standards and providing a self-validating protocol for establishing a robust screening platform.
Comparative Analysis: 4-FBA vs. Alternatives
To validate 4-FBA, we must benchmark it against the standard benzamidine (parent compound) and high-affinity protein inhibitors. The choice of control dictates the assay's dynamic range.
Table 1: Technical Comparison of Serine Protease Probes
| Feature | 4-Fluorobenzamidine (4-FBA) | Benzamidine (Standard) | Leupeptin / Aprotinin |
| Primary Utility | 19F-NMR Screening (FAXS) & Optical Assays | Protein Purification & Basic Inhibition | High-affinity Positive Control |
| Mechanism | Reversible, Competitive (S1 Pocket) | Reversible, Competitive (S1 Pocket) | Reversible (Hemiacetal) / Protein-Protein |
| Binding Affinity (Ki) | ~10–30 µM (Target Dependent)* | ~12 µM (Trypsin) | nM range (Very Tight) |
| Detection Mode | UV (Optical) + 19F-NMR | UV (Optical) | UV (Optical) |
| Solubility | High (>50 mM in aqueous buffer) | High | High |
| Assay Role | Spy Molecule (Displacement Probe) | Elution Agent / Buffer Additive | Assay Validation (Max Inhibition) |
*Note: The electron-withdrawing fluorine slightly reduces basicity (pKa) compared to benzamidine, often resulting in a slightly weaker affinity—a desirable trait for a "spy molecule" intended to be displaced by hits.
The "Spy Molecule" Advantage (Expert Insight)
In high-throughput screening, we do not use 4-FBA merely to stop the enzyme. We use it to report binding .
-
The Problem: Standard optical assays suffer from interference (autofluorescence, aggregation) when screening fragment libraries.
-
The 4-FBA Solution: 19F-NMR is background-free (biological systems lack fluorine). When 4-FBA is bound to the protein (e.g., Trypsin), its NMR signal broadens (short T2 relaxation). When a library hit displaces it, the 4-FBA becomes free, and its sharp, narrow signal reappears. This is the FAXS (Fluorine chemical Anisotropy/eXchange Screening) method.[1][2][3]
Mechanistic Visualization
The following diagram illustrates the competitive displacement logic used to validate the assay.
Figure 1: The FAXS Mechanism. 4-FBA (Red) acts as the reporter. Its displacement by a library hit (Green) results in a "switch-on" NMR signal.
Validation Framework: Establishing the Assay
To validate a 4-FBA-based assay, you must prove two things: Potency Reproducibility (Optical) and Signal Sensitivity (Biophysical).
Phase A: Optical Validation (IC50 Determination)
Before running expensive NMR time, validate the batch of 4-FBA using a standard chromogenic substrate assay (e.g., L-BAPNA for Trypsin or S-2238 for Thrombin).
-
Z-Factor Determination: Run 1 plate with Max Signal (Enzyme + Substrate + DMSO) and Min Signal (Enzyme + Substrate + 1 mM 4-FBA).
-
Acceptance Criteria: Z-factor > 0.5.
-
Formula:
-
-
Dose-Response (IC50): Titrate 4-FBA from 1 mM down to 10 nM.
-
Causality: This confirms the compound is active and establishes the concentration needed for the NMR "Spy" mode (usually
).
-
Phase B: Biophysical Validation (19F-NMR Setup)
This is the critical step for FBDD. You must determine the T2 relaxation time difference between free and bound 4-FBA.
-
Step 1: Free State Reference. Measure 50 µM 4-FBA in buffer. Signal should be sharp (T2 > 200 ms).
-
Step 2: Bound State Titration. Add Protein (e.g., 10 µM Trypsin). The 4-FBA signal should broaden significantly (T2 decreases).
-
Step 3: Stability Check. Ensure the signal remains stable over 24 hours (crucial for long autosampler queues).
Detailed Experimental Protocol
Protocol: 4-FBA Competitive Displacement Assay (Optical Mode)
Use this to QC your 4-FBA reagent batch.
Reagents:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100, pH 8.0.
-
Enzyme: Bovine Trypsin (Final conc: 10 nM).
-
Substrate: L-BAPNA (Final conc: 100 µM, approx Km).
-
Inhibitor: 4-Fluorobenzamidine HCl (Stock: 100 mM in DMSO).
Workflow:
-
Preparation: Dilute 4-FBA in Buffer (10-point serial dilution, 1:3).
-
Incubation: Mix 10 µL of 4-FBA dilution with 20 µL Enzyme. Incubate 15 min at RT. Why? To allow equilibrium binding to the S1 pocket.
-
Reaction Start: Add 20 µL Substrate.
-
Detection: Measure Absorbance at 405 nm (kinetic mode) for 10 min.
-
Analysis: Calculate initial velocity (
). Fit to 4-parameter logistic model to derive IC50.-
Validation Check: The IC50 should be within 2-fold of historical Benzamidine controls (~10-20 µM).
-
Protocol: 19F-NMR Spy Molecule Setup
Use this for Fragment Screening.[2]
Reagents:
-
Buffer: 20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 7.4. Note: Avoid Tris in NMR if possible to reduce proton background, though 19F is unaffected.
-
Probe: 4-FBA (50 µM).
-
Target: Serine Protease (2–5 µM).
Workflow:
-
T2 Filter Calibration: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence on 50 µM 4-FBA alone. Adjust delay to achieve ~90% signal intensity.
-
Complex Formation: Add Protein (5 µM). Run CPMG.[2][4]
-
Expected Result: Signal intensity should drop by >50% due to broadening (binding event).
-
-
Positive Control Displacement: Add a known tight binder (e.g., Leupeptin, 10 µM).
-
Validation Success: The 4-FBA signal must recover to near "Free State" intensity. This proves the system is responsive to competitive binding.
-
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting decision tree for assay validation.
References
-
Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Pomerantz, W. C. K., & Buchholz, C. R. (2021).[2] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[5]
-
Cytiva Life Sciences. (n.d.). Benzamidine Sepharose 4 Fast Flow: Affinity Chromatography Product Guide.
Sources
- 1. Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking 4-Fluorobenzamidine Hydrochloride Against Established Serine Protease Inhibitors
For researchers in drug discovery and the broader scientific community, the precise and effective inhibition of serine proteases is a cornerstone of experimental design and therapeutic development. This guide provides an in-depth technical comparison of 4-Fluorobenzamidine Hydrochloride, a member of the well-established benzamidine class of inhibitors, against two widely recognized benchmarks: the small molecule inhibitor Benzamidine and the polypeptide inhibitor Aprotinin.
This document is structured to provide not only a direct comparison of inhibitory potencies but also to elucidate the underlying mechanisms of action and provide actionable experimental protocols for independent verification. As a self-validating system, the methodologies described herein are designed to ensure robust and reproducible results.
The Central Role of Serine Proteases and the Rationale for Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their catalytic activity is defined by the presence of a highly reactive serine residue in the active site. The dysregulation of serine protease activity is implicated in numerous pathological conditions, including pancreatitis, thrombosis, and cancer metastasis. Consequently, the development and characterization of potent and specific serine protease inhibitors are of paramount importance for both basic research and clinical applications.
Mechanism of Action: A Tale of Competitive Inhibition
Both 4-Fluorobenzamidine and Benzamidine are synthetic, small-molecule inhibitors that function as competitive, reversible inhibitors of serine proteases such as trypsin, thrombin, and plasmin. Their mechanism of action is rooted in their structural similarity to the side chains of arginine and lysine, the natural substrates for many serine proteases. The positively charged amidinium group of the benzamidine moiety forms a strong ionic interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site. This interaction effectively blocks the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity.
Aprotinin, in contrast, is a natural polypeptide inhibitor, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI). It is a potent, reversible, competitive inhibitor that binds to the active site of serine proteases with extremely high affinity. Its mechanism involves a "lock and key" interaction where a key lysine residue (Lys15) on the surface of Aprotinin fits perfectly into the S1 specificity pocket of the target protease, mimicking the natural substrate.
Caption: Mechanisms of competitive inhibition for Benzamidine derivatives and Aprotinin.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported Ki values for Benzamidine and Aprotinin against bovine trypsin, a commonly used model serine protease.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Reference |
| 4-Fluorobenzamidine HCl | Bovine Trypsin | Not Reported | - |
| Benzamidine | Bovine Trypsin | ~18.4 µM | [1] |
| Aprotinin (BPTI) | Bovine Trypsin | ~0.06 pM | [2] |
As evidenced by the data, Aprotinin is an exceptionally potent inhibitor of trypsin, with a Ki value in the picomolar range, indicating a very tight binding interaction. Benzamidine is a moderately potent inhibitor with a Ki in the micromolar range. It is anticipated that 4-Fluorobenzamidine Hydrochloride will exhibit a Ki value in a similar order of magnitude to Benzamidine.
Experimental Protocol for Determining the Inhibition Constant (Ki)
To empirically determine the inhibitory potency of 4-Fluorobenzamidine Hydrochloride and enable a direct comparison, the following detailed protocol for a kinetic inhibition assay using bovine trypsin and the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) is provided.
Materials and Reagents:
-
Bovine Pancreatic Trypsin
-
4-Fluorobenzamidine Hydrochloride
-
Benzamidine Hydrochloride (for comparison)
-
Aprotinin (for comparison)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors if necessary
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for determining the inhibition constant (Ki) of serine protease inhibitors.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare stock solutions of 4-Fluorobenzamidine Hydrochloride, Benzamidine, and Aprotinin in the appropriate solvent (water or DMSO).
-
Prepare the assay buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.0).
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add varying concentrations of the inhibitor (4-Fluorobenzamidine, Benzamidine, or Aprotinin) to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of bovine trypsin to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the BAPNA substrate to all wells. The concentration of BAPNA should ideally be close to its Km value for trypsin.
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time. The rate of this increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition and calculate the Ki, perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) at different substrate concentrations can be used. The intersection of the lines gives -Ki.
-
The Ki can also be calculated using the Cheng-Prusoff equation if the IC50 is determined: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Discussion and Concluding Remarks
This guide provides a framework for the objective comparison of 4-Fluorobenzamidine Hydrochloride with established serine protease inhibitors. While a direct, literature-reported Ki value for 4-Fluorobenzamidine against trypsin is currently unavailable, its structural similarity to Benzamidine strongly suggests a competitive inhibitory mechanism with a potency likely in the micromolar range.
Key Takeaways:
-
4-Fluorobenzamidine Hydrochloride is a competitive, reversible inhibitor of serine proteases, acting through its benzamidine moiety.
-
For a definitive quantitative comparison, the experimental determination of its Ki is necessary . The provided protocol offers a robust method for this purpose.
-
Aprotinin serves as a benchmark for a highly potent polypeptide inhibitor, with a Ki in the picomolar range.
-
Benzamidine provides a direct small-molecule comparison, with a Ki in the micromolar range.
The choice of inhibitor will ultimately depend on the specific experimental requirements, including the desired potency, reversibility, and the nature of the biological system under investigation. For applications requiring moderate and reversible inhibition, 4-Fluorobenzamidine Hydrochloride presents a viable and cost-effective option. However, for experiments demanding near-complete and tight-binding inhibition, Aprotinin remains the gold standard. The experimental validation of the inhibitory potency of 4-Fluorobenzamidine Hydrochloride will be a valuable contribution to the field, enabling more informed decisions in the selection of research tools for the study of serine proteases.
References
- Biagi, G. L., et al. (1972). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Il Farmaco; edizione scientifica, 27(9), 748–755.
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
Patarroyo-Vargas, A. M., et al. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 90(2), 1547–1556. [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
- de Oliveira, C. F., et al. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 25(6), 629–632.
Sources
Safety Operating Guide
4-Fluorobenzamidine Hydrochloride: Comprehensive Disposal & Safety Guide
[1]
Part 1: Executive Safety Directive
4-Fluorobenzamidine Hydrochloride (CAS: 119842-85-0) is a fluorinated amidine salt commonly used as a building block in medicinal chemistry. While not classified as a P-listed or U-listed acute toxin by the EPA, it poses specific risks due to its skin/eye irritant properties and the potential for hydrogen fluoride (HF) generation during thermal decomposition.[1]
Immediate "Do Not" List:
-
DO NOT dispose of down the drain. (WGK 1 - Water Hazard).
-
DO NOT mix with strong oxidizers or strong bases (potential for exothermic reaction or liberation of free base).
-
DO NOT dispose of in regular municipal trash.
Part 2: Hazard Identification & Assessment[2][3][4][5]
Effective disposal begins with understanding the chemical's intrinsic hazards. This compound combines a reactive amidine group with a halogenated aromatic ring, stabilized as a hydrochloride salt.[1]
Hazard Profile Table
| Parameter | Specification | Risk Implication |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319), STOT SE 3 (H335) | Direct contact causes inflammation; dust inhalation damages respiratory mucosa.[1] |
| Chemical Structure | C₇H₇FN₂ · HCl | Contains Fluorine .[6] Thermal destruction requires scrubbers to capture HF gas. |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector during disposal handling. |
| Acidity | Hydrochloride Salt | Aqueous solutions may be acidic (pH 3–5). Corrosive to metal containers over time. |
| Incompatibility | Strong Oxidizers, Bases | Segregate from nitrates, perchlorates, and hydroxides to prevent uncontrolled reactions.[1] |
Part 3: Disposal Logic & Workflow
The following decision tree outlines the compliant workflow for disposing of 4-Fluorobenzamidine Hydrochloride. This system prioritizes High-Temperature Incineration to ensure the complete destruction of the fluorinated aromatic ring.
Figure 1: Operational decision tree for segregating and packaging 4-Fluorobenzamidine Hydrochloride waste. The "Halogenated" stream is preferred to ensure proper scrubber use at the incineration facility.[1]
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Primary Method)
Context: Used for expired reagents, spilled solids, or synthesis byproducts.[1]
-
PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if handling outside a fume hood.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dusting. If the original container is to be discarded, leave the chemical inside and cap it tightly.[1]
-
Labeling: Apply a hazardous waste label with the following specific data:
-
Secondary Containment: Place the sealed jar into a clear secondary plastic bag to prevent contamination of the outer surface.
Protocol B: Liquid Waste (Solutions)
Context: Reaction mixtures or mother liquors.
-
Segregation:
-
Preferred: Dispose of in the Halogenated Organic Solvent waste stream. Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically introduces halogens.[1]
-
Alternative (Trace amounts only): If the concentration is negligible (<0.1%), it may be permissible to place in Non-Halogenated streams, but consult your local EHS officer first.[1]
-
-
pH Check (Aqueous Streams):
-
Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste), as amidines can react vigorously.[1]
Part 5: Emergency Spill Response
Scenario: A 5g bottle drops and shatters on the lab bench.
-
Evacuate & Ventilate: Alert nearby personnel. If dust is visible in the air, evacuate the immediate area for 10 minutes to allow settling.[1]
-
PPE Upgrade: Wear an N95 or P100 respirator to prevent inhalation of the hydrochloride dust.
-
Dry Cleanup (Preferred):
-
Do NOT sweep dry dust (creates aerosols).
-
Cover the spill with a wet paper towel or an inert absorbent pad (dampened with water) to suppress dust.
-
Scoop the damp material into a disposable waste bag.
-
-
Surface Decontamination:
-
Disposal: Label the cleanup debris as "Hazardous Waste: 4-Fluorobenzamidine HCl Debris."
Part 6: Regulatory Compliance & References[11]
RCRA Classification (USA): While 4-Fluorobenzamidine Hydrochloride is not explicitly listed on the EPA's P-list or U-list, it must be managed as Hazardous Waste due to its toxicity and flammability characteristics (if in solvent) and the "Duty of Care" regarding fluorinated compounds.[1]
Disposal Method: The only universally accepted disposal method is Chemical Incineration with Flue Gas Scrubbing . This process operates at >1000°C to break the C-F bond, followed by an alkaline scrubber to neutralize the resulting Hydrogen Fluoride (HF) gas.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12456160, 4-Fluorobenzamidine Hydrochloride.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Fluorobenzamidine Hydrochloride
Executive Summary & Risk Profile
4-Fluorobenzamidine Hydrochloride (CAS: 119834-63-4 / 456-14-4 derivative) is a fluorinated organic salt commonly used as a building block in the synthesis of serine protease inhibitors and peptidomimetics.[1][2][3]
While often classified generically as an "Irritant" (H315, H319, H335), this classification understates the operational risk. As a hydrochloride salt, this compound is hygroscopic . Upon contact with moisture—including sweat, mucous membranes, or corneal fluid—it hydrolyzes to release hydrochloric acid (HCl) locally. Consequently, what appears to be a simple dust irritant can rapidly escalate to a chemical burn, particularly in the eyes and respiratory tract.
Operational Core Directive: Treat this compound as a Corrosive Solid during handling, specifically regarding eye and inhalation protection.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Critical: Standard safety glasses are insufficient. Fine particulates can bypass side shields. The HCl salt nature means any dust contacting the eye will cause immediate, severe acidic irritation. |
| Hand Protection | Nitrile Gloves (Min.[4][5] Thickness: 0.11 mm / 4-5 mil) | Nitrile provides excellent resistance to organic salts. Latex is not recommended due to higher porosity and allergy risks. |
| Glove Technique | Double Gloving | Required during weighing. The outer glove is sacrificial and should be removed immediately if contaminated to prevent spread to shared surfaces (balances, door handles). |
| Respiratory | Fume Hood (Primary) or N95/P2 Respirator (Secondary) | Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95/P2 mask is mandatory to prevent inhalation of the HCl-generating dust. |
| Body Protection | Lab Coat (High-neck preferred) | Prevents dust accumulation on street clothes. Cotton/Polyester blends are acceptable; Tyvek sleeves are recommended for transfers >10g. |
Operational Workflow: The "Zero-Dust" Protocol
The primary danger when handling 4-Fluorobenzamidine Hydrochloride is airborne dust generation during weighing and transfer. The following workflow minimizes this risk.
Phase 1: Preparation
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Organic salts are prone to static charge, which causes "jumping" of powder and invisible aerosolization.
-
Environment: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s.
Phase 2: Handling & Transfer
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat.
-
Solubilization: If possible, dissolve the solid directly in the weighing vessel (e.g., adding solvent to the vial) before transferring it to the reaction flask. Handling the compound in solution eliminates the inhalation hazard.
Phase 3: Decontamination
-
Wet Wipe Method: Do not dry sweep spilled powder. Use a paper towel dampened with water or ethanol to clean the balance area. This solubilizes the salt and prevents dust resuspension.
Workflow Logic Diagram
The following diagram illustrates the decision logic for safe handling based on quantity and state.
Caption: Operational logic flow ensuring dust containment and appropriate PPE escalation based on quantity.
Emergency Response Procedures
Despite rigorous protocols, accidents occur. This section details the immediate biological response mechanisms.
Scenario A: Ocular Exposure (Dust in Eye)
Mechanism: The HCl salt dissolves in tear fluid, lowering pH rapidly.
-
IMMEDIATE: Do not rub eyes.[6] Rubbing embeds crystals into the cornea.
-
FLUSH: Move to the eyewash station immediately. Hold eyelids open and flush with tepid water for 15 minutes .
-
MEDICAL: Seek medical attention. Fluorinated compounds can have delayed toxic effects, though less likely with the benzamidine moiety than with simple fluoride salts.
Scenario B: Skin Contact
-
Brush: Gently brush off dry powder (do not wet initially if a large amount is present to avoid concentrated acid formation on skin).
-
Rinse: Wash with copious soap and water for 15 minutes.[2][3]
-
Monitor: Watch for redness or "delayed burn" sensation.
Emergency Decision Tree
Caption: Immediate response triage for exposure events.
Waste Disposal & Decontamination[7]
Proper disposal is a legal and environmental requirement.[7] 4-Fluorobenzamidine Hydrochloride contains fluorine, which dictates specific waste streams.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Hazardous Solid Waste container. Do not use regular trash.
-
Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste . The presence of the Fluorine atom (F) technically classifies it as halogenated, and mixing it with non-halogenated solvents can violate waste vendor protocols.
-
Container Cleaning: Triple rinse empty containers with water or methanol before disposal. Collect the rinsate as Halogenated Organic Waste.
References
-
Fisher Scientific. (2025).[7] Safety Data Sheet: 4-Fluorobenzamidine hydrochloride. Retrieved from
-
PubChem. (n.d.).[1] 4-Fluorobenzamidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. Retrieved from
-
Kimberly-Clark Professional. (2025).[3] Chemical Resistance Guide for Nitrile Gloves. Retrieved from
Sources
- 1. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
